2,8-Dimercapto-6-hydroxypurine
Beschreibung
The exact mass of the compound Purine-6-ol, 2,8-dimercapto- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680829. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUZZIWNBVBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166752 | |
| Record name | Purine-6-ol, 2,8-dimercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15986-32-0 | |
| Record name | 1,2,3,7,8,9-Hexahydro-2,8-dithioxo-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Mercaptohypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithio-6-oxypurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine-6-ol, 2,8-dimercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,8,9-hexahydro-2,8-dithioxo-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,8-MERCAPTOHYPOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7JFZ7X71T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,8-Dimercapto-6-hydroxypurine: Structure, Properties, and Potential in Drug Discovery
This guide provides a comprehensive technical overview of 2,8-Dimercapto-6-hydroxypurine, a sulfur-containing purine derivative. By synthesizing foundational chemical principles with insights from analogous compounds, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals exploring the therapeutic potential of novel thiopurines.
Introduction: The Significance of Thiopurines in Medicine
Thiopurines, such as 6-mercaptopurine (6-MP) and azathioprine, are a cornerstone of chemotherapy and immunosuppressive therapy.[1][2] Their mechanism of action relies on their metabolism to thioguanine nucleotides, which are incorporated into DNA and RNA, ultimately inducing cytotoxicity in rapidly dividing cells.[2] The structural diversity within the purine scaffold allows for a wide array of biological activities. This compound, a less-studied analog, presents a unique opportunity for new therapeutic applications, potentially offering a different pharmacological profile due to the presence of two mercapto groups. This guide will delve into the known and inferred properties of this compound, providing a framework for its further investigation.
Chemical Structure and Physicochemical Properties
Molecular Structure
This compound possesses a purine core with thiol groups at the C2 and C8 positions and a hydroxyl group at the C6 position. Its chemical identity is confirmed by the following identifiers:
-
Molecular Weight: 200.24 g/mol [3]
-
Canonical SMILES: C12=C(NC(=S)N1)NC(=S)NC2=O[6]
-
Synonyms: 2,8-Dithioxo-1,2,3,7,8,9-hexahydro-6H-purin-6-one, 2,8-Mercaptohypoxanthine, 2,8-Dithioxanthine
Tautomerism: A Critical Consideration
A key structural feature of this compound is its potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms through the migration of a proton and the shifting of double bonds.[7] For this molecule, several tautomeric forms are possible, including thiol-thione and keto-enol equilibria.
Based on studies of related thiopurines like 2-thiopurine and 6-thiopurine, it is highly probable that the thione form is the most stable tautomer in the solid state and in solution.[8][9] The presence of different tautomers can significantly impact the molecule's physicochemical properties, such as solubility and its interactions with biological targets. Therefore, any experimental design should consider the potential for multiple tautomeric forms to be present.
Caption: Potential tautomeric equilibria of this compound.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale/Supporting Data for Analogs |
| Melting Point | Likely >300 °C (with decomposition) | 6-Mercaptopurine has a melting point of 313 °C, and hypoxanthine melts at over 300 °C.[1][10] |
| Solubility | Poorly soluble in water; soluble in alkaline solutions. | 6-Mercaptopurine has low aqueous solubility, which can be improved by forming salts or cocrystals.[11] Hypoxanthine is also poorly soluble in water but soluble in 1 M NaOH.[10] |
| pKa | Expected to have at least two pKa values due to the acidic thiol and hydroxyl groups. | Hypoxanthine has a pKa of 8.7.[10] The thiol groups in this compound would likely have pKa values in a similar or slightly more acidic range. |
| UV-Vis Absorption | Expected to have absorption maxima in the UV range, sensitive to pH changes. | 6-Mercaptopurine exhibits pH-dependent UV absorption, which is utilized in its analysis.[12] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A specific, published synthesis for this compound is not readily found. However, based on established methods for preparing related mercaptopurines, a plausible synthetic route can be proposed. A common strategy involves the conversion of a di-halogenated purine precursor with a source of sulfur.
Caption: A proposed synthetic pathway for this compound.
This approach is analogous to the synthesis of other mercaptopurines, where chloro or fluoro groups are displaced by a hydrosulfide or thiourea. The reaction conditions, such as solvent and temperature, would need to be optimized to achieve a good yield.
Chemical Reactivity and Stability
The thiol groups are the most reactive sites in this compound. They are susceptible to oxidation, which can lead to the formation of disulfide bridges or further oxidation to sulfinic and sulfonic acids. This reactivity is important for both its biological mechanism and its stability during storage and handling.
Studies on the stability of thiopurine metabolites have shown that they can be unstable, with degradation observed at room temperature and even at -20°C. For long-term storage, temperatures of -70°C or -80°C are recommended to maintain the integrity of the compound.[2][8][13]
Biological Activity and Potential in Drug Development
While direct biological studies on this compound are scarce, its structural similarity to well-established thiopurine drugs suggests it may possess interesting pharmacological properties.
Postulated Mechanism of Action
It is plausible that this compound acts as an antimetabolite, similar to 6-mercaptopurine. After cellular uptake, it could be metabolized by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its corresponding ribonucleotide. This metabolite could then interfere with de novo purine synthesis and be incorporated into nucleic acids, leading to cytotoxic effects.
The presence of a second thiol group at the C8 position could influence its metabolic fate and interaction with target enzymes. For instance, it may be a substrate for enzymatic oxidation by xanthine oxidase or aldehyde oxidase, which are known to metabolize other mercaptopurines.[2][7]
Caption: Postulated mechanism of action for this compound.
Potential Therapeutic Applications
Given the established anticancer and immunosuppressive activities of other thiopurines, this compound could be investigated for similar applications.[14][15] Its unique substitution pattern may lead to a different spectrum of activity or a more favorable side-effect profile. Further research is warranted to explore its potential in:
-
Oncology: As a cytotoxic agent against various cancer cell lines.
-
Immunology: For the treatment of autoimmune diseases such as inflammatory bowel disease or rheumatoid arthritis.
-
Virology: As some purine analogs exhibit antiviral properties.
Experimental Protocols
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the analysis of this compound in various matrices. Based on established protocols for other thiopurines, a reversed-phase HPLC method with UV detection is recommended.[3][4][5][6]
Step-by-Step HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol). A typical starting condition could be 5% acetonitrile in the aqueous buffer.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined by a UV scan of the pure compound (likely in the range of 320-340 nm, based on other thiopurines).
-
Sample Preparation:
-
For in vitro samples, dissolve the compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute with the mobile phase.
-
For biological samples (e.g., plasma, cell lysates), a protein precipitation step with perchloric acid or trichloroacetic acid is necessary, followed by centrifugation. The supernatant can then be injected.
-
-
Internal Standard: 6-Mercaptopurine or a related, structurally similar compound can be used as an internal standard to improve quantification accuracy.[4]
Sources
- 1. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 15986-32-0 [amp.chemicalbook.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. mzCloud – 2 8 Dimercapto 6 hydroxypurine [mzcloud.org]
- 7. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.arizona.edu [repository.arizona.edu]
- 10. 6-Hydroxypurine | 68-94-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Synthesis and biological activity of 3,5-dinitro-4- and -2-(1H-purin-6-ylthio)benzoates, prodrugs of 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Hydroxy-2,8-dimercaptopurine (CAS 15986-32-0): A Purine Analog for Research and Development
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of the purine analog 6-Hydroxy-2,8-dimercaptopurine, registered under CAS number 15986-32-0. Given its structural relationship to the clinically significant antimetabolite 6-mercaptopurine (6-MP), this document provides insights into its chemical nature, a proposed synthesis pathway, a hypothesized mechanism of action, and robust protocols for its evaluation as a potential cytotoxic agent.
Chemical Identity and Physicochemical Properties
6-Hydroxy-2,8-dimercaptopurine, also known by synonyms such as 2,8-Dimercaptohypoxanthine and 2,8-Dithio-6-oxypurine, is a heterocyclic compound featuring a purine core.[1][2] The purine ring system is a fundamental component of nucleic acids, making its analogs prime candidates for investigation as modulators of biological processes. The presence of two thiol (-SH) groups and a hydroxyl (-OH) group at key positions suggests potential for complex biological interactions and metabolic transformations.
The compound exists as a yellow solid and its key identifiers and properties are summarized in the table below.[1] While experimental data for some properties of this specific analog are not widely published, data for the parent compound, 6-mercaptopurine, are included for contextual comparison.
| Property | Value for 6-Hydroxy-2,8-dimercaptopurine (CAS 15986-32-0) | Value for 6-Mercaptopurine (for comparison) | Source |
| Molecular Formula | C₅H₄N₄OS₂ | C₅H₄N₄S | [1][3] |
| Molecular Weight | 200.24 g/mol | 152.18 g/mol | [2][3] |
| Appearance | Yellow Solid | Yellow crystalline solid | [1][4] |
| Melting Point | >320°C | Decomposes at 313-314°C | [4][5] |
| Solubility | Data not available | Insoluble in water; Soluble in hot ethanol and alkaline solutions. Soluble in DMSO (~5 mg/mL). | [4][6] |
| pKa | Data not available | pKa1: 7.77, pKa2: 11.17 | [4] |
| Canonical SMILES | O=C1NC(=S)NC=2NC(=S)NC12 | C1=NC2=C(N1)C(=S)N=CN2 | [7][8] |
| InChIKey | NDSUZZIWNBVBKW-UHFFFAOYSA-N | GLVAUDGFNGKCSF-UHFFFAOYSA-N | [7][8] |
Proposed Synthesis Pathway
Applying this logic, a probable synthesis route for CAS 15986-32-0 would start from uric acid (2,6,8-trihydroxypurine), a readily available purine. The hydroxyl groups at positions 2 and 8 can be selectively thionated using phosphorus pentasulfide in a high-boiling point, inert solvent such as pyridine or quinoline.
Logical Workflow for Proposed Synthesis:
Caption: Proposed synthesis workflow for 6-Hydroxy-2,8-dimercaptopurine.
This proposed pathway underscores the chemical feasibility of producing the target compound from common starting materials, a critical consideration for its availability in research settings.
Hypothesized Mechanism of Action: An Antimetabolite Pathway
The biological activity of 6-Hydroxy-2,8-dimercaptopurine has not been extensively characterized. However, its striking structural similarity to 6-mercaptopurine provides a strong basis for a hypothesized mechanism of action. 6-MP is a prodrug that, once inside the cell, is converted into its active, cytotoxic form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3]
TIMP then exerts its cytotoxic effects by inhibiting multiple key enzymes in the de novo purine synthesis pathway, most notably phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting step.[3] This leads to a depletion of the purine nucleotides (adenine and guanine) necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.
It is highly probable that 6-Hydroxy-2,8-dimercaptopurine, if biologically active, functions via a similar antimetabolite pathway. It would likely be recognized by HGPRT and converted into a corresponding cytotoxic nucleotide, which would then inhibit purine biosynthesis.
Proposed Cellular Mechanism Pathway:
Caption: Hypothesized mechanism of action for 6-Hydroxy-2,8-dimercaptopurine.
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
To assess the hypothesized anticancer activity of 6-Hydroxy-2,8-dimercaptopurine, a standard in vitro cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for determining cell viability.[9][10] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[11] The intensity of the color is directly proportional to the number of viable cells.
The following is a representative protocol for screening the cytotoxic effects of CAS 15986-32-0 against a human cancer cell line (e.g., HeLa or HepG2).
Step-by-Step MTT Assay Protocol:
-
Cell Culture and Seeding:
-
Culture a selected cancer cell line (e.g., HeLa) in its appropriate complete medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the exponential growth phase using trypsin.
-
Perform a cell count using a hemocytometer and assess viability (should be >90%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate. This corresponds to 5,000 cells per well.
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 6-Hydroxy-2,8-dimercaptopurine (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the appropriate wells.
-
Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used).
-
Incubate the plate for an additional 48 or 72 hours.
-
-
MTT Incubation and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[11]
-
After the treatment incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Safety and Handling
According to the Safety Data Sheet (SDS), 6-Hydroxy-2,8-dimercaptopurine is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate care in a laboratory setting.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (conforming to EN 166), and a lab coat.[1]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.
-
Skin: Wash off immediately with plenty of water for at least 15 minutes.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]
-
Suppliers
6-Hydroxy-2,8-dimercaptopurine (CAS 15986-32-0) is available from several chemical suppliers specializing in research chemicals. Researchers should inquire directly with these vendors for availability, purity, and pricing.
| Supplier | Contact Information / Website |
| Alfa Aesar (part of Thermo Fisher Scientific) | |
| Chemwill Asia Co., Ltd. | Inquire via chemical sourcing platforms. |
| TNJ Chemical |
Conclusion
6-Hydroxy-2,8-dimercaptopurine (CAS 15986-32-0) is a purine analog with significant research potential, primarily due to its structural relationship to the established therapeutic agent 6-mercaptopurine. While its specific biological activities are yet to be fully elucidated in the public domain, its chemical structure strongly suggests a role as an antimetabolite that could interfere with nucleic acid synthesis. This guide provides a foundational framework for researchers, offering a proposed synthesis route, a hypothesized mechanism of action, and a detailed experimental protocol for evaluating its cytotoxic potential. Adherence to strict safety protocols is mandatory when handling this compound. Further investigation into this and similar purine derivatives may uncover novel candidates for drug development in oncology and immunology.
References
-
Alfa Aesar. (2025, September 19). 6-Hydroxy-2,8-dimercaptopurine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Chmura, A. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. [Link]
-
CAS Common Chemistry. (n.d.). 1,2,3,7,8,9-Hexahydro-2,8-dithioxo-6H-purin-6-one. American Chemical Society. Retrieved December 16, 2025, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved December 16, 2025, from [Link]
-
SIELC Technologies. (2018, May 16). Purine-6-ol, 2,8-dimercapto-. Retrieved December 16, 2025, from [Link]
- Hitchings, G. H., & Elion, G. B. (1957). Method of making 6-mercaptopurine. U.S.
-
Chemwill Asia Co., Ltd. (n.d.). 2,8-Dimercaptohypoxanthine, CasNo.15986-32-0. LookChem. Retrieved December 16, 2025, from [Link]
-
LabPrice. (n.d.). 6-гидрокси-2 ,8-dimercaptopurine, 98%, Alfa Aesar, 1g. Retrieved December 16, 2025, from [Link]
-
Wikipedia. (n.d.). Mercaptopurine. Retrieved December 16, 2025, from [Link]
-
R-Biopharm. (n.d.). Mercaptopurine. Retrieved December 16, 2025, from [Link]
-
PubChem. (n.d.). 6-Mercaptopurine. National Center for Biotechnology Information. Retrieved December 16, 2025, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 4. 6-Mercaptopurine [drugfuture.com]
- 5. Купить 6-гидрокси-2 ,8-dimercaptopurine, 98%, Alfa Aesar, 1g в Москве - Реарус [rearus.ru]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2,8-Dimercaptohypoxanthine, CasNo.15986-32-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 8. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Solubility of 2,8-Dimercapto-6-hydroxypurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,8-Dimercapto-6-hydroxypurine (DMHP), a thiopurine derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data for DMHP, this guide establishes a predictive framework based on its molecular structure and the known properties of analogous purine compounds, such as 6-mercaptopurine and hypoxanthine. We delve into the theoretical underpinnings of its solubility in various solvent classes, from polar protic to aprotic and non-polar systems. Furthermore, this document outlines a detailed experimental protocol for the systematic determination of DMHP's solubility, providing researchers with a practical methodology to generate empirical data. The guide is intended to be a valuable resource for scientists working with DMHP, enabling informed decisions in experimental design, formulation development, and analytical method development.
Introduction: The Chemical Landscape of this compound
This compound, also known as 2,8-dithio-6-oxypurine, is a purine derivative characterized by the presence of two thiol (-SH) groups at the C2 and C8 positions and a hydroxyl (-OH) group at the C6 position of the purine ring. Its chemical structure, C₅H₄N₄OS₂, and molecular weight of 200.24 g/mol , suggest a molecule with the potential for complex intermolecular interactions.[1] The purine scaffold is a cornerstone in numerous biological processes, and its derivatives are widely explored as therapeutic agents, particularly in oncology and immunology.[2]
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and experimental systems. It influences bioavailability, formulation possibilities, and the design of in vitro assays. For DMHP, understanding its solubility profile is paramount for advancing its research and potential applications.
Theoretical Framework for Solubility
The solubility of DMHP is governed by the interplay of its functional groups and the overall purine structure. The presence of two thiol groups and one hydroxyl group introduces polar character and the capacity for hydrogen bonding. However, the aromatic purine ring system contributes to a degree of hydrophobicity.
Tautomerism: A Key Influencer
It is crucial to recognize that this compound can exist in several tautomeric forms. The thiol groups (-SH) can tautomerize to thioketones (C=S), and the hydroxyl group (-OH) can tautomerize to a ketone (C=O). This equilibrium between tautomers significantly impacts the molecule's polarity, crystal lattice energy, and ultimately, its solubility in different solvents. The predominant tautomeric form in a given solvent will dictate the nature and strength of solute-solvent interactions.
"Like Dissolves Like": A Predictive Approach
Based on the principle of "like dissolves like," we can predict the general solubility behavior of DMHP:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The thiol and hydroxyl groups of DMHP can participate in hydrogen bonding with these solvents, suggesting some degree of solubility. However, the overall low aqueous solubility of many purine derivatives, due to the relatively non-polar purine core, indicates that DMHP is likely to be sparingly soluble in water. The solubility of the related compound 6-mercaptopurine is known to be low in water.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds but do not donate them. They are generally good solvents for polar molecules. Dimethyl sulfoxide (DMSO) is often an effective solvent for purine analogs. For instance, 6-Hydroxypurine is reported to be soluble in DMSO at a concentration of 10 mg/mL.[3] It is highly probable that DMHP will exhibit good solubility in DMSO and other similar polar aprotic solvents.
-
Non-Polar Solvents (e.g., hexane, toluene): Due to the significant polarity imparted by the thiol and hydroxyl groups, DMHP is expected to have very low solubility in non-polar solvents.
Inferred Solubility Profile from Analogous Compounds
In the absence of direct quantitative data for DMHP, we can draw valuable inferences from the known solubility of structurally related purine derivatives.
| Compound | Solvent | Solubility | Reference |
| 6-Hydroxypurine | Water | Practically insoluble | [3] |
| DMSO | 10 mg/mL | [3] | |
| 6-Mercaptopurine | Water | Low solubility | [2] |
| Hypoxanthine | Ethanol | ~0.5 mg/mL | |
| DMSO | ~30 mg/mL | ||
| Dimethylformamide | ~20 mg/mL |
Table 1: Solubility of Purine Analogs. This table provides a comparative overview of the solubility of compounds structurally related to this compound, offering a basis for estimating its solubility characteristics.
Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit poor solubility in aqueous and alcoholic solvents but will be readily soluble in polar aprotic solvents like DMSO and DMF.
Experimental Protocol for Solubility Determination
To obtain definitive solubility data for DMHP, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of the compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated pipettes and volumetric flasks
Workflow for Solubility Determination
Figure 1: A step-by-step workflow for the experimental determination of the solubility of this compound.
Detailed Steps
-
Preparation of Saturated Solutions: Add an excess amount of DMHP to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved DMHP.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Prepare a series of dilutions of the supernatant with the same solvent.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. Construct a calibration curve using standard solutions of DMHP of known concentrations to determine the concentration of the saturated solution.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Factors Influencing Solubility: A Deeper Dive
Figure 2: Interrelated factors that collectively determine the solubility of this compound in a given solvent system.
Conclusion and Future Directions
While direct, quantitative solubility data for this compound remains to be extensively published, a robust theoretical and comparative analysis strongly suggests a solubility profile characterized by poor aqueous and alcoholic solubility, with good solubility in polar aprotic solvents such as DMSO. This guide provides a foundational understanding for researchers and outlines a clear experimental path for the definitive determination of this crucial physicochemical property. The generation of empirical solubility data for DMHP in a range of pharmaceutically relevant solvents is a critical next step in advancing its potential as a therapeutic agent.
References
-
Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. PMC - PubMed Central. Available at: [Link]
-
2 8 Dimercapto 6 hydroxypurine - mzCloud. mzCloud. Available at: [Link]
-
6-Hydroxypurine - ChemBK. ChemBK. Available at: [Link]
Sources
Tautomeric forms of 2,8-Dimercapto-6-hydroxypurine
An In-Depth Technical Guide to the Tautomeric Landscape of 2,8-Dimercapto-6-hydroxypurine
Abstract
Purine analogs are a cornerstone of medicinal chemistry, with applications ranging from oncology to immunology. Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are governed by tautomerism. This compound is a complex heterocyclic system with multiple sites for proton migration, leading to a rich tautomeric landscape. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally characterizing the tautomeric forms of this molecule. We will explore the theoretical underpinnings of its tautomerism, present detailed protocols for computational and spectroscopic analysis, and discuss the profound implications of tautomeric preference on biological function and drug design.
Introduction: The Critical Role of Tautomerism in Purine Analogs
Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For purine derivatives, the existence of multiple nitrogen atoms within the heterocyclic rings, along with exocyclic amino, hydroxyl, and mercapto groups, creates a complex web of potential tautomeric forms.
The significance of this phenomenon cannot be overstated. Different tautomers of the same molecule can exhibit distinct properties, including:
-
Receptor Binding Affinity: The arrangement of hydrogen bond donors and acceptors changes, altering how the molecule interacts with its biological target.
-
Aqueous Solubility: Polarity can differ significantly between tautomers (e.g., keto vs. enol), affecting solubility and, consequently, bioavailability.[1]
-
Metabolic Stability: The susceptibility of a molecule to metabolic enzymes can depend on the presence of a specific tautomeric form. The well-known immunosuppressant and anticancer drug 6-mercaptopurine (6-MP), for example, is a substrate for thiopurine S-methyltransferase (TPMT) and xanthine oxidase, and its activity relies on its specific tautomeric state.[2][3]
Understanding the dominant tautomeric forms of this compound is therefore a prerequisite for rational drug design and development. This guide outlines the necessary theoretical and practical approaches to elucidate this complex equilibrium.
The Tautomeric Landscape of this compound
The structure of this compound presents three distinct opportunities for tautomerism, which can exist in various combinations:
-
Purine Ring Tautomerism: The proton on the imidazole portion of the purine ring can reside on either the N7 or N9 nitrogen atom. In the parent purine molecule, the N9-H and N7-H tautomers often coexist in solution, with their relative populations influenced by the solvent.[4][5]
-
Lactam-Lactim Tautomerism: The 6-hydroxy group can tautomerize to a 6-oxo (keto) form, creating a lactam-lactim equilibrium.
-
Thione-Thiol Tautomerism: The mercapto groups at the C2 and C8 positions can exist as either thiol (-SH) or thione (C=S) forms.
The interplay of these three equilibria results in a multitude of possible structures. The most significant contributors to the overall equilibrium are likely to be combinations of the most stable forms of each individual tautomeric system. A diagrammatic overview of these principal equilibria is essential for visualization.
Caption: Key tautomeric equilibria in this compound.
The overall stability of any given tautomer is determined by factors including aromaticity, intramolecular hydrogen bonding, and solvation effects.[1] Generally, for such heterocyclic systems, the oxo and thione forms are significantly more stable than their hydroxy and thiol counterparts. Therefore, it is probable that the dominant species in solution will be the dithione, 6-oxo tautomers, existing as a mixture of N7-H and N9-H forms.
Computational Prediction of Tautomer Stability
Before undertaking experimental work, quantum chemical calculations provide an invaluable, cost-effective method for predicting the relative stabilities of the proposed tautomers. Density Functional Theory (DFT) is a robust method for this purpose.[4][6]
Rationale for Method Selection
-
Expertise: DFT, particularly with a functional like B3LYP, has been shown to yield accurate geometries and relative energies for purine systems.[4]
-
Trustworthiness: The protocol includes calculations in both the gas phase (to understand intrinsic stability) and a simulated aqueous environment using the Polarizable Continuum Model (PCM). Comparing these results validates the influence of the solvent, a critical factor in biological systems.
-
Authoritative Grounding: This computational approach is widely adopted and validated in the scientific literature for studying tautomerism in nucleobases and their analogs.[6][7]
Experimental Protocol: DFT Calculations
-
Structure Generation: Draw the 3D structures of all plausible tautomers of this compound. At a minimum, this should include the N9-H and N7-H versions of the 6-oxo-2,8-dithione tautomer and the 6-hydroxy-2,8-dithiol tautomer.
-
Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer without symmetry constraints using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.
-
Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Solvation Modeling (PCM): Using the gas-phase optimized geometries as a starting point, re-optimize each structure using the PCM to simulate an aqueous environment (PCM(water)//B3LYP/6-311+G(d,p)).[4]
-
Energy Calculation: Extract the Gibbs free energy (G) for each tautomer in both the gas phase and the solvated phase.
-
Relative Energy Analysis: For each phase, designate the energy of the most stable tautomer as 0 kcal/mol and calculate the relative energies (ΔG) of all other tautomers.
Predicted Data Summary
The results can be summarized in a table to clearly present the predicted stability hierarchy.
| Tautomer Description | Predicted ΔG (Gas Phase, kcal/mol) | Predicted ΔG (Aqueous, kcal/mol) |
| N9-H, 6-Oxo, 2,8-Dithione | 0.00 (Hypothetical Minimum) | 0.00 (Hypothetical Minimum) |
| N7-H, 6-Oxo, 2,8-Dithione | 0.5 - 2.0 | 0.2 - 1.5 |
| N9-H, 6-Hydroxy, 2,8-Dithiol | 15 - 25 | 10 - 20 |
| N7-H, 6-Hydroxy, 2,8-Dithiol | 16 - 26 | 11 - 21 |
| Other combinations... | ... | ... |
Note: The values above are hypothetical estimates based on known trends in purine chemistry and serve as an illustrative example of expected output.
Experimental Characterization of Tautomeric Equilibria
While computation provides a strong theoretical foundation, experimental validation is crucial. Spectroscopic methods are the primary tools for identifying and quantifying tautomers in solution.
UV-Vis Spectroscopy
-
Causality: Tautomers possess different electronic structures and degrees of conjugation, leading to distinct absorption maxima (λ_max) in their UV-Vis spectra. By analyzing the spectrum, particularly in solvents of varying polarity, one can observe shifts in the equilibrium, as different solvents may preferentially stabilize one tautomer over another.[4][5]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) by adding an aliquot of the stock solution to a range of solvents with varying dielectric constants (e.g., cyclohexane, chloroform, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.
-
Data Analysis: Identify the λ_max for each solvent. A significant shift in λ_max or the appearance of new absorption shoulders across the solvent series indicates a shift in the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is a powerful technique for unequivocal structure determination. Different tautomers will have distinct sets of signals in ¹H, ¹³C, and ¹⁵N NMR spectra. Protons attached to nitrogen (N-H), oxygen (O-H), or sulfur (S-H) will have characteristic chemical shifts and exchange behaviors. Carbon atoms involved in C=O, C-OH, C=S, and C-SH bonds will also have vastly different chemical shifts, allowing for clear differentiation.[4]
-
Sample Preparation: Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d₆, which allows for the observation of exchangeable protons).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for distinct signals for exchangeable protons (e.g., N7-H vs. N9-H) and aromatic protons, which will have slightly different shifts depending on the tautomer. Integration of these signals can provide a quantitative ratio of the major tautomers.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is critical for distinguishing between the key functional groups. Expect signals for C=S carbons (thiones) around 170-200 ppm, C=O carbons (lactam) around 150-170 ppm, and aromatic C-S/C-O carbons at lower frequencies.
-
2D NMR (HSQC/HMBC): Acquire two-dimensional spectra like HSQC and HMBC to correlate proton and carbon signals, confirming assignments and providing unambiguous evidence for the connectivity within each tautomer present in the equilibrium.
Caption: Integrated workflow for tautomer analysis.
Implications for Drug Development
The determination of the dominant tautomeric form(s) of this compound has direct and actionable consequences for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: A validated structural model is essential for accurate SAR analysis. Knowing that the molecule exists primarily as the 6-oxo, 2,8-dithione form, for example, allows medicinal chemists to rationally design derivatives that modify this core while maintaining the key hydrogen bonding patterns required for target engagement. Modifications to inactive tautomeric forms would be a misdirection of synthetic effort.
-
Pharmacokinetic (ADME) Profiling: The physicochemical properties of the dominant tautomer will dictate the molecule's ADME profile. The thione and lactam forms are generally more polar than their thiol and lactim counterparts, which influences solubility and membrane permeability. This knowledge can guide formulation strategies.
-
Metabolic Fate Prediction: The metabolism of mercaptopurines is well-documented.[2][8] The presence of a thiol group makes a molecule a potential substrate for methylation by TPMT, while the purine ring can be oxidized by xanthine oxidase. Identifying the dominant tautomer clarifies which metabolic pathways are most likely to be relevant, allowing for early prediction of potential drug-drug interactions (e.g., with allopurinol) and genetic polymorphisms (e.g., TPMT deficiency) that could impact patient safety.[2][3]
Conclusion
The tautomerism of this compound is a complex but tractable problem. A synergistic approach, combining the predictive power of quantum chemistry with the definitive validation of spectroscopic techniques like NMR and UV-Vis, is essential for a complete understanding. Elucidating the dominant tautomeric forms is not merely an academic exercise; it is a fundamental step in the drug discovery and development pipeline, providing the critical structural information needed to optimize biological activity, predict metabolic fate, and ultimately design safer and more effective therapeutic agents.
References
-
Nowicka, A., & Broda, M. A. (2014). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 20(4), 2206. [Link]
-
Szatylowicz, H., Jezuita, A., Marek, P. H., & Krygowski, T. M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. New Journal of Chemistry, 43(40), 15993-16003. [Link]
-
Wikipedia contributors. (2023, December 28). Mercaptopurine. In Wikipedia, The Free Encyclopedia. [Link]
-
Shuman, D. A., Bloch, A., Robins, R. K., & Robins, M. J. (1969). Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of Medicinal Chemistry, 12(4), 653–657. [Link]
-
Gorb, L. G., & Galkin, V. I. (2000). INVESTIGATION OF THE TAUTOMERISM OF NUCLEIC ACID... Journal of Applied Spectroscopy. [Link]
-
Science.gov. (n.d.). mercaptopurine: Topics by Science.gov. [Link]
-
Elion, G. B., Hitchings, G. H., & VanderWerff, H. (1951). Structure-Activity Relationships among Purines Related to 6-Mercaptopurine. Cancer Research, 11(4), 246. [Link]
-
Moawad, H. (2025, January 17). Pharmacology of Mercaptopurine (6 MP) ; Mechanism of Action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]
-
Medhi, C., Sarmah, P., & Puzari, A. (2014). Theoretical studies on the tautomerization of guanine nucleobase. Physical Chemistry: An Indian Journal, 9(7), 247-254. [Link]
-
Shugar, D. (2025, August 9). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]
-
Radchenko, E. D., Plokhotnichenko, A. M., Sheina, G. G., & Blagoi, Y. P. (2025, August 10). Investigations of Tautomeric Purine Forms by the Methods of Vibrational Spectroscopy and Resonance Raman Scattering. I. Modeling of the Purine Structure in Different Phase States. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Temperature and Tautomeric Effects in High-Resolution Oxygen 1s X-ray Photoelectron Spectroscopy of Purines and Pyrimidines. arXiv. [Link]
-
Balasubramanian, S. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar. [Link]
-
Garrec, J., & Gascón, J. A. (2020). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]
-
Katritzky, A. R., et al. (2010). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]
-
WuXi Biology. (n.d.). How about Tautomers?[Link]
-
Braña, M. F., & Sánchez-Migallón, A. (2006). The sequence for Mercaptopurine synthesis. ResearchGate. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Substituent effects on the stability of the four most stable tautomers of adenine and purine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04615A [pubs.rsc.org]
- 8. mercaptopurine: Topics by Science.gov [science.gov]
The Architects of Cellular Deception: A Technical Guide to the Discovery and Synthesis of Purine Analogues
For the Researcher, Scientist, and Drug Development Professional
Preamble: The Purine Blueprint and the Dawn of Antimetabolite Theory
At the heart of cellular life lies the purine: a heterocyclic aromatic organic compound essential for the synthesis of DNA and RNA, the very architects of existence. The precise and intricate pathways of purine metabolism, however, also present a vulnerability. The recognition of this vulnerability in the mid-20th century, pioneered by the seminal work of George Hitchings and Gertrude Elion, gave rise to the era of antimetabolites – molecular mimics designed to infiltrate and disrupt the cellular machinery of rapidly proliferating cells, such as those found in cancers and viruses. This guide delves into the storied history and the elegant, often complex, synthetic chemistry behind the development of purine analogues, a class of drugs that has revolutionized the treatment of numerous diseases.
A Historical Odyssey: From Rational Drug Design to Clinical Triumphs
The journey of purine analogue synthesis is a testament to the power of rational drug design. Before the work of Hitchings and Elion, drug discovery was largely a matter of serendipity. Their systematic approach, which involved synthesizing and testing hundreds of compounds related to purines, was a paradigm shift.[1]
Timeline of Key Discoveries:
| Year | Discovery | Key Figures/Institutions | Significance |
| 1950 | Synthesis of diaminopurine and thioguanine.[2][3] | George Hitchings and Gertrude Elion | Demonstrated the potential of purine analogues to interfere with nucleic acid synthesis and inhibit the growth of leukemic cells.[2] |
| 1951 | Synthesis of 6-mercaptopurine (6-MP).[4] | George Hitchings and Gertrude Elion | A landmark achievement, 6-MP became a cornerstone in the treatment of acute lymphoblastic leukemia in children.[4] |
| 1977 | Discovery of Acyclovir's antiviral activity. | Howard Schaeffer at Burroughs Wellcome (later part of GlaxoSmithKline) | A highly selective antiviral agent with potent activity against herpes simplex virus, marking a new era in antiviral therapy.[5] |
| ~1980 | Synthesis of Ganciclovir. | Syntex Research | An analogue of acyclovir with enhanced activity against cytomegalovirus (CMV). |
| 1984 | Development of Fludarabine. | John A. Montgomery and colleagues at the Southern Research Institute | A fluorinated purine nucleoside analogue with significant activity in chronic lymphocytic leukemia (CLL).[6] |
| Late 1970s-Early 1980s | Synthesis of Cladribine. | Scripps Clinic and Research Foundation | An adenosine deaminase-resistant analogue effective in hairy cell leukemia and other lymphoproliferative disorders.[7] |
| 1990s | Development of Clofarabine. | Southern Research Institute | A second-generation purine nucleoside analogue designed to combine the favorable properties of fludarabine and cladribine.[8] |
The Synthetic Core: Mastering the Art of Purine Analogue Construction
The synthesis of purine analogues is a field of intricate organic chemistry, demanding precise control over regioselectivity and stereoselectivity. The following sections provide a detailed look into the synthetic methodologies for key purine analogues.
The Thiopurines: 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG)
The synthesis of these foundational purine analogues laid the groundwork for the field. A common method for the synthesis of 6-mercaptopurine involves the treatment of hypoxanthine with phosphorus pentasulfide in a high-boiling solvent like pyridine.[9][10]
Experimental Protocol: Synthesis of 6-Mercaptopurine from Hypoxanthine
-
Reaction Setup: A mixture of hypoxanthine, phosphorus pentasulfide, and dry pyridine is placed in a round-bottom flask equipped with a reflux condenser.[10]
-
Heating: The mixture is heated to reflux for several hours.[10]
-
Solvent Removal: The excess pyridine is removed by distillation under reduced pressure.[10]
-
Hydrolysis and Precipitation: The residue is boiled with water and then cooled. The crude 6-mercaptopurine precipitates out of the solution.[10]
-
Purification: The crude product is purified by recrystallization, typically from dilute ammonium hydroxide followed by acidification to pH 5.[10]
A similar approach can be used for the synthesis of 6-thioguanine from guanine.
The Acyclic Nucleoside Analogues: Acyclovir and Ganciclovir
The synthesis of acyclovir and its congener, ganciclovir, represents a significant advancement, targeting viral enzymes with remarkable specificity. A common synthetic strategy involves the alkylation of a protected guanine derivative with a suitable acyclic side chain.[5][11]
Experimental Protocol: Synthesis of Acyclovir
-
Guanine Protection: Guanine is first protected to ensure selective alkylation at the N9 position. This can be achieved by reacting guanine with a silylating agent like hexamethyldisilazane to protect the hydroxyl and amino groups.[11]
-
Side Chain Synthesis: The acyclic side chain, 1-benzoyloxy-2-chloromethoxyethane, is synthesized separately.
-
Coupling Reaction: The protected guanine is then alkylated with the acyclic side chain in the presence of a base such as triethylamine.[11]
-
Deprotection: The protecting groups are removed by hydrolysis. The benzoyl group is typically removed by treatment with a methanolic solution of ammonia.[11]
-
Purification: The final product, acyclovir, is purified by crystallization.[11]
DOT Script for Acyclovir Synthesis
Caption: General synthetic scheme for Acyclovir.
Ganciclovir synthesis follows a similar principle, utilizing a different acyclic side chain. One-pot synthesis methods have been developed to improve efficiency and yield.[1][12]
Experimental Protocol: One-Pot Synthesis of Ganciclovir
-
Diacetyl Guanine Formation: Guanine is treated with acetic anhydride in the presence of iodine to form diacetyl guanine in situ.[12]
-
N-Alkylation: The diacetyl guanine then undergoes N-alkylation with 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP) using a catalytic amount of acidic Amberlite IR-120 resin.[12]
-
Deacetylation: The resulting triacetyl ganciclovir intermediate is deacetylated using aqueous methylamine.[1][12]
-
Purification: Pure ganciclovir is obtained by neutralization with acetic acid, followed by heating and cooling to induce crystallization.[1][12]
The Deoxyadenosine Analogues: Cladribine, Fludarabine, and Clofarabine
These analogues are characterized by modifications to the deoxyribose sugar moiety and the purine base, enhancing their stability and cytotoxic activity.
Cladribine Synthesis: A common approach involves the glycosylation of a purine derivative with a protected deoxyribose sugar.[13][14]
Experimental Protocol: Synthesis of Cladribine
-
Purine Salt Formation: 2,6-Dichloropurine is reacted with a base like sodium hydride or potassium t-butoxide to form the corresponding salt.[13][14]
-
Glycosylation: The purine salt is then coupled with a protected 1-chloro-2-deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose.[13]
-
Amination and Deprotection: The resulting intermediate is treated with a saturated solution of ammonia in methanol under heat and pressure. This step simultaneously introduces the amino group at the 6-position and removes the toluoyl protecting groups from the sugar.[13]
-
Purification: Cladribine is purified using column chromatography.[13]
DOT Script for Purine Analogue Mechanism of Action
Caption: General mechanism of action for deoxyadenosine analogues.
Fludarabine Phosphate Synthesis: The synthesis of fludarabine often involves an enzymatic approach, which offers high stereoselectivity.[15][16]
Experimental Protocol: Chemo-enzymatic Synthesis of Fludarabine
-
Enzymatic Transglycosylation: 2-Fluoroadenine is reacted with 9-β-D-arabinofuranosyl-uracil (Ara-U) in the presence of Enterobacter aerogenes cells, which contain the necessary transglycosylase enzymes. This reaction transfers the arabinofuranosyl group to the 2-fluoroadenine base to yield crude fludarabine.[15]
-
Protection: The crude fludarabine is treated with acetic anhydride to form the 2',3',5'-tri-O-acetyl derivative.[15]
-
Purification and Hydrolysis: The acetylated intermediate is purified by crystallization and then hydrolyzed to yield pure fludarabine.[15]
-
Phosphorylation: The purified fludarabine is then phosphorylated to fludarabine phosphate using reagents such as phosphorus oxychloride and trimethyl phosphate.[16]
Clofarabine Synthesis: As a second-generation analogue, the synthesis of clofarabine builds upon the methodologies developed for its predecessors.[17][18]
Experimental Protocol: Synthesis of Clofarabine
-
Glycosylation: 2,6-Dichloropurine is reacted with a protected and activated fluoro-arabinofuranosyl derivative, such as 3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide.[17]
-
Amination: The resulting 2,6-dichloro-9-(protected-2-deoxy-2-fluoro-arabinofuranosyl)-9H-purine is treated with ammonia in dimethoxyethane to selectively replace the chlorine at the 6-position with an amino group.[17]
-
Deprotection: The benzoyl protecting groups are removed, often using sodium methoxide in methanol, to yield clofarabine.[17]
-
Purification: The final product is purified by chromatography.[17]
Mechanisms of Action: A Symphony of Cellular Disruption
Purine analogues exert their cytotoxic effects through a multi-pronged attack on cellular metabolism. Once inside the cell, they are typically phosphorylated to their active triphosphate forms.[19] These active metabolites can then:
-
Inhibit DNA Polymerase: By mimicking natural deoxynucleoside triphosphates, they can be incorporated into growing DNA strands, leading to chain termination and the inhibition of DNA replication.[19]
-
Inhibit Ribonucleotide Reductase: This enzyme is crucial for the production of deoxynucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase depletes the cell of these essential precursors, further halting DNA synthesis.[20]
-
Induce Apoptosis: The disruption of DNA synthesis and repair pathways triggers programmed cell death, or apoptosis, in cancer cells.[16]
Comparative Efficacy and Clinical Applications
The evolution of purine analogue synthesis has led to a diverse arsenal of drugs with distinct clinical profiles.
| Purine Analogue | Primary Clinical Applications | Key Advantages/Features |
| 6-Mercaptopurine | Acute Lymphoblastic Leukemia (ALL) | Oral bioavailability; cornerstone of pediatric ALL therapy. |
| Thioguanine | Acute Myeloid Leukemia (AML) | Often used in combination chemotherapy regimens. |
| Acyclovir | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | High selectivity for viral thymidine kinase, leading to low host cell toxicity.[5] |
| Ganciclovir | Cytomegalovirus (CMV) | More potent against CMV than acyclovir. |
| Fludarabine | Chronic Lymphocytic Leukemia (CLL) | Effective in both treatment-naïve and relapsed/refractory CLL.[21] |
| Cladribine | Hairy Cell Leukemia, B-cell Chronic Lymphocytic Leukemia | High efficacy in hairy cell leukemia, inducing long-lasting remissions.[7][22] |
| Clofarabine | Acute Lymphoblastic Leukemia (ALL) | Designed to have improved efficacy and a better safety profile than its predecessors.[16] |
Future Perspectives: The Next Generation of Purine Analogues
Research in purine analogue synthesis continues to evolve, with a focus on developing agents with greater selectivity, improved pharmacokinetic properties, and the ability to overcome mechanisms of drug resistance. The ongoing exploration of novel synthetic routes and the application of biocatalysis are poised to deliver the next generation of these life-saving medicines.
References
-
Scribd. (n.d.). Synthesis of Acyclovir. Retrieved from [Link]
-
Technical Disclosure Commons. (2020, May 29). Process For The Preparation Of Clofarabine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Novel One-Pot Enzyme Cascade for the Biosynthesis of Cladribine Triphosphate. Retrieved from [Link]
-
BrainKart. (2017, November 2). Purine analogues. Retrieved from [Link]
- Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10.
-
ResearchGate. (n.d.). Scheme 1 Synthesis of Fludarabine (8) and Nelarabine (9) starting from.... Retrieved from [Link]
- Google Patents. (n.d.). EP2891660A1 - Process for the preparation of cladribine.
- Google Patents. (n.d.). CN113354647A - Ganciclovir sodium synthesis process.
-
VAST Journals System. (2009, February 4). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Retrieved from [Link]
- Google Patents. (n.d.). EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine.
-
Patsnap. (n.d.). Ganciclovir sodium synthesis process. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Retrieved from [Link]
-
Gpatindia. (2020, January 6). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Retrieved from [Link]
-
PubMed. (n.d.). The chemistry and biochemistry of purine analogs. Retrieved from [Link]
-
Hooghly Women's College. (n.d.). Synthesis of Acyclovir ( A Antiviral Agent ) Method - 1. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Practical Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine) from 2. Retrieved from [Link]
-
PubMed Central. (n.d.). Purine analogues plus cyclophosphamide versus purine analogues alone for first‐line therapy of patients with chronic lymphocytic leukaemia. Retrieved from [Link]
-
European Patent Office. (2003, April 3). A process for the preparation of fludarabine phosphate from 2-fluoroadenine. Retrieved from [Link]
-
American Chemical Society. (n.d.). Gertrude Elion. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Method for the Synthesis of Clofarabine | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. Retrieved from [Link]
- Google Patents. (n.d.). US20070060745A1 - Process for the preparation of fludarabine phosphate.
- Google Patents. (n.d.). US2800473A - Method of making 6-mercaptopurine.
- Google Patents. (n.d.). WO2005040183A2 - Process for the preparation of fludarabine phosphate.
-
PubMed. (n.d.). Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA. Retrieved from [Link]
-
YouTube. (2020, August 29). Synthesis of Mercaptopurine | Mechanism of Action | BP 501T | L~13. Retrieved from [Link]
-
Longitude Prize. (2020, April 4). Antibiotic Pioneers: George Hitchings and Gertrude Elion. Retrieved from [Link]
-
PubMed. (n.d.). Purine nucleoside analogues in the treatment of myleoid leukemias. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemistry and biochemistry of purine analogs. Retrieved from [Link]
-
YouTube. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (2018, October 24). Synthesis and Preliminary Anticancer Activity Study of New 6-Mercaptopurine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Clofarabine. Retrieved from [Link]
-
PubChem. (n.d.). Clofarabine. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.org [acs.org]
- 3. Antibiotic Pioneers: George Hitchings and Gertrude Elion - Longitude Prize [amr.longitudeprize.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Purine nucleoside analogues in the treatment of myleoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clofarabine - Wikipedia [en.wikipedia.org]
- 9. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 11. Acyclovir synthesis - chemicalbook [chemicalbook.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Cladribine synthesis - chemicalbook [chemicalbook.com]
- 14. openaccesspub.org [openaccesspub.org]
- 15. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. tdcommons.org [tdcommons.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. The chemistry and biochemistry of purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purine analogues plus cyclophosphamide versus purine analogues alone for first‐line therapy of patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,8-Dimercapto-6-hydroxypurine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2,8-Dimercapto-6-hydroxypurine (also known as 2,8-dithiouric acid), a sulfur-containing purine analog. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a robust synthetic pathway, details modern analytical techniques for its characterization, and explores its potential biological significance based on its unique chemical architecture. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide further research and application development.
Core Molecular Profile
This compound is a heterocyclic compound featuring a purine core structure, which is fundamental to nucleic acids. The distinguishing features are the two sulfhydryl (-SH) groups at the C2 and C8 positions and a hydroxyl (-OH) group at the C6 position, which likely exists in its tautomeric keto form (an oxo group, =O). This dithiol modification of a uric acid-like scaffold imparts unique physicochemical and potential biological properties.
Chemical Formula and Molecular Weight
The core quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₄N₄OS₂ | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| CAS Number | 15986-32-0 | [1] |
| Synonyms | 2,8-Dithiouric acid, 2,8-Dithio-6-oxopurine | [2] |
Structural Information
The structural representation of this compound is crucial for understanding its reactivity and potential interactions with biological macromolecules.
Caption: 2D structure of this compound (keto tautomer).
Note: The molecule exists in tautomeric forms; the thione (=S) and enethiol (-SH) forms for the mercapto groups, and the keto (=O) and enol (-OH) forms for the hydroxyl group. The thione and keto forms are generally predominant in similar heterocyclic systems.
Synthesis of this compound
Synthetic Strategy: Thionation of Uric Acid
The conversion of carbonyl groups (C=O) to thiocarbonyl groups (C=S) is a classic transformation in organic synthesis. For substrates like uric acid, which are often poorly soluble, powerful thionating agents are required. Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most common and effective reagents for this purpose.[4][5] The combination of P₄S₁₀ with a base like pyridine or in conjunction with hexamethyldisiloxane (HMDO) can enhance reactivity and improve yields.[6][7][8]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for thionating heterocyclic compounds. Optimization of reaction time, temperature, and stoichiometry is recommended.
Materials:
-
Uric acid
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous pyridine (serves as both solvent and base)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend uric acid (1 equivalent) in anhydrous pyridine.
-
Reagent Addition: Add Lawesson's Reagent (at least 2 equivalents to target two carbonyl groups) or P₄S₁₀ (at least 0.5 equivalents, as it contains 4 phosphorus atoms) to the suspension. Note: The reaction is typically heterogeneous.
-
Thionation Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC (if a suitable solvent system is found). The reaction may require several hours to proceed to completion.
-
Quenching and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water. The crude product may precipitate.
-
Purification: Acidify the aqueous suspension with 1M HCl to a pH of ~2-3 to ensure the product is fully protonated and less soluble. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the crude product sequentially with cold water and then a small amount of cold ethanol to remove pyridine and other impurities.
-
Drying: Dry the purified this compound under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized or purchased compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides separation, sensitive detection, and structural confirmation. Based on methods for related thiopurines, a robust analytical protocol can be designed.[9][10][11][12]
Proposed LC-MS/MS Parameters:
| Parameter | Recommended Conditions | Rationale/Causality |
| Column | Reversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Gradient | Start at low %B (e.g., 2-5%), ramp up to ~95% B | Elutes the polar analyte from the column and cleans the column. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard for analytical LC-MS. |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | ESI is ideal for polar molecules. Both modes should be tested; negative mode is often effective for acidic thiols. |
| MS Analysis | Full Scan (for confirmation) & MRM (for quantification) | Full scan confirms the molecular weight. Multiple Reaction Monitoring (MRM) provides high sensitivity and specificity. |
Mass Spectral Data:
-
Expected [M-H]⁻ Ion (Negative Mode): m/z 200.0 (C₅H₃N₄OS₂)⁻
-
Expected [M+H]⁺ Ion (Positive Mode): m/z 202.0 (C₅H₅N₄OS₂)⁺
-
Fragmentation: The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways for purines involve cleavage of the imidazole and pyrimidine rings. The presence of sulfur will also lead to characteristic fragmentation patterns. Mass spectral data for this compound is available in databases such as mzCloud, which can be used as a reference.[13]
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Biological Significance and Potential Applications
While this compound is designated as a biochemical for proteomics research, specific applications in the literature are sparse.[1] However, its structure as a dithiol purine analog strongly suggests potential roles rooted in redox chemistry and as a modulator of purine-dependent pathways.
Antioxidant and Redox-Active Properties
The most prominent feature of this molecule is its two thiol groups. Thiol-containing compounds, particularly dithiols, are known to be potent antioxidants and play crucial roles in maintaining cellular redox homeostasis.[14][15][16]
-
Radical Scavenging: The sulfhydryl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[14]
-
Metal Chelation: Thiol groups can chelate redox-active metal ions like copper (Cu²⁺) and iron (Fe³⁺), preventing them from participating in Fenton-like reactions that generate highly damaging hydroxyl radicals.[17]
-
Redox Cycling: Similar to other mercaptopurines, it may participate in redox cycling, which can have pro-oxidant effects under certain conditions, a property exploited in some anticancer therapies.[17]
The presence of two thiol groups suggests it could be a more potent antioxidant than its monothiol counterparts. This makes it a compelling candidate for studies on diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammation.
Potential in Drug Development
Purine analogs are a cornerstone of chemotherapy and antiviral therapy. 6-mercaptopurine, for instance, is an antimetabolite that interferes with nucleic acid synthesis.[9]
-
Enzyme Inhibition: this compound could act as an inhibitor of enzymes involved in purine metabolism, such as xanthine oxidase, which is involved in the production of uric acid.[9] Its structural similarity to hypoxanthine and xanthine makes it a logical candidate for such interactions.
-
Antimetabolite Activity: While less likely to be incorporated into DNA than 6-mercaptopurine due to the additional modifications, its potential to disrupt purine salvage and synthesis pathways warrants investigation.
Applications in Proteomics and Chemical Biology
The "proteomics research" designation may stem from the reactivity of its thiol groups.
-
Covalent Probes: The thiol groups can form disulfide bonds with cysteine residues in proteins. This reactivity could be exploited to develop chemical probes to identify and study redox-sensitive proteins or to map active site cysteines.
-
Cross-linking Reagents: Bifunctional reagents based on this scaffold could be synthesized to study protein-protein interactions.
Conclusion and Future Directions
This compound is a fascinating molecule whose full potential remains largely unexplored. Its core identity, defined by a molecular formula of C₅H₄N₄OS₂ and a molecular weight of 200.24 g/mol , is well-established.[1] While direct synthetic and application-based literature is limited, a robust framework for its synthesis via thionation of uric acid and its characterization by LC-MS/MS can be confidently proposed based on established chemical principles.
The true value of this compound for researchers likely lies in its dithiol nature. Future research should focus on empirically validating its antioxidant capacity, exploring its inhibitory effects on purine-metabolizing enzymes, and leveraging its reactive thiol groups to develop novel probes for chemical biology and proteomics. This guide provides the foundational knowledge and methodological direction for scientists to begin unlocking the potential of this unique purine analog.
References
-
Jahdali, A., & Al-Shehri, S. (2015). Redox cycling of Cu(II) by 6-mercaptopurine leads to ROS generation and DNA breakage: possible mechanism of anticancer activity. Tumor Biology, 36(2), 1237-1244. Available from: [Link]
-
mzCloud. (2015). 2 8 Dimercapto 6 hydroxypurine. Available from: [Link]
-
Relling, M. V., et al. (2013). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. Drug Metabolism and Disposition, 41(5), 1044-1052. Available from: [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. Available from: [Link]
-
Miller, E. R., et al. (2012). Dithiol-based Compounds Maintain Expression of Antioxidant Protein Peroxiredoxin 1 That Counteracts Toxicity of Mutant Huntingtin. Journal of Biological Chemistry, 287(51), 42960-42971. Available from: [Link]
-
Perregaard, J., & Lawesson, S. O. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. Available from: [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. Available from: [Link]
-
mzCloud. (2015). 2 8 Dimercapto 6 hydroxypurine. Available from: [Link]
-
Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. (2020). MDPI. Available from: [Link]
-
Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546-1553. Available from: [Link]
-
Wikipedia. (n.d.). Thiol. Available from: [Link]
-
De Flora, S., Izzotti, A., D'Agostini, F., & Cesarone, C. F. (1991). Antioxidant activity and other mechanisms of thiols involved in chemoprevention of mutation and cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 259(3-4), 285-296. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Available from: [Link]
-
Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-27. Available from: [Link]
-
ResearchGate. (2018). Differential toxic effects of azathioprine, 6-mercaptopurine and 6-thioguanine on human hepatocytes. Available from: [Link]
-
Fujimori, S., et al. (2001). Method for the synthesis of uric acid derivatives. PubMed. Available from: [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra of Organic Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Antioxidant activities of dithiol α-Lipoic acid. Available from: [Link]
-
Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. PubMed. Available from: [Link]
-
Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. (2018). Future Medicinal Chemistry. Available from: [Link]
-
Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. (n.d.). Publication Database PIK. Available from: [Link]
-
ResearchGate. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Available from: [Link]
-
Bajaj, J. S., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Online solid phase extraction-LC-MS/MS with two step peak focusing for sensitive multi-analyte analysis of mycotoxins in urine. (2020). Publication Database PIK. Available from: [Link]
-
Al-Ghobashy, M. A., et al. (2016). Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism. Journal of Chromatography B, 1038, 88-94. Available from: [Link]
-
Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. (2022). NIH. Available from: [Link]
-
Advances in targeted proteomics and applications to biomedical research. (2014). PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Development and validation of LC–MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism. Available from: [Link]
-
Wikipedia. (n.d.). Uric acid. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Uric acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. audreyli.com [audreyli.com]
- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 9. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 11. Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mzCloud – 2 8 Dimercapto 6 hydroxypurine [mzcloud.org]
- 14. Antioxidant activity and other mechanisms of thiols involved in chemoprevention of mutation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of thiols in antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redox cycling of Cu(II) by 6-mercaptopurine leads to ROS generation and DNA breakage: possible mechanism of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 2,8-Dimercapto-6-hydroxypurine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the analytical determination of 2,8-Dimercapto-6-hydroxypurine, a thiol-containing purine analog. Recognizing the importance of robust and reliable quantification in research and drug development, this document outlines three primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Analysis. Each section delves into the foundational principles of the technique, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols for sample preparation and analysis in various matrices. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish accurate and validated methods for the detection and quantification of this compound.
Introduction to this compound
This compound is a purine derivative characterized by the presence of two thiol (-SH) groups at the C2 and C8 positions and a hydroxyl (-OH) group at the C6 position. Its chemical structure is C₅H₄N₄OS₂ with a molecular weight of 200.24 g/mol [1]. The presence of reactive thiol moieties suggests potential roles in various biochemical pathways, including interactions with proteins and potential as a therapeutic agent or metabolite. Accurate analytical methods are paramount for pharmacokinetic studies, formulation analysis, and understanding its mechanism of action.
The analytical challenge lies in the molecule's reactivity, particularly the susceptibility of the thiol groups to oxidation. This necessitates careful sample handling and the development of methods that ensure stability and reproducibility. This guide will address these challenges by providing robust protocols tailored to the unique chemical nature of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of small organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. For this compound, its purine core provides sufficient hydrophobicity for retention on a C18 column, while the polar functional groups allow for elution with a suitable aqueous-organic mobile phase. Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the purine ring system.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and proven efficacy in separating purine analogs[2][3]. The hydrophobic interactions between the purine ring and the C18 chains provide the primary retention mechanism.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The buffer (e.g., sodium acetate or phosphate) controls the pH, which is critical for maintaining a consistent ionization state of the analyte's acidic thiol and hydroxyl groups, thereby ensuring reproducible retention times[2]. Acetonitrile is often preferred for its lower UV cutoff and efficient elution of polar compounds[2].
-
Detection Wavelength: Thiopurines like 6-mercaptopurine exhibit strong UV absorbance maxima between 320 and 340 nm[2][4][5][6]. Based on structural similarity, a detection wavelength in this range is optimal for this compound, providing high sensitivity and selectivity against many endogenous matrix components. A wavelength of 325 nm is proposed as a starting point.
Protocol: HPLC-UV Analysis of this compound in Pharmaceutical Formulations
Objective: To quantify this compound in a bulk powder or tablet formulation.
Materials:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Sodium Acetate (reagent grade)
-
Glacial Acetic Acid (reagent grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation (0.05 M Sodium Acetate Buffer, pH 5.0 : Acetonitrile, 90:10 v/v):
-
Dissolve 4.1 g of sodium acetate in 1 L of ultrapure water.
-
Adjust the pH to 5.0 using glacial acetic acid.
-
Filter through a 0.45 µm membrane filter.
-
Mix 900 mL of the buffer with 100 mL of acetonitrile. Degas the final mobile phase before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This is the stock solution.
-
Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.05 M Sodium Acetate (pH 5.0) : Acetonitrile (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 325 nm
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Standard for purine analysis, providing good retention and resolution.[2] |
| Mobile Phase | 90% 0.05M NaOAc (pH 5.0), 10% ACN | Buffered pH ensures consistent analyte ionization and retention time.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Wavelength | 325 nm | Expected absorbance maximum for a thiopurine, ensuring high sensitivity.[6] |
| Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, making it the gold standard for bioanalysis.
Causality of Method Design:
-
Ionization: ESI is the preferred ionization technique for polar molecules like purine analogs in a liquid stream.[1] Given the presence of acidic protons on the thiol and hydroxyl groups and basic nitrogen atoms in the purine ring, both positive and negative ion modes should be evaluated. Positive mode is often successful for purines by protonating the ring nitrogens.[1]
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its ability to perform MRM.[7][8][9][10] This allows for the highly selective detection of the analyte even in complex matrices like plasma.
-
Sample Preparation: For biological samples like plasma, protein removal is mandatory to prevent column and instrument contamination. Protein precipitation with an organic solvent like acetonitrile is a simple and effective first step.[11][12][13][14] Solid Phase Extraction (SPE) can be used for further cleanup and concentration if lower detection limits are required.[15][16][17]
Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS method development workflow.
Protocol: LC-MS/MS Analysis in Human Plasma
Objective: To quantify this compound in human plasma for pharmacokinetic studies.
Materials:
-
LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source)
-
C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Ultrapure water with 0.1% Formic Acid
-
Human plasma (K2-EDTA)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
Procedure:
-
Sample Preparation (Protein Precipitation): [11][12][18]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, standard, or blank.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC Conditions:
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B held for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (Hypothetical MRM Transitions):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analyte MRM Transition: Q1: m/z 201.0 → Q3: m/z 168.0 (corresponding to [M+H]+ → [M+H-SH]+)
-
IS MRM Transition: To be determined based on the selected internal standard.
-
Optimize collision energy and other source parameters (e.g., capillary voltage, gas flows) for maximum signal intensity.
-
| Parameter | Condition | Rationale |
| Sample Prep | Protein Precipitation (3:1 ACN:Plasma) | Simple, fast, and effective for removing most proteins.[14][18] |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm) | Short column with small particles allows for rapid analysis (UPLC). |
| Mobile Phase | Water/ACN with 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI.[19] |
| Detection | Triple Quadrupole MS (MRM Mode) | Provides ultimate selectivity and sensitivity for bioanalysis.[7][8] |
| Ionization | ESI Positive | Purine rings are readily protonated.[1] |
Electrochemical Analysis
Principle: Electrochemical methods, particularly voltammetry, are highly sensitive to electroactive species. The thiol groups of this compound are readily oxidizable. At an appropriate electrode surface, applying a positive potential will cause the thiol groups to undergo oxidation, generating a measurable current that is proportional to the analyte's concentration.
Causality of Method Design:
-
Working Electrode: Glassy carbon electrodes (GCE) are widely used due to their wide potential window, chemical inertness, and low background current.[20] The surface can be modified with nanomaterials like carbon nanotubes to enhance sensitivity and lower the oxidation potential for thiols.[21][22]
-
Mechanism: The electrochemical oxidation of mercaptopurines at a carbon electrode typically involves the loss of an electron and a proton from the thiol group to form a free radical. This radical then rapidly dimerizes to form a disulfide bond.[23][24]
-
Technique: Differential Pulse Voltammetry (DPV) is often chosen for quantitative analysis. It enhances sensitivity by minimizing background charging currents, resulting in well-defined peaks where the peak height is directly proportional to the concentration.
Electrochemical Oxidation Pathway
Caption: Simplified electrochemical oxidation of a thiol group (R-SH).
Protocol: DPV Analysis using a Glassy Carbon Electrode
Objective: To determine the concentration of this compound in a buffer solution.
Materials:
-
Potentiostat with a three-electrode cell
-
Glassy Carbon Electrode (GCE) (Working Electrode)
-
Ag/AgCl (3M KCl) (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.4
-
Alumina slurry (0.05 µm) for polishing
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse thoroughly with ultrapure water.
-
Sonicate in ultrapure water for 1 minute, followed by sonication in ethanol for 1 minute to remove residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Record a blank DPV scan to ensure the system is clean.
-
Add a known concentration of this compound to the cell and stir for 60 seconds to homogenize.
-
Allow the solution to become quiescent (turn off stirring).
-
Record the DPV scan.
-
-
DPV Parameters:
-
Potential Range: +0.1 V to +0.8 V vs. Ag/AgCl
-
Modulation Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Step Potential: 4 mV
-
-
Quantification:
-
Create a calibration curve by plotting the peak current from the DPV scans against the concentration of standard additions.
-
Determine the concentration of an unknown sample by measuring its peak current and using the calibration curve.
-
Conclusion
The analytical methods presented provide a robust framework for the detection and quantification of this compound across different applications. HPLC-UV offers a reliable and accessible method for routine analysis in less complex matrices. For high-sensitivity and high-selectivity requirements, particularly in biological fluids, the LC-MS/MS protocol is the method of choice. Finally, electrochemical analysis provides a rapid and highly sensitive alternative for direct measurements in aqueous solutions. The selection of the optimal method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Each protocol presented herein is built upon established principles and can be validated to meet rigorous regulatory and scientific standards.
References
-
Mawatari, H., Kato, Y., Nishimura, S., Sakura, N., & Ueda, K. (1998). Reversed-phase high-performance liquid chromatographic assay method for quantitating 6-mercaptopurine and its methylated and non-methylated metabolites in a single sample. Journal of Chromatography B: Biomedical Sciences and Applications, 716(1-2), 392–396. [Link]
-
Zimm, S., Collins, J. M., O'Neill, D., Ghishan, F. K., & Reiter, S. (1999). Assay of 6-mercaptopurine and its metabolites in patient plasma by high-performance liquid chromatography with diode-array detection. Journal of Chromatography B: Biomedical Sciences and Applications, 724(2), 277-283. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
-
Gao, Y., et al. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Application Note. [Link]
-
Somasekhar, V., et al. (2014). Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences, 50(1), 165-172. [Link]
-
Zhang, Y., et al. (2021). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. Metabolites, 11(10), 659. [Link]
-
ResearchGate. (2013). How to prepare plasma samples for HPLC analysis? ResearchGate Discussion. [Link]
-
Yoo, I. Y., Lee, K., Ji, O. J., Woo, H. I., & Lee, S. Y. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255–261. [Link]
-
Bruce, S. J., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Proteome Research, 12(6), 2823-2831. [Link]
-
Lennard, L., & Singleton, H. J. (1988). HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids. Annals of Clinical Biochemistry, 25(5), 504-509. [Link]
-
Semantic Scholar. (n.d.). HPLC Analysis of 6-Mercaptopurine and Metabolites in Extracellular Body Fluids. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2022). 4.2: Analysis of Plasma Extracts and Drug samples by HPLC. Chemistry LibreTexts. [Link]
-
de Oliveira, G. A. R., et al. (2025). Chromatographic Method for Determining 6-Mercaptopurine in Skin Permeation Assays for Assessing Cutaneous Exposure Risk. ACS Omega. [Link]
-
Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Shimadzu Application Note. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
D'Arienzo, C. J., et al. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
Goyal, R. N., Rastogi, A., & Sangal, A. (2001). Electro-oxidation of 6-mercaptopurine riboside with special emphasis on the stability of the dimer in aqueous solutions. New Journal of Chemistry, 25(4), 545-550. [Link]
-
960化工网. (2001). Electro-oxidation of 6-mercaptopurine riboside with special emphasis on the stability of the dimer in aqueous solutions. 960化工网. [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of stability of thiopurine metabolites using a validated LC-MS/MS method. Annals of Laboratory Medicine, 38(3), 255-261. [Link]
-
Smaranda, C., et al. (2020). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Catalysts, 10(11), 1279. [Link]
-
Bar-Gil, M., et al. (2022). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Journal of Personalized Medicine, 12(4), 589. [Link]
-
Kim, J. H., et al. (2005). A solid-phase approach to novel purine and nucleoside analogs. Bioorganic & Medicinal Chemistry, 13(15), 4760-4766. [Link]
-
Korfmacher, W. A. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 32(12), 890-893. [Link]
-
Makkar, H. P., & Becker, K. (1999). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science, 77(12), 3189-3194. [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-261. [Link]
-
Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Hiden Analytical. [Link]
-
Kataoka, H. (2002). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International, 20(11). [Link]
-
Wikipedia. (n.d.). Quadrupole mass analyzer. Wikipedia. [Link]
-
Luo, H., et al. (2005). Electrochemical determination of thiols at single-wall carbon nanotubes and PQQ modified electrodes. Electroanalysis, 17(1), 58-64. [Link]
-
Cseri, T., et al. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. PLoS One, 17(2), e0263173. [Link]
-
Li, Y., et al. (2020). Simultaneous UPLC-MS/MS Determination of 6-mercaptopurine, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs. Current Drug Metabolism, 21(11), 918-927. [Link]
-
ResearchGate. (n.d.). UV spectra of 6-mercaptopurine in methanol. ResearchGate. [Link]
-
University of Liverpool. (n.d.). Quadrupoles: How do they work? University of Liverpool. [Link]
-
ResearchGate. (n.d.). Carbon-nanotube modified electrodes for detection of thiol compounds. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO Application Note. [Link]
-
Yuliana, A., et al. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Proceedings of the 2nd International Conference on Food and Agriculture. [Link]
-
Ghasemi, J., et al. (2010). Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. Iranian Journal of Pharmaceutical Research, 9(1), 37-48. [Link]
-
ResearchGate. (n.d.). Thiols deposition onto the surface of glassy carbon electrodes mediated by electrical potential. ResearchGate. [Link]
-
Zensor R&D. (n.d.). Glassy Carbon Disposable Electrode. Zensor R&D. [Link]
-
Arroyo-Currás, N., et al. (2022). Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. ACS Sensors, 7(4), 1146-1155. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]
- 10. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Simultaneous UPLC-MS/MS Determination of 6-mercaptopurine, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glassy Carbon Disposable Electrode | Zensor R&D | GTE100 [zensorrd.com]
- 21. Electrochemical determination of thiols at single-wall carbon nanotubes and PQQ modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Electro-oxidation of 6-mercaptopurine riboside with special emphasis on the stability of the dimer in aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Electro-oxidation of 6-mercaptopurine riboside with special emphasis on the stability of the dimer in aqueous solutions,10.1039/B008387I – 960化工网 [m.chem960.com]
Application Notes and Protocols for the Use of 2,8-Dimercapto-6-hydroxypurine in Enzyme Inhibition Assays
Introduction: Targeting Purine Metabolism with 2,8-Dimercapto-6-hydroxypurine
This compound is a sulfur-containing purine analog. Its structure suggests a potential role as a modulator of enzymes involved in purine metabolism. A key enzyme in this pathway is Xanthine Oxidase (XO), which is responsible for the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1] The excessive activity of xanthine oxidase can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2] Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy for managing hyperuricemia and gout.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays, with a primary focus on xanthine oxidase. While direct kinetic data for this compound is not extensively available in published literature, we will draw upon data from structurally similar compounds to provide a robust framework for its investigation. This application note will detail the presumed mechanism of action, provide a thorough and adaptable experimental protocol for determining its inhibitory potency and kinetics, and offer guidance on data interpretation.
Mechanism of Action: Insights from a Structurally Related Inhibitor
The inhibitory potential of this compound against xanthine oxidase can be inferred from studies on the structurally analogous compound, 2-amino-6-hydroxy-8-mercaptopurine (AHMP).[4] Research on AHMP has demonstrated its potent inhibitory effects on xanthine oxidase.[4] It is plausible that this compound shares a similar mechanism of action, likely acting as a competitive inhibitor at the molybdenum active site of the enzyme.
The purine ring structure of this compound allows it to mimic the natural substrates of xanthine oxidase, hypoxanthine and xanthine. The presence of the mercapto (-SH) groups, particularly at the C2 and C8 positions, may facilitate strong interactions with the active site residues of the enzyme, thereby preventing the binding and subsequent oxidation of the natural substrates.
A study on the closely related inhibitor, 2-amino-6-hydroxy-8-mercaptopurine, revealed a mixed-type inhibition pattern, suggesting that it can bind to both the free enzyme and the enzyme-substrate complex.[4] This dual binding capability often leads to a more potent inhibition of the enzyme's activity.
Biochemical Pathway: Inhibition of Uric Acid Formation
The canonical pathway of purine degradation involves the sequential oxidation of hypoxanthine to xanthine and then to uric acid, both steps being catalyzed by xanthine oxidase.[2] Inhibitors of this enzyme, such as the well-characterized drug allopurinol, effectively block this pathway, leading to a reduction in uric acid production.[3] this compound is hypothesized to act at the same juncture.
Caption: Inhibition of the purine catabolism pathway by this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for conducting an in vitro xanthine oxidase inhibition assay. This protocol is designed to be adaptable, allowing for the determination of both the half-maximal inhibitory concentration (IC50) and the mode of inhibition.
I. Reagent and Stock Solution Preparation
A. Buffer Preparation:
-
Phosphate Buffer (50 mM, pH 7.5): Prepare a stock solution of 50 mM potassium phosphate buffer and adjust the pH to 7.5. This buffer will be used for all dilutions unless otherwise specified.
B. Enzyme and Substrate Solutions:
-
Xanthine Oxidase (XO) Stock Solution: Prepare a stock solution of xanthine oxidase from bovine milk at a concentration of 0.1 units/mL in cold phosphate buffer. The final concentration in the assay will need to be optimized.
-
Xanthine Stock Solution: Prepare a 150 µM stock solution of xanthine in the phosphate buffer. Gentle warming or the addition of a minimal amount of NaOH may be required to fully dissolve the xanthine.
C. Inhibitor and Control Solutions:
-
This compound Stock Solution: Due to the potential for low aqueous solubility, prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Allopurinol (Positive Control) Stock Solution: Prepare a stock solution of allopurinol (a known xanthine oxidase inhibitor) in DMSO at a similar concentration to the test compound.
-
Working Solutions: Create a series of dilutions of the this compound and allopurinol stock solutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay remains low (ideally ≤ 1%) to prevent solvent-induced enzyme inhibition.
II. Assay Procedure (96-well plate format)
The following procedure is optimized for a 96-well UV-transparent microplate format, allowing for high-throughput screening.
Sources
- 1. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 2,8-Dimercapto-6-hydroxypurine
Abstract
This document provides a comprehensive guide for the dissolution of 2,8-Dimercapto-6-hydroxypurine (CAS 15986-32-0), a thiol-containing purine analog, for use in various research and drug development applications. Recognizing the absence of a standardized protocol for this specific compound, this guide synthesizes best practices from handling analogous thiopurines, such as 6-mercaptopurine, with established safety procedures for organosulfur compounds. The protocols herein detail the necessary materials, step-by-step dissolution procedures, stability considerations, and critical safety measures to ensure experimental success and operator safety.
Introduction to this compound
This compound is a purine derivative characterized by the presence of two sulfhydryl (-SH) groups and a hydroxyl (-OH) group. Its structural similarity to endogenous purines and other therapeutic thiopurines, like 6-mercaptopurine, makes it a compound of interest in various biochemical and pharmacological studies. Proper dissolution and handling are paramount for obtaining reliable and reproducible experimental results while mitigating the risks associated with thiol-containing compounds.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 15986-32-0 | [1] |
| Molecular Formula | C₅H₄N₄OS₂ | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | Typically a solid powder |
Core Directive: Safety First - Handling Thiol-Containing Compounds
Thiol-containing compounds, or mercaptans, are notorious for their potent, unpleasant odors and potential toxicity at higher concentrations.[2][3] The sulfhydryl groups are also susceptible to oxidation. Therefore, strict adherence to the following safety protocols is mandatory.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure and contain odors.[2]
-
Exhaust Scrubbing: The fume hood's exhaust should ideally be equipped with a scrubbing system, or a bleach trap can be set up for vacuum lines to neutralize volatile thiols.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves are essential. Double-gloving is recommended.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
Waste Disposal and Decontamination
-
Solid Waste: All contaminated solid waste (e.g., weigh boats, pipette tips, gloves) should be placed in a sealed plastic bag and disposed of as hazardous waste.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container.
-
Glassware Decontamination: All glassware that has come into contact with the thiol compound should be submerged in a bleach solution within the fume hood for at least 24 hours to oxidize the thiol groups before standard washing.
Dissolution Protocol for this compound
Based on the solubility characteristics of analogous thiopurines, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a stock solution of this compound.[4]
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Preparation of a 10 mM DMSO Stock Solution
This protocol is for the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary for your experimental needs.
-
Pre-dissolution Setup:
-
Ensure the chemical fume hood is operational and the work area is clean.
-
Assemble all necessary materials within the fume hood.
-
Pre-label an amber vial with the compound name, concentration, solvent, and date.
-
-
Weighing the Compound:
-
Tare a clean weigh boat on the analytical balance.
-
Carefully weigh out 2.00 mg of this compound (MW = 200.24 g/mol ). Calculation: 0.01 mol/L * 1 L * 200.24 g/mol = 2.00 g/L = 2.00 mg/mL
-
-
Dissolution:
-
Transfer the weighed powder to the pre-labeled amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Securely cap the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Preparation of Aqueous Working Solutions
For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer or cell culture medium. It is crucial to maintain a low final DMSO concentration (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Serial Dilution: It is best practice to perform serial dilutions rather than a single large dilution to ensure accuracy and minimize precipitation.
-
Procedure:
-
Begin by diluting the 10 mM DMSO stock solution into your desired aqueous buffer (e.g., PBS, cell culture medium).
-
Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Example: To prepare a 100 µM working solution, you would perform a 1:100 dilution of the 10 mM stock. To achieve this, add 10 µL of the 10 mM stock to 990 µL of your aqueous buffer. The final DMSO concentration in this working solution would be 1%. Further dilution into the final experimental setup will be necessary to reach a non-toxic DMSO concentration.
-
Workflow for Dissolution of this compound
Caption: A flowchart outlining the safe handling and dissolution of this compound.
Stability and Storage Recommendations
The stability of thiopurine solutions is a critical factor for experimental reproducibility.
-
DMSO Stock Solution (10 mM):
-
Store in small aliquots in amber vials at -20°C to protect from light and repeated freeze-thaw cycles.
-
Under these conditions, the stock solution of the related compound 6-mercaptopurine is stable for at least 4 years.[4]
-
Before use, thaw an aliquot at room temperature and vortex briefly.
-
-
Aqueous Working Solutions:
-
Thiopurines in aqueous solutions can be less stable. It is highly recommended to prepare aqueous working solutions fresh for each experiment.[4]
-
Studies on 6-mercaptopurine have shown that its stability in aqueous suspension is better at room temperature than under refrigeration.[2][6] The addition of an antioxidant like ascorbic acid can also enhance stability.[2][6] While not explicitly tested for this compound, these findings suggest that refrigeration of aqueous solutions may not be optimal.
-
Conclusion
This application note provides a detailed, safety-conscious protocol for the dissolution and handling of this compound. By leveraging knowledge of similar thiopurines and adhering to strict safety measures for thiol-containing compounds, researchers can confidently prepare solutions of this compound for their experimental needs, ensuring both the integrity of their results and a safe laboratory environment.
References
- Benchchem. Application Notes and Protocols for the Safe Handling and Storage of Volatile Thiols.
- University College London. Thiols | Safety Services. 2020.
- Alijanek-Lasocki, H., et al. Effect of buffer and antioxidant on stability of a mercaptopurine suspension. Am J Health Syst Pharm. 2008;65(5):447-50.
-
LifeTein. Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. 2024. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Effect of buffer and antioxidant on stability of a mercaptopurine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8188067B2 - Formulations of 6-mercaptopurine - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,8-Dimercapto-6-hydroxypurine in Proteomics Research
Prepared by: Gemini, Senior Application Scientist
Introduction
In the dynamic field of proteomics, the development of novel chemical tools to probe protein structure, function, and interactions is paramount. 2,8-Dimercapto-6-hydroxypurine is a unique purine analog that presents significant, though largely unexplored, potential as a versatile tool for proteomics research. Its structure, featuring a purine core and two reactive mercapto (thiol) groups, suggests a range of applications leveraging both its chemical reactivity and its potential for biological recognition.
This guide provides detailed application notes and protocols for the use of this compound in several key areas of proteomics. The methodologies described herein are grounded in established principles of bioconjugation and proteomics and are designed to provide a framework for researchers to explore the utility of this promising reagent. Purine analogs are known to have diverse biological activities, including their use as chemotherapeutic agents that interfere with DNA replication.[1][2][3] The purine scaffold of this compound may, therefore, offer a degree of selectivity for proteins that bind purines, such as those involved in nucleotide metabolism.
The presence of two thiol groups allows for a variety of chemical manipulations. Thiols are highly reactive nucleophiles and can participate in a range of bioconjugation reactions, most notably the formation of disulfide bonds with cysteine residues in proteins.[4][5] This reactivity is the basis for the applications detailed in this document, which include protein cross-linking, cysteine-reactive probing, and affinity purification.
Application Note 1: In-Situ Protein Cross-linking for the Study of Protein-Protein Interactions
Principle
The two thiol groups of this compound can be oxidized to form disulfide bonds with cysteine residues on nearby proteins. This property can be exploited to "capture" transient or weak protein-protein interactions by covalently linking interacting proteins. The relatively short spacer arm of the purine scaffold makes it suitable for identifying proteins in close proximity. The general principle of using cross-linkers to impose distance constraints and identify protein interactions is a cornerstone of structural proteomics.[6]
Workflow
Figure 1: Workflow for protein cross-linking using this compound.
Protocol
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, with 10% DMSO).
2. Protein Cross-linking:
-
To 1 mg of cell lysate in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl), add the this compound stock solution to a final concentration of 1 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation to allow for disulfide bond formation through air oxidation. Alternatively, a mild oxidant can be added to catalyze the reaction.
-
Quench the reaction by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM, or by adding an alkylating agent like iodoacetamide (IAA) to a final concentration of 20 mM to block any remaining free thiols.
3. SDS-PAGE Analysis:
-
Analyze the cross-linked protein mixture by SDS-PAGE. Run a non-cross-linked control sample in parallel.
-
Visualize the proteins by Coomassie staining. The appearance of new, higher molecular weight bands in the cross-linked sample indicates successful cross-linking.
4. Mass Spectrometry Analysis:
-
Excise the high molecular weight bands of interest from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use specialized software to identify the cross-linked peptides and the interacting proteins.
Application Note 2: Covalent Targeting and Profiling of Reactive Cysteine Residues
Principle
The thiol groups of this compound can react with activated cysteine residues in proteins via disulfide exchange. This application can be used to profile the reactivity of cysteines across the proteome, a technique known as activity-based protein profiling (ABPP).[7][8] The purine moiety may direct the probe to the active sites of certain enzymes that bind purine-based cofactors or substrates.
Workflow
Figure 2: Workflow for cysteine-reactive profiling.
Protocol
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable buffer.
2. Protein Labeling:
-
Treat a cell lysate with 100 µM this compound for 1 hour at 37 °C. This will lead to the formation of mixed disulfides between the probe and reactive cysteine residues.
3. Competitive Profiling (Optional):
-
To identify the targets of a cysteine-reactive compound of interest, pre-incubate the lysate with your compound before adding this compound. A reduction in labeling by the purine probe for a particular protein suggests it is a target of your compound.
4. Sample Preparation for Mass Spectrometry:
-
The purine ring of the probe can be chemically modified with a reporter tag (e.g., biotin) for enrichment.
-
If biotinylated, enrich the labeled proteins using streptavidin beads.
-
Digest the proteins (either in-solution or on-bead) with trypsin.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the proteins that were labeled with this compound by searching for the corresponding mass modification on cysteine-containing peptides.
Application Note 3: Affinity Purification of Purine-Binding Proteins
Principle
The ability of the purine core to be recognized by purine-binding proteins can be harnessed for affinity purification.[9] By immobilizing this compound onto a solid support via one of its thiol groups, a selective affinity matrix can be created to capture and identify proteins that interact with this class of molecules.
Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. Purine analogue - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 8. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Purine Derivatives in Biological Matrices
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of key purine derivatives, such as uric acid, xanthine, hypoxanthine, and allantoin, in biological samples. Purine metabolism is fundamental to cellular bioenergetics and signaling, and its dysregulation is implicated in numerous pathologies, including gout and cardiovascular disease.[1] Consequently, accurate quantification of these metabolites is critical for both clinical diagnostics and biomedical research. This document provides a detailed, step-by-step protocol for sample preparation, chromatographic separation, and UV detection. Furthermore, it outlines a comprehensive method validation strategy based on the International Conference on Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and reliability.[2][3]
Introduction: The "Why" Behind the Method
Purine derivatives are the metabolic end-products of nucleic acid catabolism. In humans, this pathway culminates in the formation of uric acid, which is excreted.[4] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout, a painful inflammatory arthritis.[5][6] Therefore, monitoring purine levels is crucial for managing such conditions.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical separation science, prized for its efficiency and resolving power.[3] When coupled with a UV detector, it becomes a powerful tool for quantifying compounds that absorb ultraviolet light. Purine derivatives, with their characteristic heterocyclic ring structures, exhibit strong UV absorbance, making HPLC-UV an ideal analytical choice.[7][8] This method employs Reverse-Phase (RP-HPLC), where a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[9][10] This setup allows for the effective separation of polar purine analytes based on their differential partitioning between the two phases. This application note provides a field-proven protocol designed for accuracy and robustness.
Principle of Chromatographic Separation
In this Reverse-Phase HPLC method, the separation is governed by the hydrophobic interactions between the purine analytes and the C18 stationary phase. The mobile phase, a polar aqueous buffer, continuously flows through the column. When the sample mixture is injected, more hydrophobic compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier. A UV detector placed at the column outlet measures the absorbance of the eluate at a specific wavelength, generating a signal (a peak) proportional to the concentration of each analyte as it exits the column.
Figure 1: Workflow of Reverse-Phase HPLC Separation for Purine Derivatives.
Instrumentation, Reagents, and Materials
Instrumentation
-
HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
C18 Reverse-Phase Column (e.g., Nucleosil 120, 5 µm, 250 x 4.6 mm).[11]
-
Data acquisition and processing software (e.g., ChromPass).[11]
-
Analytical balance (4-decimal).
-
pH meter.
-
Centrifuge and microcentrifuge capable of 10,000 x g and 4°C.[12]
-
Vortex mixer.
-
Syringe filters (0.2 or 0.45 µm, PVDF).[12]
Reagents and Chemicals
-
Reference standards (≥99% purity): Uric Acid, Xanthine, Hypoxanthine, Allantoin (Sigma-Aldrich or equivalent).
-
HPLC-grade Acetonitrile and Methanol.
-
Perchloric Acid (PCA), 70%.
-
Potassium Carbonate (K₂CO₃).
-
Ammonium Dihydrogen Phosphate ((NH₄)H₂PO₄) or Potassium Phosphate Monobasic (KH₂PO₄).
-
Orthophosphoric Acid.
-
Ultrapure water (18.2 MΩ·cm).
Experimental Protocols
Preparation of Reagents and Standard Solutions
-
Mobile Phase Preparation (Isocratic):
-
Prepare a 20-50 mM phosphate buffer. For example, dissolve the appropriate amount of (NH₄)H₂PO₄ in 1 L of ultrapure water.[1][11]
-
Adjust the pH to a suitable value (e.g., pH 7.25) using phosphoric acid or a base.[1] The pH is critical as it affects the ionization state and thus the retention of the purine analytes.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication or vacuum.
-
-
Stock Standard Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each purine reference standard into separate 10 mL volumetric flasks.
-
Dissolve in a small amount of 0.1 M NaOH (for uric acid) or ultrapure water. Sonicate briefly if necessary to aid dissolution.
-
Bring to volume with ultrapure water. These stocks can be stored at -20°C.
-
-
Working Standard Solutions & Calibration Curve:
-
Prepare an intermediate mixed standard solution by diluting the stock solutions in ultrapure water.
-
Perform serial dilutions of the mixed standard with the mobile phase to prepare calibration standards at a minimum of five concentration levels (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (from Plasma/Serum)
This protocol is designed to efficiently remove proteins, which can interfere with the analysis and damage the HPLC column.[12][13][14]
-
Deproteinization:
-
Thaw frozen plasma or serum samples on ice.
-
To a 200 µL aliquot of plasma, add 20 µL of cold 4 M Perchloric Acid (final concentration ~0.4 M).[12]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation & Neutralization:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Neutralize the supernatant by adding a small, precise volume of 3.5 M K₂CO₃ to bring the pH to ~7.0.[15] This step precipitates the perchlorate as potassium perchlorate.
-
Incubate on ice for 15 minutes.
-
-
Final Clarification:
HPLC-UV System & Chromatographic Conditions
The following table summarizes the recommended starting conditions for the analysis. These may require optimization depending on the specific column and analytes of interest.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 5 µm, 250 x 4.6 mm | Provides excellent retention and resolution for polar purine derivatives.[11][16] |
| Mobile Phase | Isocratic; 20 mM Phosphate Buffer (pH 7.25) | Simple, robust, and provides good peak shape for purines.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and column pressure.[11][17] |
| Injection Volume | 10 - 20 µL | A typical volume for analytical HPLC.[5] |
| Column Temperature | 25 - 35 °C | Maintained temperature ensures reproducible retention times.[4][11] |
| Detection | UV at 254 nm | A common wavelength providing good sensitivity for most purine bases.[15][17] |
| Run Time | ~20 - 30 minutes | Sufficient to elute all target analytes and wash the column.[1][5] |
Method Validation Protocol (ICH Guidelines)
Validating the analytical method is a mandatory step to ensure its performance is suitable for its intended purpose.[3][18] It provides objective evidence of the method's reliability.
Figure 2: Workflow for HPLC Method Validation based on ICH Guidelines.
-
Specificity: Analyze blank matrix (deproteinized plasma), matrix spiked with analytes, and standard solutions. Ensure no interfering peaks from the matrix are present at the retention times of the target analytes. Resolution between adjacent peaks should be >1.5.[17]
-
Linearity and Range: Analyze the prepared calibration standards (at least 5 levels) in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.[11]
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of analytes at three levels (low, medium, high). Prepare and analyze these samples (n=3 for each level) and calculate the percentage recovery. The acceptable range is typically 80-120%.[1]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicates of a spiked sample at a single concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically <%RSD < 15%.[17]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine instrument sensitivity. This can be estimated from the calibration curve's slope and the standard deviation of the response. A common approach is LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope.[5]
-
Robustness: Intentionally introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results, particularly retention time and peak area.[5]
Results and Discussion
The described method will yield a chromatogram with well-resolved peaks for the target purine derivatives within a reasonable analysis time. The following tables show expected performance data.
Table 1: Typical Retention Times and System Suitability
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
|---|---|---|---|
| Allantoin | ~4.5 | < 1.5 | > 2000 |
| Uric Acid | ~5.8 | < 1.5 | > 2000 |
| Xanthine | ~7.2 | < 1.5 | > 2000 |
| Hypoxanthine | ~8.9 | < 1.5 | > 2000 |
Table 2: Example Calibration and Validation Data
| Analyte | Linear Range (µg/mL) | Correlation (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ (µg/mL) |
|---|---|---|---|---|---|
| Uric Acid | 0.5 - 50 | > 0.999 | 98 - 102 | < 4.5 | ~0.2 |
| Hypoxanthine | 0.5 - 50 | > 0.999 | 97 - 103 | < 5.0 | ~0.2 |
Troubleshooting & Expert Insights
-
Peak Tailing: If peaks show significant tailing, it may indicate secondary interactions with the stationary phase. Adjusting the mobile phase pH or adding a small percentage of an organic modifier like acetonitrile can improve peak shape.
-
Shifting Retention Times: Unstable column temperature or improperly prepared/degraded mobile phase are common causes. Ensure the column oven is active and prepare fresh mobile phase daily.
-
Poor Resolution: If peaks co-elute, consider reducing the flow rate or adjusting the mobile phase composition to increase separation. A gradient elution method may be necessary for very complex samples.
-
Sample Matrix Effects: Biological samples are complex.[14] If ion suppression or enhancement is suspected (more relevant for LC-MS but can affect UV), a standard addition method may be required for accurate quantification. The deproteinization step is critical to minimize these effects.[12][13]
Conclusion
This application note details a simple, rapid, and reliable RP-HPLC-UV method for the quantification of purine derivatives. The protocol has been designed with robustness in mind, from sample preparation to data analysis. By adhering to the comprehensive validation procedures outlined, researchers, scientists, and drug development professionals can generate high-quality, reproducible, and defensible data suitable for a wide range of applications in clinical and biomedical research.
References
- Gheorghe, A., et al. (2008). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. IBNA. [Link: Available upon request from the source institution, abstract accessible online]
-
Roy, L., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Food and Nutrition Sciences. [Link]
-
University of Florida. (n.d.). Sample Preparation for Purine HPLC Assay. Interdisciplinary Center for Biotechnology Research. [Link]
-
Brown, P. R., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta. [Link]
-
University of Florida. (n.d.). Sample Preparation for HPLC. McKnight Brain Institute. [Link]
-
Peng, S., et al. (1978). Ultraviolet photoelectron studies of biological purines: the valence electronic structure of adenine. Proceedings of the National Academy of Sciences. [Link]
-
Roy, L., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Semantic Scholar. [Link]
-
Ballet, N. (2004). Measurement of Purine Derivatives and Creatinine in Urine by HPLC. ResearchGate. [Link]
-
Jayarathna, K., et al. (2014). Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. Journal of Analytical Methods in Chemistry. [Link]
-
Reinders, M. K., et al. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sancilio, F., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Food and Nutrition Sciences. [Link]
- Mason, S. F. (1954). The ultra-violet absorption spectra of a number of mono- and poly- substituted purines. Journal of the Chemical Society. [Link: Available via chemistry society archives]
-
Piani, B., et al. (2004). Measurement of Purine Derivatives and Creatinine in urine by HPLC. In Estimation of Microbial Protein Supply in Ruminants Using Urinary Purine Derivatives. [Link]
-
ResearchGate. (n.d.). UV spectra for standards of adenine, cytosine, guanine, and uridine nucleotides. [Link]
-
Kumar, S., & Kumar, P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]
-
Jurecka, P., et al. (2017). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience. [Link]
-
Cavalieri, L. F., et al. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
Shimadzu. (2016). Measurement of Purine Content in Foods Using HPLC. Application News No. L530. [Link]
-
Patel, M., & Patel, P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Walker, S. E. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]
- Labcorp. (n.d.). Guidelines for Biological Fluid Sample Collection and Integrity Assurance. [Link: General guidelines, specific document not publicly available]
Sources
- 1. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. shimadzu.com [shimadzu.com]
- 5. scirp.org [scirp.org]
- 6. [PDF] Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements | Semantic Scholar [semanticscholar.org]
- 7. Ultraviolet photoelectron studies of biological purines: the valence electronic structure of adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibna.ro [ibna.ro]
- 12. cores.emory.edu [cores.emory.edu]
- 13. cores.emory.edu [cores.emory.edu]
- 14. biotage.com [biotage.com]
- 15. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements - Food and Nutrition Sciences - SCIRP [scirp.org]
Application Notes and Protocols: Experimental Use of 2,8-Dimercapto-6-hydroxypurine in Cell Culture
Abstract: This document provides a comprehensive guide for the experimental use of 2,8-Dimercapto-6-hydroxypurine in a cell culture setting. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the compound's background, proposed mechanisms of action, and detailed protocols for evaluating its effects on cell viability, apoptosis, and oxidative stress.
Introduction and Scientific Background
This compound is a purine analog characterized by the presence of two thiol (-SH) groups.[1][2] Purine analogs are a class of molecules that mimic the structure of metabolic purines and can interfere with nucleic acid synthesis, making them common in cancer therapy and immunosuppression.[3][4] The thiol groups suggest that this compound may also possess significant antioxidant properties, as thiols are known to scavenge reactive oxygen species (ROS) and play a crucial role in maintaining cellular redox balance.[5][6][7]
The dual nature of this compound—a purine analog and a thiol-containing antioxidant—suggests two primary, potentially interconnected, mechanisms of action in a cellular context:
-
Antimetabolite Activity: Similar to other purine analogs like 6-mercaptopurine, this compound may be metabolized into nucleotide analogs that disrupt DNA and RNA synthesis.[3][8] This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[9]
-
Redox Modulation: The thiol groups can act as potent reducing agents, neutralizing harmful ROS and protecting cells from oxidative damage.[5][10][11] This antioxidant activity could either protect healthy cells from stress or, paradoxically, influence signaling pathways that affect cancer cell survival.
These potential mechanisms warrant a multifaceted experimental approach to characterize the compound's effects in cell culture.
Experimental Design and Workflow
A logical workflow is essential for systematically evaluating the cellular effects of this compound. The following diagram outlines a recommended experimental progression:
Caption: Differentiating cell states with Annexin V and PI staining.
Step-by-Step Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 for the optimal time point identified in the MTT assay.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies changes in intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). [13] Step-by-Step Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate (black, clear bottom for fluorescence) or 6-well plates.
-
Treat with this compound for a shorter duration (e.g., 1-6 hours) to capture early changes in ROS. Include a positive control (e.g., H2O2) and a negative control.
-
-
Staining:
-
Remove the treatment medium and wash cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Wash the cells with PBS to remove excess probe.
-
Measure fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm) or analyze by flow cytometry. [13]
-
Interpretation and Troubleshooting
-
High IC50 Value: If the compound shows low cytotoxicity, it may indicate a primary antioxidant role rather than an antimetabolite effect at the tested concentrations.
-
Discrepancy between MTT and Apoptosis Assays: A decrease in MTT signal without a corresponding increase in apoptosis might suggest cytostatic effects (inhibition of proliferation) rather than cytotoxic effects.
-
ROS Assay Results: An increase in ROS could indicate that the compound, under certain conditions, may have pro-oxidant effects. A decrease in ROS would support its role as an antioxidant. [14]
Safety and Handling
-
Compound Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound and its solutions.
-
Cell Culture: All cell culture work should be performed in a certified biosafety cabinet using aseptic techniques.
-
Waste Disposal: Dispose of all biological waste and chemical waste according to institutional guidelines.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Kansas Medical Center. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). MethodsX, 6, 2613-2618. Retrieved from [Link]
-
Thiol-based antioxidants. (2000). Advances in Pharmacology, 47, 313-359. Retrieved from [Link]
-
Rich, M. A., Perez, A. G., & Eidinoff, M. L. (1962). The Effects of Some Purine Analogs on the Growth of H.Ep. #1 and Chick Embryo Fibroblast Cells. Cancer Research, 22(1 Part 1), 3-9. Retrieved from [Link]
-
Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved from [Link]
-
Annexin V Apoptosis Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Rahman, K. (2000). Thiol-based antioxidants. Advances in Pharmacology, 47, 313-359. Retrieved from [Link]
-
What is the mechanism of Mercaptopurine? (2024). Patsnap Synapse. Retrieved from [Link]
-
Saito, Y. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. Antioxidants & Redox Signaling, 39(20-21), 1431-1446. Retrieved from [Link]
-
INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. (2022). Romanian Journal of Oral Rehabilitation, 14(1), 86-93. Retrieved from [Link]
-
Mercaptopurine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Ward, R. M., & CULTREX. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology (Vol. 2109, pp. 35-44). Humana, New York, NY. Retrieved from [Link]
-
Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893. Retrieved from [Link]
-
How to estimate the induction of ROS in cell culture? (2013). ResearchGate. Retrieved from [Link]
-
mercaptopurine: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Adamson, P. C., et al. (1995). Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia. Leukemia & Lymphoma, 17(1-2), 1-11. Retrieved from [Link]
-
Bensaad, K., et al. (2014). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 5(11), 3589-3600. Retrieved from [Link]
-
Edmondson, R., Broglie, J. J., Adcock, A. F., & Yang, L. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 6(3), 1645-1658. Retrieved from [Link]
-
Purine analogue. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2019). Bitesize Bio. Retrieved from [Link]
-
Drug Testing and Drug Development in Cell Culture. (2016). ResearchGate. Retrieved from [Link]
-
Dačević, M., et al. (2020). Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. International Journal of Molecular Sciences, 21(18), 6808. Retrieved from [Link]
-
Cell Culture Drug Testing: A Comprehensive Overview. (2023). ResearchGate. Retrieved from [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research, 39(7), 3435-3442. Retrieved from [Link]
-
Identification of primary cellular targets of purine analogues in human tumor cell lines by microarray analysis. (2005). Cancer Research, 65(9 Supplement), 3505. Retrieved from [Link]
-
Thiol Compounds and Inflammation. (n.d.). IMR Press. Retrieved from [Link]
-
2 8 Dimercapto 6 hydroxypurine. (2015). mzCloud. Retrieved from [Link]
Sources
- 1. mzCloud – 2 8 Dimercapto 6 hydroxypurine [mzcloud.org]
- 2. scbt.com [scbt.com]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. Purine analogue - Wikipedia [en.wikipedia.org]
- 5. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 6. rjor.ro [rjor.ro]
- 7. imrpress.com [imrpress.com]
- 8. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 9. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. labtoo.com [labtoo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-Dimercapto-6-hydroxypurine
Welcome to the technical support center for the synthesis of 2,8-Dimercapto-6-hydroxypurine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Overview of the Synthesis
The synthesis of this compound, also known as 2,8-dithiouric acid, is a challenging but critical process for researchers exploring its potential as a pharmacophore. Due to its structural complexity, a direct, single-step synthesis is not feasible. The most common and logical synthetic strategy involves a multi-step pathway starting from a readily available purine precursor, typically uric acid or xanthine.
The general workflow involves:
-
Chlorination: Conversion of the hydroxyl groups (or keto forms) at the C2, C6, and C8 positions of the purine core into more reactive chloro groups. This is often achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or pyrophosphoryl chloride.
-
Thiolation (Thionation): Substitution of the chloro groups with mercapto (thiol) groups. This nucleophilic substitution is typically performed using a sulfur nucleophile such as thiourea, followed by hydrolysis, or sodium hydrosulfide.[1] The reactivity of chloro groups on the purine ring can vary, which must be managed to ensure complete substitution.[2]
This guide will focus on the common challenges encountered during these key stages and provide robust solutions.
Visualized Synthetic Workflow
Caption: General workflow for synthesizing this compound.
Frequently Asked Questions (FAQs)
Q1: Why is uric acid or xanthine the preferred starting material? A1: Uric acid (2,6,8-trihydroxypurine) and xanthine (2,6-dihydroxypurine) are inexpensive, commercially available purines that already possess the requisite oxygenation at the C6 position (as a hydroxyl or keto tautomer). This obviates the need for complex steps to introduce this functionality later in the synthesis. Their conversion to chloropurines is a well-established transformation.[2]
Q2: What is the role of thiourea in the thiolation step? A2: Thiourea (SC(NH₂)₂) serves as a safe and effective sulfur transfer reagent.[3] The sulfur atom in thiourea is nucleophilic and attacks the electron-deficient carbon atoms of the dichloropurine, displacing the chloride ions. This forms an isothiouronium salt intermediate. Subsequent hydrolysis (typically with a base like KOH or NaOH) cleaves the C-S bond of the intermediate, releasing the desired thiol (mercapto) group and forming urea as a byproduct.[3]
Q3: Can I use sodium hydrosulfide (NaSH) instead of thiourea? A3: Yes, NaSH is a viable alternative and acts as a direct source of the hydrosulfide nucleophile (SH⁻). However, it is highly toxic, requires careful handling under anhydrous conditions to prevent the release of H₂S gas, and can sometimes lead to different side product profiles. Thiourea is often preferred due to its stability and ease of handling.[4][5]
Q4: How stable is the final product, this compound? A4: Mercaptopurines are susceptible to oxidation. The thiol groups (-SH) can oxidize to form disulfide bonds (-S-S-), leading to dimerization or polymerization of the product. It is crucial to store the final compound under an inert atmosphere (e.g., nitrogen or argon) and away from light and oxidizing agents. For long-term storage, keeping it as a salt at low temperatures is recommended.
Troubleshooting Guide
Part A: Chlorination Stage (Uric Acid to 2,8-Dichloro-6-hydroxypurine)
Problem 1: The chlorination reaction is sluggish or incomplete, resulting in a low yield of the chlorinated purine.
-
Plausible Cause 1: Insufficiently Active Chlorinating Agent. Phosphorus oxychloride (POCl₃) can degrade over time due to moisture. Its activity is paramount for driving the reaction to completion.
-
Solution 1: Always use freshly distilled or a newly opened bottle of POCl₃. The reaction is often performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or a guanidine base, which acts as a catalyst by forming a more reactive Vilsmeier-Haack type intermediate.[6] This significantly enhances the chlorinating power of the system.
-
Plausible Cause 2: Poor Solubility of Uric Acid. Uric acid is notoriously insoluble in most organic solvents, including POCl₃, which can limit the reaction rate.
-
Solution 2: The addition of a phase-transfer catalyst or using a high-boiling-point solvent in which uric acid has slightly better solubility can be beneficial. Some protocols call for heating the mixture under reflux for an extended period (several hours) to ensure complete conversion.[7]
Problem 2: The reaction produces a dark, tarry mixture that is difficult to work up.
-
Plausible Cause: Excessive heating or prolonged reaction times can lead to decomposition and polymerization of the purine core.
-
Solution: Carefully control the reaction temperature and monitor its progress using an appropriate analytical technique (e.g., thin-layer chromatography of quenched aliquots). Once the starting material is consumed, the reaction should be cooled and worked up promptly. The work-up typically involves carefully quenching the excess POCl₃ by pouring the reaction mixture onto crushed ice, which must be done slowly and in a well-ventilated fume hood.
Part B: Thiolation Stage (Dichloropurine to Dimercaptopurine)
Problem 3: The yield of this compound is low, with significant amounts of starting material or monosubstituted intermediates remaining.
-
Plausible Cause 1: Insufficient Equivalents of Thiourea. Stoichiometry is critical. At least two equivalents of thiourea are required to substitute both chlorine atoms. In practice, a slight excess is often used to drive the reaction to completion.
-
Solution 1: Use 2.2 to 2.5 equivalents of thiourea per equivalent of the dichloropurine. Ensure the thiourea is fully dissolved in the reaction solvent (e.g., refluxing ethanol) before adding the purine substrate.
-
Plausible Cause 2: Incomplete Hydrolysis of the Isothiouronium Intermediate. The reaction forms a stable bis(isothiouronium) salt. If the subsequent hydrolysis step is not robust enough, the final product will not be released, leading to low yields upon work-up.
-
Solution 2: After the initial reaction with thiourea is complete, ensure the hydrolysis is carried out under sufficiently basic conditions. This typically involves adding a concentrated aqueous solution of NaOH or KOH and heating the mixture at reflux for 1-2 hours until the intermediate is fully converted.
Problem 4: The final product is impure and difficult to purify.
-
Plausible Cause 1: Oxidation During Work-up. As mentioned, thiols are prone to oxidation, especially in basic solutions exposed to air. This can lead to the formation of disulfide-linked impurities.
-
Solution 1: Perform the work-up under an inert atmosphere if possible. After hydrolysis, the basic solution containing the thiolate salt should be acidified promptly (e.g., with acetic acid or HCl) to precipitate the neutral thiol product.[2] Bubbling nitrogen through the solutions during work-up can help minimize oxygen exposure.
-
Plausible Cause 2: Contamination with Urea. If thiourea is used, urea is a major byproduct of the hydrolysis step and can co-precipitate with the product.
-
Solution 2: The desired product, this compound, is typically insoluble in water, while urea has some water solubility. The crude product can be purified by washing thoroughly with cold water to remove urea and other water-soluble impurities. Recrystallization from a suitable solvent system (e.g., dilute aqueous base followed by acidification, or a polar aprotic solvent like DMF/water) is often necessary to achieve high purity.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Chlorination | ||
| POCl₃:Uric Acid Ratio | >5:1 (v/w) | Ensures complete suspension and acts as both reagent and solvent. |
| Catalyst (e.g., Dimethylaniline) | 0.1-0.2 equivalents | Catalyzes the formation of the active chlorinating species.[6] |
| Reaction Temperature | 100-110 °C (Reflux) | Provides sufficient energy to overcome activation barriers. |
| Thiolation | ||
| Thiourea:Dichloropurine Ratio | 2.2 - 2.5 : 1 (molar) | A slight excess drives the reaction to completion. |
| Hydrolysis Base (NaOH/KOH) | >2 equivalents | Ensures complete cleavage of the isothiouronium intermediate. |
| Purification pH | 4-5 | Acidification protonates the thiolates, causing precipitation of the neutral product. |
Experimental Protocols
Protocol 1: Synthesis of 2,8-Dichloro-6-hydroxypurine
Warning: This procedure involves highly corrosive and toxic reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uric acid (1.0 eq).
-
In the fume hood, carefully add phosphorus oxychloride (POCl₃, ~10 volumes) followed by N,N-dimethylaniline (0.2 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. The reaction will be a heterogeneous slurry.
-
Maintain reflux for 4-6 hours. Monitor the reaction by quenching a small aliquot with ice/water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Extremely carefully and slowly , pour the reaction mixture onto the ice with stirring. This is a highly exothermic and vigorous reaction that will release HCl gas.
-
The intermediate, 2,6,8-trichloropurine, will precipitate. To convert this to the desired 2,8-dichloro-6-hydroxypurine, slowly add a 2M NaOH solution until the pH is ~10-12, while keeping the mixture cool in an ice bath. Stir for 1 hour.
-
Neutralize the solution with concentrated HCl to pH ~7 to precipitate the crude 2,8-dichloro-6-hydroxypurine.
-
Filter the solid, wash with copious amounts of cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Set up a round-bottom flask with a reflux condenser and magnetic stirrer.
-
Add thiourea (2.2 eq) and absolute ethanol to the flask. Heat to reflux until the thiourea is completely dissolved.
-
Add the crude 2,8-dichloro-6-hydroxypurine (1.0 eq) to the solution.
-
Maintain the mixture at reflux for 3-5 hours. The formation of the isothiouronium salt may be observed as a precipitate.
-
After the reaction is complete (monitored by TLC), cool the mixture slightly and add a solution of KOH (3.0 eq) in water.
-
Heat the mixture back to reflux for an additional 1-2 hours to ensure complete hydrolysis.
-
Cool the now-homogeneous, basic solution in an ice bath.
-
Slowly acidify the solution with glacial acetic acid or 6M HCl. The target compound will precipitate as a pale yellow or off-white solid.
-
Stir the slurry in the ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product, wash thoroughly with cold water, then with a small amount of cold ethanol.
-
Dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting low-yield issues.
References
- Vertex, A. (n.d.). Understanding Thiourea: Properties, Safety, and Industrial Handling. Google Cloud.
- Annexe Chem Pvt Ltd. (n.d.).
- Wikipedia. (2023). Thiourea. Wikipedia.
- Organic Chemistry Portal. (n.d.).
- Guidechem. (2024). What is Thiourea and How is it Used in Various Industries?. Guidechem.
- Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. University of Kent.
- ResearchGate. (2025). Facile and Practical Synthesis of 2,6-Dichloropurine.
- RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Royal Society of Chemistry.
- Author Manuscript. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- mzCloud. (2015). 2 8 Dimercapto 6 hydroxypurine. mzCloud.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- PMC. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- PMC. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- ChemicalBook. (n.d.). 6-Hydroxypurine synthesis. ChemicalBook.
- Google Patents. (n.d.). US2721866A - Process of manufacture of 6-mercapto purine and intermediate therefor.
- Google Patents. (n.d.). US2800473A - Method of making 6-mercaptopurine.
- PubMed. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity.
- ChemicalBook. (n.d.). 2,6-Dichloropurine synthesis. ChemicalBook.
- PMC. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review.
- PubMed. (2002). Work-up strategies for high-throughput solution synthesis.
- MDPI. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI.
- ResearchGate. (2017). Simultaneous analytical method development of 6-mercaptopurine and 6-methylmercaptopurine in dried blood spot using ultra performance liquid chromatography tandem mass spectrometry.
- Google Patents. (n.d.). US6455696B2 - Process for preparing 2,6-dichloropurine.
- PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- ResearchGate. (2017). Simultaneous Analytical Method Development of 6-Mercapto-purine and 6-Methylmercaptopurine in Plasma by High Perfor-mance Liquid Chromatography-Photodiode Array.
- ChemicalBook. (n.d.).
- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- YouTube. (2019). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. YouTube.
- RSC Publishing. (n.d.).
- ResearchGate. (2025). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine.
- PubChem. (2026). Hypoxanthine.
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 6-Mercaptopurine monohydrate synthesis - chemicalbook [chemicalbook.com]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. US2721866A - Process of manufacture of 6-mercapto purine and intermediate therefor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 8. mzCloud – 2 8 Dimercapto 6 hydroxypurine [mzcloud.org]
Stability issues of 2,8-Dimercapto-6-hydroxypurine in solution
Welcome to the technical support center for 2,8-Dimercapto-6-hydroxypurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues commonly encountered when working with this compound in solution. As a dithiol-containing purine analog, this compound is susceptible to oxidative degradation, which can significantly impact experimental outcomes. This resource provides field-proven insights and scientifically grounded protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow). What is happening?
A1: A color change in your solution is a common indicator of oxidative degradation. The two thiol (-SH) groups on the purine ring are susceptible to oxidation, which can lead to the formation of disulfide bonds (S-S) between molecules. This dimerization and further oxidation can result in the formation of colored byproducts. The rate of this degradation is influenced by several factors, including the presence of dissolved oxygen, trace metal ions, elevated pH, and exposure to light.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway is the oxidation of the thiol groups. This process can be initiated by dissolved oxygen and is often catalyzed by trace metal ions in the solution.[1] The thiol groups can be oxidized to form disulfide bridges, leading to the formation of dimers and higher-order oligomers. Further oxidation can lead to the formation of sulfinic and sulfonic acid derivatives, which will alter the biological activity and physical properties of the compound.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of thiol compounds like this compound is highly pH-dependent. At higher pH values (alkaline conditions), the thiol groups are more likely to be deprotonated to form thiolate anions (RS⁻).[1] These thiolate anions are more susceptible to oxidation than the protonated thiol groups (RSH). Therefore, to enhance stability, it is generally recommended to prepare and store solutions in a slightly acidic to neutral pH range. Studies on the related compound, mercaptopurine, have shown that a pH range of 4.1-4.5 is preferable for prolonged stability.[2]
Q4: Can I store prepared solutions of this compound? If so, under what conditions?
A4: While freshly prepared solutions are always recommended, you can store stock solutions for a limited time under specific conditions to minimize degradation. For optimal storage, solutions should be prepared in a degassed, oxygen-free solvent, buffered to a slightly acidic pH, and stored at low temperatures (e.g., -20°C or -80°C) in small, tightly sealed aliquots to minimize freeze-thaw cycles. The inclusion of an antioxidant can also extend the shelf-life.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
Q: I am observing high variability in my experimental results when using this compound. Could this be related to solution stability?
A: Absolutely. Inconsistent results are a hallmark of using a degraded compound. The oxidized forms of this compound will likely have different biological activities and potencies compared to the reduced form. If the extent of degradation varies between solution preparations, it will directly translate to variability in your assay results.
Troubleshooting Steps:
-
Always use freshly prepared solutions. If this is not feasible, prepare small-volume aliquots of a concentrated stock solution and store them under an inert atmosphere (e.g., argon or nitrogen) at -80°C.
-
Incorporate an antioxidant. The addition of a compatible antioxidant, such as ascorbic acid, can significantly improve the stability of your solution by scavenging reactive oxygen species.[2][3][4][5] A study on mercaptopurine suspension demonstrated that the addition of 0.1% w/v ascorbic acid extended its shelf life from 5 to 11 weeks at room temperature.[2][5]
-
Control the pH. Ensure your experimental buffer is in a slightly acidic to neutral pH range to minimize the formation of highly reactive thiolate anions.
-
Use high-purity, degassed solvents. Dissolved oxygen is a primary driver of thiol oxidation. Degassing your solvents by sparging with an inert gas or by freeze-pump-thaw cycles can significantly reduce the rate of degradation.
Issue 2: Poor solubility of this compound.
Q: I'm having trouble dissolving this compound in my aqueous buffer.
A: The solubility of purine analogs can be limited in aqueous solutions, especially at neutral pH. The formation of disulfide-linked dimers and oligomers due to oxidation will further decrease solubility.
Troubleshooting Steps:
-
Adjust the pH. The solubility of this compound is expected to increase at higher pH due to the deprotonation of the thiol and hydroxyl groups. However, this comes at the cost of reduced stability. A careful balance must be struck. You may consider dissolving the compound in a slightly alkaline solution (e.g., with a small amount of NaOH or NH₄OH) to prepare a concentrated stock, and then immediately diluting it into your final, lower-pH experimental buffer.
-
Use a co-solvent. For stock solutions, consider using a small amount of an organic co-solvent such as DMSO or DMF before diluting with your aqueous buffer. Always check the compatibility of the co-solvent with your experimental system.
-
Work quickly and at a low temperature. Prepare solutions immediately before use and keep them on ice to slow down the rate of degradation, which can lead to the formation of less soluble oxidized species.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol provides a method for preparing a more stable stock solution of this compound for use in aqueous-based experiments.
Materials:
-
This compound powder
-
High-purity, sterile, degassed water or a suitable buffer (e.g., phosphate buffer, pH 6.0)
-
Ascorbic acid (optional, as an antioxidant)
-
EDTA (optional, as a metal chelator)
-
Inert gas (argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare the Solvent:
-
Degas high-purity water or your chosen buffer by sparging with argon or nitrogen for at least 30 minutes.
-
If using, dissolve ascorbic acid to a final concentration of 0.1% (w/v) and/or EDTA to a final concentration of 1 mM in the degassed solvent. EDTA helps to chelate divalent metal cations that can catalyze thiol oxidation.[1]
-
-
Weigh the Compound:
-
Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the prepared, degassed solvent to the powder to achieve the desired stock concentration.
-
Vortex briefly to dissolve. If solubility is an issue, gentle warming or sonication can be applied, but prolonged exposure to heat should be avoided.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.
-
Blanket the headspace of each aliquot with argon or nitrogen before sealing tightly.
-
Store the aliquots at -80°C.
-
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol outlines a general approach to monitor the stability of your this compound solutions over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Prepare a fresh standard solution of this compound at a known concentration. This will serve as your time-zero reference.
-
Develop an HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent like methanol or acetonitrile.
-
Inject the fresh standard and record the retention time and peak area of the main compound.
-
Store your test solutions under the conditions you wish to evaluate (e.g., room temperature vs. refrigerated, with and without antioxidant).
-
At specified time points (e.g., 1, 3, 7, and 14 days), inject an aliquot of each test solution onto the HPLC system.
-
Analyze the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks (earlier or later eluting) are indicative of degradation. The percentage of the remaining compound can be calculated relative to the time-zero standard.[5][6]
Visualizations
Caption: Workflow for preparing a stabilized 2,8-DMHP solution.
Data Summary
| Factor | Effect on Stability | Recommendation | Rationale |
| pH | Decreased stability at higher pH | Maintain a slightly acidic to neutral pH (e.g., pH 4.0-7.0) | Thiolate anions, which are more prevalent at higher pH, are more susceptible to oxidation. [1] |
| Temperature | Increased degradation at higher temperatures | Store solutions at low temperatures (-20°C to -80°C) and keep on ice during use | Chemical reaction rates, including oxidation, generally increase with temperature. [1] |
| Dissolved Oxygen | Major contributor to oxidative degradation | Use degassed solvents and store under an inert atmosphere (Ar or N₂) | Oxygen is the primary electron acceptor in the oxidation of thiols in aqueous solutions. [1] |
| Metal Ions (e.g., Cu²⁺) | Catalyze oxidative degradation | Add a chelating agent like EDTA (e.g., 1 mM) to the solution | Divalent metal cations can significantly accelerate the rate of oxygen-dependent disulfide formation. [1] |
| Antioxidants | Increased stability | Add an antioxidant like ascorbic acid (e.g., 0.1% w/v) | Antioxidants scavenge free radicals and reactive oxygen species, protecting the thiol groups from oxidation. [2][3][4][5] |
References
-
Stack Overflow. (2018). Is there a reliable source for storage and stability of reducing agents like DTT? [Online] Available at: [Link]
-
Aliabadi, H. M., Romanick, M., Desai, S., & Lavasanifar, A. (2008). Effect of buffer and antioxidant on stability of a mercaptopurine suspension. American Journal of Health-System Pharmacy, 65(5), 441–445. [Online] Available at: [Link]
-
Lushchak, V. I. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 42-53. [Online] Available at: [Link]
-
van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292–4295. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The role of thiols in antioxidant systems. [Online] Available at: [Link]
-
ResearchGate. (2008). Effect of buffer and antioxidant on stability of a mercaptopurine suspension. [Online] Available at: [Link]
-
MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Online] Available at: [Link]
-
PubMed. (2016). Evaluation of the Stability of Mercaptopurine Suspension Compounded in a Commercial Vehicle and the Determination of an Appropriate Beyond-use Date. [Online] Available at: [Link]
-
PubMed. (2019). The role of thiols in antioxidant systems. [Online] Available at: [Link]
-
PubMed. (2012). Reactivity toward oxygen radicals and antioxidant action of thiol compounds. [Online] Available at: [Link]
-
Oxford Academic. (2008). Effect of buffer and antioxidant on stability of a mercaptopurine suspension. [Online] Available at: [Link]
-
PubMed. (2008). Effect of buffer and antioxidant on stability of a mercaptopurine suspension. [Online] Available at: [Link]
Sources
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of buffer and antioxidant on stability of a mercaptopurine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Stability of Mercaptopurine Suspension Compounded in a Commercial Vehicle and the Determination of an Appropriate Beyond-use Date - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Dimercaptopurine & Thiolated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into preventing the oxidation of dimercaptopurine and related thiopurine compounds, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). Oxidation is a critical failure point in experimental workflows, leading to loss of compound activity, inconsistent results, and compromised data integrity. This document is structured to provide direct answers to common challenges and offer robust, validated protocols to ensure the stability and efficacy of your compounds.
Frequently Asked Questions (FAQs)
Q1: My 6-mercaptopurine solution turned slightly yellow/cloudy overnight. What happened?
This is a classic sign of oxidation. The thiol (-SH) group on the purine ring is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers (R-S-S-R). Further oxidation can yield sulfinates (R-SO₂H) and sulfonates (R-SO₃H).[1][2] These oxidized species have different chemical properties, solubility, and biological activity, often resulting in precipitation and a visible change in the solution's appearance.
Q2: What are the primary drivers of thiopurine oxidation in the lab?
There are three main culprits that accelerate the degradation of thiol-containing compounds in solution:
-
Dissolved Oxygen: Molecular oxygen is the primary oxidizing agent. Preparing solutions with solvents that have not been de-gassed introduces a significant amount of oxygen.
-
Trace Metal Ions: Transition metals, particularly copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺), are potent catalysts for thiol oxidation.[3][4][5] They facilitate electron transfer from the thiol to oxygen, dramatically increasing the reaction rate even at trace concentrations often found in standard laboratory buffers and water.[5][6]
-
pH: The reactivity of the thiol group is pH-dependent. At pH values above 7, the thiol group (-SH) is more likely to deprotonate to the more reactive thiolate anion (-S⁻).[7][8] This thiolate is significantly more susceptible to oxidation.
Q3: I'm dissolving my compound in DMSO for a stock solution. Is it still at risk?
Yes, although DMSO is a non-aqueous solvent, it can still contain dissolved oxygen. Furthermore, upon dilution into aqueous buffers for your experiments (e.g., cell culture media, assay buffers), the compound becomes highly susceptible to the factors mentioned above. Manufacturer datasheets often recommend preparing fresh aqueous solutions daily and purging organic stock solutions with an inert gas like argon or nitrogen before storage.[9]
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Probable Cause (Oxidation-Related) | Recommended Solution |
| Loss of Potency in Cell-Based Assays | The active thiol form of the drug has oxidized into inactive disulfide or sulfonate species, reducing the effective concentration. | Prepare fresh dilutions from a properly stored stock solution immediately before use. Incorporate a mild reducing agent like TCEP in your final dilution buffer if compatible with your assay. |
| Poor Peak Shape & Multiple Peaks in HPLC/LC-MS | The sample has degraded, creating multiple oxidized by-products (e.g., sulfinates, sulfonates) that elute at different retention times.[1][2] | Prepare samples in de-gassed mobile phase or a buffer containing EDTA and a reducing agent immediately before injection. Ensure the autosampler is cooled. |
| Inconsistent Results Between Experiments | The rate of oxidation is varying due to subtle differences in buffer preparation (e.g., different sources of water with varying metal content), incubation times, or exposure to air. | Standardize all buffer preparation and compound handling procedures using the SOPs outlined below. Use the same source of high-purity, de-gassed water for all experiments. |
| Precipitate Forms in Aqueous Buffer | The oxidized forms of the compound are less soluble than the parent thiol compound, causing them to crash out of solution. | Lower the pH of the buffer if the experiment allows. Add a chelating agent like EDTA to remove catalytic metals. Ensure all buffers are de-gassed prior to use. |
Core Concepts & Mechanisms
To effectively prevent oxidation, it's crucial to understand the underlying chemical pathways. The primary non-enzymatic degradation pathway involves the oxidation of the thiol group.
Oxidation Pathway Visualization
The following diagram illustrates the stepwise oxidation of a thiopurine compound, from the active thiol to the inactive sulfonate. This process is accelerated by catalysts like trace metal ions.
Caption: Simplified pathway of thiopurine oxidation.
Standard Operating Procedures (SOPs) for Preventing Oxidation
These protocols are designed to be self-validating systems. By controlling these key variables, you inherently protect your compound's integrity.
SOP 1: Preparation of a Stabilized Aqueous Solution
This protocol integrates multiple protective measures to create a robust working solution for immediate use.
Workflow Overview
Caption: Workflow for preparing a stabilized aqueous solution.
Step-by-Step Methodology:
-
Solvent Preparation:
-
Start with high-purity, metal-free water (e.g., 18 MΩ·cm).
-
Degas the water thoroughly to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by sonication under vacuum for 10-15 minutes.
-
-
Buffer Additives (The "ABC" of Stabilization):
-
A - Add Chelator: Before adding other buffer components, add Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.1-1.0 mM. EDTA will sequester catalytic metal ions.[10]
-
B - Buffer pH: Adjust the pH of your buffer. For maximal stability, a slightly acidic to neutral pH (6.0-7.0) is often preferable to minimize the formation of the highly reactive thiolate anion.[7][8] However, you must ensure this pH is compatible with your experimental system.
-
C - Consider Reducing Agent: If compatible with your downstream application, add a reducing agent. This acts as an antioxidant, sacrificially protecting your compound.
-
-
Compound Dissolution:
-
Weigh the thiopurine compound in a controlled environment to minimize exposure to air.
-
Dissolve the compound directly into the prepared, stabilized buffer. If a DMSO stock is used, perform the final dilution into this buffer immediately before the experiment.
-
-
Usage:
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions, even stabilized ones, for more than one day.[9]
-
SOP 2: Long-Term Storage of Stock Solutions
This protocol is for preparing and storing concentrated stock solutions, typically in an organic solvent like DMSO.
-
Solvent Choice: Use anhydrous, high-purity DMSO.
-
Dissolution: Dissolve the compound in DMSO to the desired concentration.
-
Inert Gas Purge: Before sealing the vial, purge the headspace with a gentle stream of argon or nitrogen for 30-60 seconds.[9][11] This displaces the oxygen-containing air.
-
Sealing and Storage:
-
Use vials with high-quality, airtight caps (e.g., screw caps with PTFE septa).
-
Store at -20°C or -80°C to slow down any potential degradation reactions.[12]
-
Protect from light by using amber vials or storing them in a dark box.
-
-
Handling During Use:
-
When you need to use the stock, allow the vial to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.
-
After withdrawing an aliquot, re-purge the headspace with inert gas before re-sealing and returning to the freezer.
-
Data Summary: Protective Reagents
The table below summarizes common reagents used to prevent thiol oxidation. The choice of reagent depends on the specific requirements of your experiment.
| Reagent | Class | Typical Concentration | Mechanism of Action & Key Considerations |
| EDTA | Chelating Agent | 0.1 - 1.0 mM | Sequesters divalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze thiol oxidation.[5][10] Generally non-interfering in most biological assays. |
| DTT | Reducing Agent | 1 - 10 mM | A strong reducing agent that actively reverses disulfide formation and prevents oxidation.[7][8][13] Caution: Can interfere with assays involving redox chemistry or cell viability. Its reducing power is limited at pH values below 7.[7][8] |
| TCEP | Reducing Agent | 0.5 - 5 mM | An effective, more stable, and odorless reducing agent.[14] It is active over a broader pH range than DTT and does not react with maleimide reagents, making it compatible with more labeling chemistries.[10][14] |
| Ascorbic Acid | Antioxidant | 0.1 - 1.0 mM | A common antioxidant that can scavenge free radicals and reactive oxygen species. Often used in combination with other stabilizers. |
References
-
Astral Scientific. Dithiothreitol (DTT) Applications you must know. [Online] Available at: [Link]
-
Lam, Y. F., & Tipping, E. (1976). Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions. Discussions of the Faraday Society, 62, 147-155. [Online] Available at: [Link]
-
Choughule, A., et al. (2014). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. Drug Metabolism and Disposition, 42(4), 665-673. [Online] Available at: [Link]
-
Wikipedia. Dithiothreitol. [Online] Available at: [Link]
-
Royal Society of Chemistry. Homogeneous catalysis of the oxidation of thiols by metal ions. [Online] Available at: [Link]
-
Braakman, I., Helenius, J., & Helenius, A. (1992). Manipulating disulfide bond formation and protein folding in the endoplasmic reticulum. The EMBO Journal, 11(5), 1717-1722. [Online] Available at: [Link]
-
PubChem. 6-Mercaptopurine. [Online] Available at: [Link]
-
PharmGKB. Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. [Online] Available at: [Link]
-
Pelin, M., et al. (2016). Thiopurine Biotransformation and Pharmacological Effects: Contribution of Oxidative Stress. Current Drug Metabolism, 17(5), 459-468. [Online] Available at: [Link]
-
DALO CHEM. How Does DTT Unlock the Secrets of Protein and Nucleic Acid Research?. [Online] Available at: [Link]
-
Beltrán-Heredia, J., et al. (2021). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Catalysts, 11(11), 1363. [Online] Available at: [Link]
-
Hemmens, V. J., & Moore, D. E. (1986). Photo-oxidation of 6-mercaptopurine in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (1), 209-211. [Online] Available at: [Link]
-
Bagiyan, G. A., et al. (2003). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Kinetics and Catalysis, 44(4), 498-508. [Online] Available at: [Link]
-
Cui, W., et al. (2018). Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems. Redox Biology, 15, 226-236. [Online] Available at: [Link]
-
Hultberg, B., Andersson, A., & Isaksson, A. (1998). Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures. Toxicology, 128(2), 117-126. [Online] Available at: [Link]
-
Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of Medicinal Chemistry, 26(10), 1523-1526. [Online] Available at: [Link]
-
Moon, W., et al. (2020). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 11, 584. [Online] Available at: [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-260. [Online] Available at: [Link]
-
Giverhaug, T., et al. (2012). Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use. Journal of Chromatography B, 903, 111-116. [Online] Available at: [Link]
-
Lee, J. W. Y., et al. (2019). Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers in Pharmacology, 10, 1243. [Online] Available at: [Link]
-
Kensler, K. H., et al. (2012). Thiopurines Induce Oxidative Stress in T-Lymphocytes: A Proteomic Approach. Journal of Proteomics & Bioinformatics, 5(9), 210-221. [Online] Available at: [Link]
-
Broen, J. C., & van der Heijden, J. W. (2006). Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. Netherlands Journal of Medicine, 64(7), 216-222. [Online] Available at: [Link]
-
Cangemi, G., et al. (2013). A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients with Inflammatory Bowel Disease. Italian Journal of Pediatrics, 39, 56. [Online] Available at: [Link]
-
Nanki, K., et al. (2019). pH-Dependent 5-Aminosalicylates Releasing Preparations Do Not Affect Thiopurine Metabolism. Digestion, 100(4), 238-246. [Online] Available at: [Link]
-
Reddit. Handling thiols in the lab. [Online] Available at: [Link]
-
Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of Medicinal Chemistry, 26(10), 1523-1526. [Online] Available at: [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of stability of thiopurine metabolites using a validated LC-MS/MS method. Annals of Laboratory Medicine, 38(3), 255-260. [Online] Available at: [Link]
-
de Vries, A. C., et al. (2021). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics, 13(5), 725. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Online] Available at: [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-260. [Online] Available at: [Link]
-
Zhang, Y., et al. (2017). Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. Biomacromolecules, 18(10), 3176-3183. [Online] Available at: [Link]
-
GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. [Online] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photo-oxidation of 6-mercaptopurine in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astralscientific.com.au [astralscientific.com.au]
- 8. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. gmpplastic.com [gmpplastic.com]
- 13. agscientific.com [agscientific.com]
- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
Common impurities in commercial 2,8-Dimercapto-6-hydroxypurine
Welcome to the technical support center for 2,8-Dimercapto-6-hydroxypurine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and troubleshooting common impurities associated with this compound. Our goal is to ensure the integrity and success of your experiments by equipping you with the necessary knowledge to anticipate and address potential purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
While a definitive list of impurities can be lot-specific, based on the common synthetic routes and the chemical nature of the molecule, the following impurities are frequently encountered:
-
Starting Materials and Intermediates: The most probable synthetic precursor to this compound is uric acid (2,6,8-trihydroxypurine). The reaction involves a thionation process, which may not proceed to completion. Consequently, incompletely reacted intermediates are a primary source of impurities. These include:
-
Uric Acid (2,6,8-trihydroxypurine)
-
6-hydroxy-8-mercapto-purine-2-one
-
2,6-dihydroxy-8-mercaptopurine
-
2,8-dimercapto-purine-6-one (a tautomer of the target molecule)
-
-
Oxidation Products: The thiol groups in this compound are susceptible to oxidation, especially during storage or handling in non-inert atmospheres. This can lead to the formation of:
-
Disulfides (dimers formed through S-S linkages)
-
Purine-2,8-disulfinic acid
-
Purine-2,8-disulfonic acid
-
-
Residual Solvents and Reagents: Depending on the manufacturer's process, residual amounts of solvents (e.g., pyridine, toluene) and reagents (e.g., phosphorus pentasulfide by-products) may be present.
Q2: How do these impurities affect my experiments?
The impact of impurities can range from subtle to significant, depending on their nature and concentration:
-
Reduced Potency: The presence of less active or inactive impurities will lower the effective concentration of your target molecule, potentially leading to weaker than expected biological or chemical effects.
-
Inhibition of Reactions: Some impurities may interfere with downstream chemical reactions, either by competing for reagents or by poisoning catalysts.
-
Poor Solubility: The presence of insoluble impurities can affect the dissolution of the compound, leading to inaccurate concentration measurements.
Q3: How can I assess the purity of my this compound?
A multi-pronged approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[1][2][3][4] Detection at multiple wavelengths can help in identifying different types of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main component and any major impurities present.
-
Certificate of Analysis (CoA): Always request and review the CoA from the supplier. This document should provide the purity as determined by the manufacturer and the method used.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and links them to potential impurity-related causes.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Lot-to-lot variability in the impurity profile of your this compound.
-
Troubleshooting Steps:
-
Analyze Multiple Lots: If possible, obtain and analyze samples from different commercial lots using a validated HPLC method. This will help determine if the impurity profile is consistent.
-
Standardize Compound Handling: Ensure that the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to minimize degradation.
-
Purify the Compound: If significant lot-to-lot variability is observed, consider purifying the material in-house. Recrystallization or preparative HPLC can be effective.
-
Problem 2: Lower than expected biological activity.
-
Possible Cause: The presence of a significant amount of inactive impurities, such as unreacted starting material or oxidized forms of the target molecule.
-
Troubleshooting Steps:
-
Quantitative Purity Analysis: Use a quantitative HPLC method with a reference standard to determine the exact percentage of the active compound in your sample.
-
Check for Degradation: Analyze your stock solutions over time to assess the stability of the compound under your experimental conditions. Oxidation is a common degradation pathway for mercaptopurines.[5][6]
-
Problem 3: Unexpected side reactions or by-products in a chemical synthesis.
-
Possible Cause: Reactive impurities in your this compound are participating in the reaction.
-
Troubleshooting Steps:
-
Identify the Culprit: Use LC-MS to analyze the reaction mixture and identify the molecular weights of the unexpected by-products. This can provide clues about the reacting impurity.
-
Pre-reaction Purification: Purify the this compound before use in sensitive chemical reactions.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general starting point for developing a specific HPLC method. Optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a small amount of 0.1 M NaOH and dilute with the initial mobile phase.
Table 1: Potential Impurities and their Expected HPLC Elution Behavior
| Impurity | Polarity | Expected Elution Time (Relative to Main Peak) |
| Uric Acid | More Polar | Earlier |
| Mono-mercapto intermediates | More Polar | Earlier |
| Disulfides | Less Polar | Later |
| Sulfinic/Sulfonic acids | More Polar | Earlier |
Visualizing Impurity Formation and Troubleshooting
Diagram 1: Potential Synthetic and Degradation Pathways
This diagram illustrates the likely synthetic route from uric acid and the subsequent degradation pathways leading to common impurities.
Caption: Synthetic and degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Purity Issues
This workflow provides a logical sequence of steps to diagnose and resolve issues related to compound purity.
Caption: A systematic workflow for troubleshooting purity-related experimental issues.
References
-
Jain, R., & Gupta, N. (2006). Electro-oxidation of 6-mercaptopurine riboside with special emphasis on the stability of the dimer in aqueous solutions. New Journal of Chemistry, 30(5), 743-748. [Link]
-
Abdelsayed, M. E., Maksoud, A. S., Sidhom, I., Gad, Z. M., & Hanafi, S. R. (2017). HPLC Determination of the Levels of 6-Mercaptopurine Metabolites Suitable for the Clinical Risk Assessment of its Toxicity. Journal of Analytical & Bioanalytical Techniques, 8(2), 1-7. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135398603, this compound. Retrieved from [Link].
-
Yahdiana, H. Q., Sari, P. A. P., & Prabandari, K. (2017). Simultaneous Analytical Method Development of 6-Mercapto-purine and 6-Methylmercaptopurine in Plasma by High Perfor-mance Liquid Chromatography-Photodiode Array. Journal of Young Pharmacists, 9(1 Suppl), S30-S34. [Link]
-
Biondi, C., et al. (2021). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Molecules, 26(11), 3185. [Link]
-
Abdelsayed, M. E., et al. (2017). HPLC Determination of the Levels of 6-Mercaptopurine Metabolites Suitable for the Clinical Risk Assessment of its Toxicity among Egyptian Children with Acute Lymphocytic Leukemia. Journal of Analytical & Bioanalytical Techniques, 8(2). [Link]
- Elion, G. B., Hitchings, G. H., & VanderWerff, H. (1951). Antagonists of Nucleic Acid Derivatives. VI. Purines. Journal of Biological Chemistry, 192(2), 505-518. (This is a foundational paper on purine analogues, providing context for their chemistry).
-
NCODA. (n.d.). Mercaptopurine 6-MP (Purinethol). Retrieved from [Link]
-
Czauderna, M., & Kowalczyk, J. (2003). Photo-oxidation of 6-mercaptopurine in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2113-2116. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Electro-oxidation of 6-mercaptopurine riboside with special emphasis on the stability of the dimer in aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Photo-oxidation of 6-mercaptopurine in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Purine Synthesis
Welcome to the technical support center for purine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of purine derivatives. Here, we move beyond basic protocols to address the nuanced challenges encountered in the laboratory, offering field-proven insights and solutions to common experimental hurdles. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the integrity of your target molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during purine synthesis, providing a logical framework for diagnosis and resolution.
Q1: My Traube synthesis resulted in a low yield, and I see significant amounts of unreacted 4,5-diaminopyrimidine. What's going wrong?
This is a classic issue often pointing to incomplete cyclization of the imidazole ring. While it may seem counterintuitive, driving the reaction harder with excessive heat is not always the solution and can lead to decomposition.
Causality & Explanation: The final step of the Traube synthesis is a cyclodehydration reaction to form the imidazole ring. This step requires the removal of a water molecule. If the reaction stalls at the intermediate stage (formylation at the 5-amino group), it's often due to insufficient dehydrating conditions or thermal instability of the intermediate.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Traube synthesis.
Q2: I'm attempting an N-alkylation on a purine, but I'm getting a mixture of N9 and N7 isomers. How can I improve the regioselectivity for the N9 position?
The formation of N7/N9 regioisomers is a persistent challenge in purine chemistry, governed by a delicate balance of electronic and steric factors. Direct alkylation under basic conditions often yields mixtures because both imidazole nitrogens are nucleophilic.[3][4] The N9 isomer is typically the thermodynamically more stable product, while the N7 can be the kinetically favored one.[3]
Mechanistic Insight: The regioselectivity is influenced by the site of deprotonation and the steric accessibility of the nitrogen atoms. Bulky substituents on the purine core or the alkylating agent can sterically hinder the approach to one nitrogen over the other. For instance, strategically placed groups on the C6 position can shield the N7 position, thereby directing alkylation to N9.[5][6]
Strategies for Enhancing N9 Selectivity:
-
Choice of Base and Solvent: The base and solvent system can influence which nitrogen is deprotonated and its subsequent reactivity. A combination of a non-coordinating base like sodium hydride (NaH) in an aprotic polar solvent like DMF often favors the formation of the N9 anion.[5]
-
Steric Shielding: Introducing a bulky substituent at the C6 position of the purine can physically block the N7 position, making the N9 position the only accessible site for the alkylating agent.[5][6]
-
Catalyst-Assisted Methods: The use of β-cyclodextrin has been shown to dramatically improve N9 selectivity by encapsulating the purine in a way that blocks the N7 position from the alkylating agent.[7]
Data Summary: Impact of Reaction Conditions on N-Alkylation Regioselectivity
| Catalyst/Additive | Base | Solvent | N9/N7 Ratio | Yield (%) | Reference |
| None | NaH | DMF | ~5:1 | Variable | [5] |
| β-Cyclodextrin | K₂CO₃ | Water | >99:1 | Good to Excellent | [7] |
| Tetrabutylammonium hydroxide | TBAOH | Dioxane | N9 selective | Good | [8][9] |
| SnCl₄ (for tert-alkylation) | N/A | DCE | N7 selective (kinetic) | Moderate | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose protecting group for the exocyclic amino group on adenine or guanine?
The choice of a protecting group is highly dependent on the downstream reaction conditions you plan to employ. An ideal protecting group should be easy to install, stable under your reaction conditions, and readily removable without affecting the rest of the molecule.[10][11]
-
For General Use (Acid/Base Stability Needed): Acyl groups like benzoyl (Bz) are robust and commonly used. They protect the exocyclic amine from alkylation and other electrophilic reagents. Deprotection is typically achieved under basic conditions (e.g., ammonia in methanol).
-
For Orthogonal Strategies: If you need to deprotect the exocyclic amine while other acid-labile or base-labile groups remain, an orthogonal protecting group is necessary. The dimethylacetamidine (Dma) group is an excellent choice as it remains intact during the removal of "ultra-mild" protecting groups with potassium carbonate in methanol and can be subsequently removed with ammonia.[12][13] This allows for selective manipulation of different parts of the molecule.[14]
Q2: I have a very polar purine derivative that is difficult to purify by standard silica gel chromatography. What are my options?
Highly polar purines, especially those with multiple hydroxyl or amino groups, often exhibit poor mobility and tailing on standard silica gel.[15]
Recommended Purification Strategies:
-
Reversed-Phase Chromatography (C18): This is often the most effective method for polar compounds. A gradient of water (often with a modifier like 0.1% TFA or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is used for elution.[15][16][17]
-
Amine-Functionalized Silica: This stationary phase is less polar than standard silica and can provide different selectivity, sometimes allowing for elution with less polar solvent systems like dichloromethane/methanol.[15]
-
Ion-Exchange Chromatography: If your purine has a net charge (e.g., a phosphate group or a permanently charged nitrogen), ion-exchange chromatography can be a powerful purification tool.
Experimental Protocols
Protocol 1: General Procedure for Traube Purine Synthesis (Example: Guanine)
This protocol outlines the synthesis of guanine from 2,5,6-triaminopyrimidin-4-ol, a classic example of the Traube synthesis.[18]
Materials:
-
2,5,6-triaminopyrimidin-4-ol (10 g, 0.07 mol)
-
90% Formic acid (60 mL, 0.7 mol)
-
Concentrated Nitric Acid
-
Aqueous Ammonia
-
Activated Charcoal
Procedure:
-
Combine 2,5,6-triaminopyrimidin-4-ol (10 g) and 90% formic acid (60 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under reflux for 4-5 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Upon completion, cool the reaction mixture and evaporate the formic acid to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of concentrated nitric acid.
-
Decolorize the solution by adding a small amount of activated charcoal and heating gently.
-
Filter the hot solution to remove the charcoal.
-
Precipitate the product by carefully adding aqueous ammonia to the filtrate until the solution is basic.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Expected Yield: 7-8 g (65-75%)[18]
Diagram of Traube Synthesis Workflow:
Sources
- 1. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biosynth.com [biosynth.com]
- 12. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. teledynelabs.com [teledynelabs.com]
- 16. hplc.eu [hplc.eu]
- 17. ionsource.com [ionsource.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Signal in 2,8-Dimercapto-6-hydroxypurine Assays
This guide provides in-depth troubleshooting strategies for researchers and drug development professionals encountering low signal-to-noise ratios in assays involving 2,8-Dimercapto-6-hydroxypurine (DMHP). The following sections are designed to help you diagnose and resolve common issues, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay with a DMHP substrate is showing very low or no signal. What are the most common initial culprits?
Low signal in fluorescence-based assays can often be traced back to a few key areas. Before delving into more complex troubleshooting, it's crucial to systematically rule out these common issues:
-
Reagent Integrity and Handling: The stability of thiol-containing compounds like DMHP is a primary concern. Improper storage or handling can lead to oxidation of the thiol groups, diminishing their reactivity and quenching fluorescence.[1][2]
-
Assay Component Concentration: The concentrations of your enzyme, DMHP substrate, and any coupling reagents are critical. Suboptimal concentrations can lead to slow reaction rates or an insufficient amount of fluorescent product.
-
Instrument Settings: Incorrect excitation and emission wavelengths, as well as inappropriate gain settings on your plate reader, can significantly impact signal detection.
Q2: How can I determine if my DMHP compound has degraded?
Degradation of DMHP, primarily through oxidation of its thiol groups, is a significant cause of low signal. Here are a few ways to assess the integrity of your compound:
-
Visual Inspection: While not definitive, any discoloration of your solid DMHP or solutions could indicate degradation.
-
Comparative Analysis: If you have a new, unopened vial of DMHP, prepare a fresh solution and compare its performance in your assay to your existing solution.
-
Analytical Techniques: For a more rigorous assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of oxidized species or other impurities.[3]
Q3: Could other components in my assay be interfering with the signal?
Yes, assay interference is a common problem in fluorescence-based assays.[4][5] Several components could be the source of the issue:
-
Autofluorescence: Some compounds in your sample or buffer may fluoresce at the same wavelengths as your signal, increasing background noise.[5]
-
Fluorescence Quenching: Components in your assay mixture could be absorbing the excitation or emission light, leading to a reduced signal.[5]
-
Inner Filter Effect: At high concentrations, some compounds can absorb excitation or emission light, which is a common issue with colored or UV-absorbent compounds.[6]
Troubleshooting Guide: A Step-by-Step Approach
If the initial checks in the FAQ section do not resolve your low signal issue, a more systematic approach is required. This guide will walk you through a logical troubleshooting workflow.
Step 1: Verify Reagent Quality and Handling
The thiol groups in DMHP are susceptible to oxidation, which can significantly impact your assay.
Protocol for Thiol Compound Stability Check:
-
Prepare Fresh Reagents: Always prepare fresh solutions of DMHP and any other thiol-containing reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, as this can accelerate degradation.[7]
-
Use Degassed Buffers: Oxygen dissolved in your buffers can promote thiol oxidation. Degas your buffers by sonication or by sparging with an inert gas like nitrogen or argon.
-
Consider Reducing Agents: In some cases, including a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in your buffer can help maintain the reduced state of the thiols.[1] However, be cautious as this can interfere with some assay chemistries.
-
Proper Storage: Store solid DMHP and stock solutions under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, typically -20°C or lower, to minimize oxidation.[7]
Step 2: Optimize Assay Component Concentrations
Finding the optimal concentrations of your enzyme and substrate is crucial for a robust signal.
dot
Caption: Workflow for optimizing enzyme and substrate concentrations.
Protocol for Enzyme and Substrate Titration:
-
Enzyme Titration:
-
Begin with a fixed, non-limiting concentration of the DMHP substrate.
-
Create a dilution series of your enzyme.
-
Measure the initial reaction rate for each enzyme concentration.
-
Plot the initial rate versus enzyme concentration. You should observe a linear relationship. Select an enzyme concentration that falls within this linear range and provides a detectable signal.[8]
-
-
Substrate Titration:
-
Using the optimized enzyme concentration from the previous step, create a dilution series of the DMHP substrate.
-
Measure the initial reaction rate for each substrate concentration.
-
Plot the initial rate versus the substrate concentration. This should yield a Michaelis-Menten curve.[9] From this curve, you can determine the Km value, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[10]
-
For your assay, you may choose to use a substrate concentration equal to the Km or a saturating concentration (typically 5-10 times the Km) depending on your experimental goals.[11]
-
| Parameter | Recommended Starting Range | Purpose |
| Enzyme Concentration | Varies by enzyme | To ensure the reaction rate is proportional to enzyme activity. |
| DMHP Substrate Concentration | 0.1 - 10 x Km | To determine the Michaelis-Menten constant (Km) and optimal assay concentration.[12] |
| Incubation Time | 10 - 60 minutes | To allow for sufficient product formation while remaining in the initial linear phase of the reaction.[11] |
Step 3: Rule Out Assay Interference
Fluorescence interference can mask your true signal.
dot
Caption: Decision tree for identifying sources of fluorescence interference.
Protocol for Identifying Interference:
-
"No Enzyme" Control: Prepare a well with all assay components except the enzyme. A high signal in this well indicates autofluorescence from the DMHP substrate or other buffer components.
-
"No Substrate" Control: Prepare a well with all assay components except the DMHP substrate. If you are screening test compounds, include them in this well. A high signal suggests autofluorescence from the test compound or the enzyme itself.[5]
-
Quenching Control: If you have access to the fluorescent product of your assay, prepare a well with a known concentration of the product and your test compound. A decrease in fluorescence compared to a well with only the product indicates that your test compound is quenching the signal.[5]
Solutions for Interference:
-
Shift Wavelengths: If possible, use fluorophores with longer excitation and emission wavelengths (red-shifted) to minimize interference from autofluorescent compounds, which are more common in the blue-green spectrum.[13]
-
Background Subtraction: Use the appropriate control wells to subtract the background fluorescence from your experimental wells.
-
Alternative Assay Formats: If interference is severe, consider an alternative, non-fluorescence-based assay format, such as an absorbance-based or HPLC-based method.[4]
By systematically working through these troubleshooting steps, you can identify and address the root cause of low signal in your this compound assays, leading to more reliable and reproducible data.
References
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]
-
Fehrentz, T., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]
-
Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. Retrieved from [Link]
-
Ivetac, A., & Du, Y. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. Retrieved from [Link]
-
Ma, N., et al. (2014). Characterizing substrate properties of purine-related compounds with purine metabolism enzymes for enzymatic peak-shift HPLC method. PubMed. Retrieved from [Link]
-
Pompella, A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Retrieved from [Link]
-
Balik, A. R., et al. (2019). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. Retrieved from [Link]
-
Giles, G. I., & Jacob, C. (2016). Quantification of Thiols and Disulfides. PMC - PubMed Central. Retrieved from [Link]
-
Shapiro, A. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Retrieved from [Link]
-
Le-Jeune, H. (2017). How to optimise enzyme and substrate concentration for enzyme activity?. ResearchGate. Retrieved from [Link]
-
Bassingthwaighte, J. B., et al. (2012). Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase. PMC. Retrieved from [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
-
Ioniță-Mîndrican, C.-B., et al. (2022). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does Substrate Concentration Affect Enzyme Kinetics?. Retrieved from [Link]
-
Hinger, S. A., et al. (2023). Genome-wide screens connect HD82 loss-of-function to purine analog resistance in African trypanosomes. mSphere - ASM Journals. Retrieved from [Link]
-
Ansh Labs. Troubleshooting Immunoassays. Retrieved from [Link]
-
Guller, U., et al. (2021). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. PMC - NIH. Retrieved from [Link]
-
Liu, Y., et al. (2018). Antioxidant and Fluorescence Properties of Hydrogenolyzised Polymeric Proanthocyanidins Prepared Using SO42−/ZrO2 Solid Superacids Catalyst. MDPI. Retrieved from [Link]
Sources
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing substrate properties of purine-related compounds with purine metabolism enzymes for enzymatic peak-shift HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Analysis of Thiopurine Degradation Pathways
Welcome to the technical support center for the experimental analysis of thiopurine degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of thiopurine stability and degradation. Here, we will address common challenges, provide detailed troubleshooting guides, and offer step-by-step protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.
Sample Handling and Stability
Question 1: I'm seeing significant variability in my thiopurine metabolite measurements between sample aliquots. What are the most likely causes?
Answer: Variability in thiopurine metabolite measurements often stems from pre-analytical sample handling rather than the analytical instrumentation itself. Thiopurine metabolites, particularly the active 6-thioguanine nucleotides (6-TGNs), are notoriously unstable.[1][2][3]
Here are the primary factors to consider:
-
Delayed Processing: Whole blood samples should be processed as soon as possible.[1][2][3] For instance, 6-TGN levels can decrease by approximately 20% after four days of storage at 4°C in whole blood.[1][2][3]
-
Improper Storage Temperature: For long-term storage, temperatures of -70°C are recommended. Storage at -20°C can lead to a 30% decrease in 6-TGN concentration over 180 days.[1][2][3]
-
Incorrect Anticoagulant: The choice of anticoagulant is critical. EDTA is recommended for blood collection to ensure the stability of thiopurine nucleotides.[4]
-
Matrix Effects: The sample matrix (e.g., plasma, red blood cells) can influence metabolite stability. It is crucial to use matrix-matched calibrators and controls for accurate quantification.[2]
Troubleshooting Tip: To minimize variability, establish a strict and consistent sample handling protocol. Process samples immediately upon collection, and if storage is necessary, freeze them at -70°C. Always validate your storage conditions to ensure metabolite stability over time.
Question 2: My azathioprine (AZA) standard solution seems to degrade quickly after preparation. How can I improve its stability?
Answer: Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP) both enzymatically and non-enzymatically.[5] This conversion can also occur in solution, leading to the degradation of your AZA standard.
Key factors influencing AZA stability in solution include:
-
pH: The rate of AZA conversion to 6-MP is pH-dependent.
-
Presence of Thiols: Thiols, such as glutathione, can facilitate the conversion of AZA to 6-MP.[6]
-
Light Exposure: Azathioprine is photosensitive and can degrade upon exposure to UV light.[7][8] This photodegradation can lead to the formation of 1-methyl-4-nitro-imidazole and 6-mercaptopurine.[7]
Troubleshooting Tip: Prepare AZA standard solutions fresh whenever possible. If storage is necessary, protect the solution from light by using amber vials and store it at a low temperature. Consider preparing the standard in a buffer at a pH that minimizes degradation, which may require some empirical testing for your specific solvent system.
Analytical Methodology
Question 3: I am having trouble with poor peak shape and resolution in my HPLC analysis of thiopurines. What adjustments can I make?
Answer: Poor chromatography in thiopurine analysis is a common issue. Thiopurines and their metabolites are polar compounds, which can be challenging to retain and resolve on standard reversed-phase columns.
Here are some optimization strategies:
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of thiopurines, which in turn affects their retention. A slightly acidic pH (e.g., 2.5) is often used to improve peak shape.[9]
-
Ion-Pairing Agents: For highly polar metabolites like thiopurine nucleotides, using an ion-pairing agent in the mobile phase can significantly improve retention and resolution on a reversed-phase column.[4]
-
Column Choice: Consider using a column specifically designed for polar analytes or an ion-exchange column for nucleotide analysis.[4]
-
Gradient Elution: A gradient elution program can help to resolve compounds with different polarities and improve peak shape, especially for complex mixtures of metabolites.
Troubleshooting Tip: Start with a simple isocratic method and systematically adjust the mobile phase pH and organic solvent concentration. If resolution is still an issue, consider introducing an ion-pairing agent or switching to a different column chemistry.
Question 4: I am trying to identify unknown degradation products using LC-MS/MS, but the fragmentation patterns are not clear. What could be the reason?
Answer: Identifying unknown degradation products can be challenging. Unclear fragmentation patterns in MS/MS can arise from several factors:
-
Low Abundance of Precursor Ion: The degradation product may be present at a very low concentration, leading to a weak signal and poor-quality MS/MS spectrum.
-
In-source Fragmentation: The compound may be unstable and fragment in the ion source before entering the mass analyzer. Try using a softer ionization technique or adjusting the ion source parameters.
-
Complex Fragmentation: Some molecules have complex fragmentation pathways that are not easily predicted.
-
Matrix Interference: Co-eluting matrix components can suppress the ionization of your analyte of interest, leading to a poor signal.
Troubleshooting Tip: Optimize your MS parameters, including collision energy, to obtain better fragmentation. If possible, try to concentrate your sample to increase the signal of the degradation product. High-resolution mass spectrometry can provide accurate mass measurements, which can help in proposing elemental compositions for the unknown peaks.
Key Degradation Pathways and Their Experimental Investigation
Understanding the primary degradation pathways of thiopurines is fundamental to designing robust experiments. The main pathways are oxidative degradation, photodegradation, and hydrolysis.
Oxidative Degradation
Oxidative stress plays a significant role in both the therapeutic action and degradation of thiopurines.[6][10] The catabolism of thiopurines by xanthine oxidase can produce reactive oxygen species (ROS).[6]
Key Oxidation Products:
-
6-Thiouric acid: The final product of xanthine oxidase-mediated catabolism of 6-mercaptopurine.[11][12]
-
Purine-6-sulfinate and Purine-6-sulfonate: Formed through the oxidation of the thiol group of 6-mercaptopurine, especially during photodegradation.[13][14] These can be further reactive.[14]
-
Disulfides: Can be formed from the oxidation of the thiol group, particularly for 6-thioguanine.[15]
The following diagram illustrates the major oxidative pathways for 6-mercaptopurine:
Caption: Oxidative degradation pathways of 6-mercaptopurine.
Photodegradation
Thiopurines, particularly azathioprine and its metabolite 6-thioguanine incorporated into DNA, are photosensitizers that can be degraded by UV-A radiation.[7][8][16] This is clinically relevant as it is associated with an increased risk of skin cancer in patients undergoing thiopurine therapy.[13][17]
Key Photodegradation Products:
-
From Azathioprine: 1-methyl-4-nitro-imidazole and 6-mercaptopurine.[7]
-
From 6-Mercaptopurine: Purine-6-sulfinate and purine-6-sulfonate.[13][14]
-
From DNA-incorporated 6-Thioguanine: Reactive oxygen species that lead to DNA lesions like guanine-6-sulfonate.[16]
The experimental workflow for studying photodegradation is outlined below:
Caption: Experimental workflow for studying thiopurine photodegradation.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Analysis of Thiopurine Metabolites in Red Blood Cells by LC-MS/MS
This protocol is adapted from validated methods for the quantification of 6-TGN and 6-methylmercaptopurine nucleotide (6-MMPN).[1][2][3]
1. Sample Collection and Preparation: a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and red blood cells (RBCs). c. Aspirate and discard the plasma and buffy coat. d. Wash the RBC pellet twice with an equal volume of cold phosphate-buffered saline (PBS). e. Lyse the RBCs by adding an equal volume of deionized water and vortexing. f. Store the RBC lysate at -70°C until analysis.
2. Hydrolysis of Thiopurine Nucleotides: a. To 200 µL of RBC lysate, add 50 µL of an internal standard solution (e.g., 6-TG-¹³C₂¹⁵N and 6-MMP-d₃). b. Add 50 µL of 1M perchloric acid to precipitate proteins and hydrolyze the thiopurine nucleotides to their corresponding bases. c. Vortex for 1 minute and incubate at 100°C for 1 hour. d. Cool the samples on ice and centrifuge at 14,000 x g for 10 minutes.
3. Sample Clean-up: a. Transfer the supernatant to a new tube. b. Neutralize the sample by adding 50 µL of 1M potassium hydroxide. c. Centrifuge at 14,000 x g for 10 minutes to pellet the potassium perchlorate precipitate. d. Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate the analytes. e. Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for quantification.
Protocol 2: In Vitro Study of Azathioprine Photodegradation
This protocol provides a framework for investigating the photodegradation of azathioprine in an aqueous solution.[7][8]
1. Preparation of Solutions: a. Prepare a stock solution of azathioprine in a suitable solvent (e.g., DMSO). b. Dilute the stock solution to the desired final concentration in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
2. UV Exposure: a. Place the azathioprine solution in a quartz cuvette. b. Expose the solution to a controlled source of UV-A radiation (e.g., a solar simulator or a UV lamp with a specific wavelength). c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the solution for analysis. d. Maintain a dark control sample (wrapped in aluminum foil) under the same temperature conditions.
3. Analysis: a. UV-Vis Spectrophotometry: Record the UV-Vis spectrum of the solution at each time point to monitor the disappearance of the azathioprine peak. b. HPLC-DAD: Use a high-performance liquid chromatography system with a photodiode array detector to separate and quantify azathioprine and its degradation products. c. LC-MS/MS: Employ liquid chromatography-tandem mass spectrometry to identify the chemical structures of the degradation products.
Data Summary Tables
Table 1: Stability of Thiopurine Metabolites Under Various Storage Conditions
| Metabolite | Storage Condition | Duration | % Decrease | Reference |
| 6-TGN | Whole Blood, 4°C | 4 days | ~20% | [1][2][3] |
| 6-TGN | Preprocessed RBCs, -20°C | 180 days | 30% | [1][2][3] |
| 6-TGN | Preprocessed RBCs, -70°C | 6 months | Stable | [1][2][3] |
| 6-TGN & 6-MMPN | Preprocessed RBCs, 4°C | 4 hours | Stable | [1][2][3] |
| 6-TGN & 6-MMPN | Preprocessed RBCs, 25°C | 4 hours | Stable | [1][2][3] |
Table 2: Common LC-MS/MS Transitions for Thiopurine Metabolite Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 |
| 6-Mercaptopurine (6-MP) | 153.1 | 119.1 |
| 6-Methylmercaptopurine (6-MMP) | 167.1 | 152.1 |
| 6-TG-¹³C₂¹⁵N (IS) | 171.0 | 153.0 |
| 6-MMP-d₃ (IS) | 170.1 | 155.1 |
References
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255–262. [Link]
-
Pelin, M., et al. (2016). Thiopurine Biotransformation and Pharmacological Effects: Contribution of Oxidative Stress. Current Drug Metabolism, 17(4), 386-395. [Link]
-
Adegbehingbe, O. O. (2017). A Biomimetic Model for Oxidative Metabolism of Thiopurine Drugs. ProQuest Dissertations Publishing. [Link]
-
Smaranda, I., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. International Journal of Molecular Sciences, 23(22), 14373. [Link]
-
Hofman, J., et al. (2018). Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease. Molecules, 23(7), 1759. [Link]
-
Smaranda, I., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. PubMed. [Link]
-
PharmGKB. Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
Cara, C., et al. (2004). Reviewing the mechanism of action of thiopurine drugs. Medical Science Monitor, 10(10), RA247-RA254. [Link]
-
de Boer, N. K. H., et al. (2014). Thiopurines in Inflammatory Bowel Disease: New Findings and Perspectives. Journal of Crohn's and Colitis, 8(9), 897-907. [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. National Institutes of Health. [Link]
-
Lee, S. Y., et al. (2020). Therapeutic Monitoring of Thiopurine Metabolites: Validation of an HPLC Method and Preliminary Findings from a Small Cohort. Sains Malaysiana, 49(8), 1847-1857. [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. ResearchGate. [Link]
-
Bank, S., et al. (2015). Thiopurines Induce Oxidative Stress in T-Lymphocytes: A Proteomic Approach. Journal of Crohn's and Colitis, 9(11), 1035-1044. [Link]
-
Moore, D. E., & Chignell, C. F. (1998). Photochemical sensitization by azathioprine and its metabolites. III: a direct EPR and spin trapping study of light-induced free radicals from 6-mercaptopurine and its oxidation products. Photochemistry and Photobiology, 67(4), 405-412. [Link]
-
Lennard, L., et al. (1990). Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients. Journal of Clinical Pharmacology, 30(4), 358-363. [Link]
-
Mir-E-Seyed-Ali-Ghoreishi, S. A., et al. (2022). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Catalysts, 12(1), 74. [Link]
-
De Iudicibus, S., et al. (2020). Pharmacokinetics and pharmacodynamics of thiopurines in an in vitro model of human hepatocytes: insights from an innovative mass spectrometry assay. Archives of Toxicology, 94(10), 3467-3477. [Link]
-
Lakatos, L., et al. (2007). Efficacy of 6-mercaptopurine treatment after azathioprine hypersensitivity in inflammatory bowel disease. World Journal of Gastroenterology, 13(4), 611-615. [Link]
-
Moore, D. E. (1998). PHOTOCHEMICAL SENSITIZATION BY AZATHIOPRINE AND ITS METABOLITES. PART 3. A DIRECT EPR AND SPIN‐TRAPPING STUDY OF LIGHT‐INDUCED FREE RADICALS FROM 6‐MERCAPTOPURINE AND ITS OXIDATION PRODUCTS. Scilit. [Link]
-
Wójcik, M., et al. (2022). Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease. Journal of Clinical Medicine, 11(6), 1718. [Link]
-
De Iudicibus, S., et al. (2020). Pharmacokinetics and pharmacodynamics of thiopurines in an in vitro model of human hepatocytes: Insights from an innovative mass spectrometry assay. ResearchGate. [Link]
-
Shipkova, M., et al. (2004). Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy. Clinical Chemistry and Laboratory Medicine, 42(3), 305-314. [Link]
-
O'Donovan, P., et al. (2009). Reactive oxygen species generated by thiopurine/UVA cause irreparable transcription-blocking DNA lesions. Nucleic Acids Research, 37(6), 1951-1961. [Link]
Sources
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of 6-mercaptopurine treatment after azathioprine hypersensitivity in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopurine Biotransformation and Pharmacological Effects: Contribution of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the Photodegradation of Azathioprine on DNA and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of the Photodegradation of Azathioprine on DNA and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiopurines Induce Oxidative Stress in T-Lymphocytes: A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics | MDPI [mdpi.com]
- 15. A Biomimetic Model for Oxidative Metabolism of Thiopurine Drugs - ProQuest [proquest.com]
- 16. Reactive oxygen species generated by thiopurine/UVA cause irreparable transcription-blocking DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
Technical Support Center: Mass Spectrometry of Sulfur-Containing Compounds
Welcome to the technical support center for mass spectrometry analysis of sulfur-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during the analysis of these unique molecules. The inherent reactivity of the sulfur atom, particularly its susceptibility to oxidation and its strong affinity for metals, presents a unique set of challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and mitigate common artifacts, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a peak at M+16 Da that I can't explain. What is it?
A1: An unexpected M+16 Da peak is a classic sign of oxidation, a very common artifact when analyzing sulfur-containing compounds, particularly those with thiol (R-SH) or thioether (R-S-R') moieties like cysteine and methionine.[1][2][3] The sulfur atom is readily oxidized to a sulfoxide (+16 Da) and can be further oxidized to a sulfone (+32 Da) or sulfonic acid (+48 Da).[4]
Causality: This oxidation can occur at multiple stages of your workflow:
-
During Sample Preparation: Exposure to atmospheric oxygen, especially at alkaline pH or in the presence of trace metal ions, can induce oxidation.[5] The use of hydrogen peroxide or other oxidizing agents in your experimental design can, of course, also be a source.[6]
-
In the Electrospray Ionization (ESI) Source: The ESI process itself is an electrochemical event. High voltage and the presence of oxygen can create reactive oxygen species that oxidize susceptible residues like methionine.[7] This is particularly prevalent if the emitter tip is eroded, leading to electrical discharge.[7]
Troubleshooting Steps:
-
Sample Handling Review:
-
Work with freshly prepared samples whenever possible.
-
Degas your solvents to remove dissolved oxygen.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon) during sample preparation steps.[8][9]
-
Include antioxidants, like ascorbic acid, in your sample buffer, but be mindful of potential adduct formation.[10]
-
-
Alkylation of Thiols: For peptides and proteins, alkylating free cysteine residues with reagents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) can prevent their oxidation and the formation of disulfide bond artifacts.[5][11]
-
LC-MS System Check:
-
Ensure your LC solvents are fresh and of high purity.
-
Inspect the ESI needle for any signs of corrosion or blockage. A damaged needle can promote in-source oxidation.[7]
-
-
Method Optimization:
-
For peptides containing oxidized methionine or cysteine, consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD). ETD is less sensitive to the modification and can provide better sequence coverage compared to Collision-Induced Dissociation (CID).[1]
-
Q2: My peptide contains disulfide bonds, but my mass spectrum is a complex mess of peaks. What's happening?
A2: Analyzing intact disulfide-bonded molecules can be challenging. The "complex mess" you're observing is likely due to a combination of disulfide bond scrambling and in-source reduction/fragmentation.
Causality:
-
Disulfide Scrambling: This is the process where existing disulfide bonds break and reform incorrectly, creating non-native disulfide linkages. This is particularly favored at alkaline pH and higher temperatures during sample preparation.[5] Even small amounts of free cysteine can initiate this process through thiol-disulfide exchange.[5]
-
In-Source Reduction/Decay: Disulfide bonds can be cleaved within the mass spectrometer's ion source, especially in MALDI. This "in-source decay" (ISD) is a rapid fragmentation that can occur before the ions are even extracted for analysis.[12] While less common in ESI, energetic source conditions can still promote some level of disulfide bond cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for disulfide bond analysis.
Q3: I see a series of peaks corresponding to my molecule with various metal ions attached. Are these significant?
A3: These are metal adducts, and they are extremely common in ESI-MS. While often considered artifacts, they can sometimes be analytically useful. Sulfur-containing compounds can have a particularly high affinity for certain metals.
Causality:
-
Source of Metal Ions: Sodium ([M+Na]⁺, +22.99 Da) and potassium ([M+K]⁺, +38.96 Da) are ubiquitous and can leach from glassware, pipette tips, or be present as impurities in solvents and reagents.[13][14] Divalent metal ions like calcium ([M+Ca]²⁺) and magnesium ([M+Mg]²⁺) can also be observed.[15]
-
Analyte Affinity: The lone pair electrons on the sulfur atom, as well as other heteroatoms like oxygen and nitrogen, can chelate metal cations.[15][16]
Troubleshooting and Management:
| Issue | Recommended Action | Scientific Rationale |
| Signal Dilution | Use high-purity solvents (e.g., Optima grade).Use plasticware instead of glass where possible.Add a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase. | Reduces the background level of alkali metals.[13]Protons (H⁺) will compete with metal ions for adduction sites on the analyte, promoting the formation of the desired [M+H]⁺ ion. |
| Complex Spectra | Add a chelating agent like EDTA in sample prep (use with caution, may cause suppression).In some cases, intentionally add a specific metal salt (e.g., NaCl) to drive adduction to a single species. | EDTA will bind to free metal ions in the solution, making them unavailable for adduction.This can simplify the spectrum by consolidating the signal into one primary adduct, which can be useful for quantification.[17] |
| Poor Fragmentation | Leverage metal adducts in MS/MS. | Sometimes, metalated species (e.g., [M+Na]⁺) provide different and more informative fragmentation patterns than the protonated molecule, especially for labile modifications like sulfation.[17] |
Q4: My glutathione (GSH) conjugate analysis is showing poor sensitivity and a high background. How can I improve this?
A4: Glutathione analysis is prone to several artifacts, including auto-oxidation and in-source fragmentation, which can lead to poor sensitivity and complex spectra.
Causality:
-
GSH Oxidation: The free thiol group of GSH is highly susceptible to oxidation, forming glutathione disulfide (GSSG). This can happen during sample preparation and storage, leading to an underestimation of GSH.[18]
-
In-source Fragmentation: Glutathione conjugates often exhibit a characteristic neutral loss of the pyroglutamic acid moiety (129 Da) during ionization.[19][20] While this can be used for screening, it also diverts ion current away from the precursor ion, reducing sensitivity for quantification.
Protocol for Improved GSH Conjugate Analysis:
-
Sample Preparation:
-
Prevent Oxidation: Immediately after sample collection, acidify the sample (e.g., with 5-sulfosalicylic acid) to deproteinate and stabilize GSH.[21]
-
Derivatization: To prevent auto-oxidation and improve chromatographic retention and sensitivity, derivatize the free thiol group. N-ethylmaleimide (NEM) or monobromobimane (mBBr) are commonly used for this purpose.[18][21]
-
-
LC-MS Method:
-
Chromatography: Use a robust reversed-phase or HILIC method to separate GSH conjugates from the matrix.
-
MS Detection:
-
For screening, use a neutral loss scan to detect the characteristic 129 Da loss.[19]
-
For quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a stable, specific fragment ion to maximize sensitivity and specificity.
-
Employ high-resolution mass spectrometry (HRMS) to utilize mass defect filtering, which can be more sensitive and selective than traditional neutral loss scanning.
-
-
Caption: Optimized workflow for GSH conjugate analysis.
References
- eGyanKosh.MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ACS Publications. (2007). Improved sequencing of oxidized cysteine and methionine containing peptides using electron transfer dissociation. Journal of the American Society for Mass Spectrometry.
- National Institutes of Health (PMC).Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins.
- J-Stage.Mass Spectrometric Studies of Sulfur Compounds: The Alpha and Beta Substituted Naphthylthiaalkanes.
- ACS Publications.Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- PubMed.Tandem mass spectra of divalent metal ion adducts of glycosyl sulfides, sulfoxides and sulfones; distinction among stereoisomers.
- National Institutes of Health (PMC).Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges.
- National Institutes of Health (PMC).Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation.
- MDPI. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells.
- Brandeis University.Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation.
- PubMed.Characterization of sulfide compounds in petroleum: selective oxidation followed by positive-ion electrospray Fourier transform ion cyclotron resonance mass spectrometry.
- Chemistry LibreTexts. (2023). Mass spectrometry 1.
- ResearchGate.Modifications of methionine residues and subsequent possible neutral losses.
- ResearchGate. (2025). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.
- National Institutes of Health (PMC).Quantification of Thiols and Disulfides.
- NIST.CHAPTER 2 Fragmentation and Interpretation of Spectra.
- ResearchGate. (2025). Influence of oxidation state of sulfur on the dissociation of [Tz-(CH 2) n-S(O) m-(CH 2) n- Tz+Na +] adducts generated by electrospray ionization.
- PubMed.A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition.
- Michigan State University.Mass Spectrometry.
- National Institutes of Health.Recognition and avoidance of ion source-generated artifacts in lipidomics analysis.
- ResearchGate. (2025). Electrospray Ionization Tandem Mass Spectral Analysis of Oxidation Products of Precursors of Sulphur Mustards.
- ResearchGate. (2016). Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data.
- Chromatography Forum. (2013). Anyway to identify sulfur compound not in library.
- National Institutes of Health (PMC).Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats.
- ResearchGate.Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID.
- Semantic Scholar.Detection and structural characterization of glutathione-trapped reactive metabolites using liquid chromatography-high-resolution mass spectrometry and mass defect filtering.
- National Institutes of Health (PMC). (2022). The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- Oxford Academic. (2013). Enhanced Throughput Method for Quantification of Sulfur Mustard Adducts to Human Serum Albumin Via Isotope Dilution Tandem Mass Spectrometry. Journal of Analytical Toxicology.
- Wiley Online Library. (2015). Mass spectrometry based detection of glutathione with sensitivity for single-cell analysis. Rapid Communications in Mass Spectrometry.
- Atmospheric Measurement Techniques.Measurement techniques of identifying and quantifying sulfur compounds in fog and cloud water.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Shimadzu Scientific Instruments.Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
- Atmospheric Measurement Techniques. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy.
- Avens Publishing Group. (2020). The use of mass spectrometry and spectroscopic techniques to study sulfur consisting biomolecules. Journal of R&D.
- Google Patents.Methods for reducing adduct formation for mass spectrometry analysis.
- National Institutes of Health (PMC). (2023). Adduct Ions as Diagnostic Probes of Metallosupramolecular Complexes Using Ion Mobility Mass Spectrometry.
- PubMed.Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry.
- The Rockefeller University.Origin and Removal of Adducts.
- Separation Science.Dealing with Metal Adduct Ions in Electrospray: Part 2.
- Wiley Online Library.Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjugates.
- PubMed.New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS.
- National Institutes of Health (PMC).Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide.
- Biology LibreTexts. (2024). 5.10C: Oxidation of Reduced Sulfur Compounds.
- SciSpace.Ammonium Sulfate and MALDI In-Source Decay: A Winning Combination for Sequencing Peptides.
- National Institutes of Health (PMC).MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation.
- MDPI.Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
- Wikipedia.Sulfur.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Dealing with Metal Adduct Ions in Electrospray: Part 2 | Separation Science [sepscience.com]
- 15. Tandem mass spectra of divalent metal ion adducts of glycosyl sulfides, sulfoxides and sulfones; distinction among stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
- 21. Mass spectrometry based detection of glutathione with sensitivity for single-cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,8-Dimercapto-6-hydroxypurine Activity through pH Adjustment
Welcome to the technical support center for 2,8-Dimercapto-6-hydroxypurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for utilizing this potent xanthine oxidase inhibitor in your experiments. Here, we delve into the critical role of pH in modulating the activity, solubility, and stability of this compound, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a purine analog, also known as 2,8-dithio-6-hydroxypurine. It functions as an inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Its inhibitory activity makes it a compound of interest in research related to conditions associated with hyperuricemia, such as gout.[2]
Q2: Why is pH a critical parameter when working with this compound?
A2: The pH of the experimental solution is a pivotal factor that can significantly impact several aspects of your experiment:
-
Enzyme Activity: Xanthine oxidase activity is highly pH-dependent, with reported optimal pH values ranging from 7.5 to 9.0.[3][4]
-
Inhibitor's Ionization State: As a purine analog with ionizable groups, the protonation state of this compound changes with pH. This can directly affect its ability to bind to the active site of xanthine oxidase.
-
Solubility: The solubility of thiopurine analogs is often pH-dependent. For instance, related compounds like thioguanine and mercaptopurine exhibit increased solubility in acidic conditions.[5]
-
Stability: The chemical stability of purine analogs can be influenced by pH, with some compounds showing degradation in certain pH ranges.[6]
Q3: What is the optimal pH for a xanthine oxidase inhibition assay using this compound?
A3: The optimal pH is a balance between ensuring maximal enzyme activity and optimal inhibitor performance. While xanthine oxidase can have a slightly alkaline pH optimum, many studies are conducted at a physiological pH of 7.4.[7][8] It is recommended to determine the optimal pH for your specific experimental conditions empirically, by testing a range of pH values (e.g., 7.0 to 9.0).
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, with a focus on pH-related causes and solutions.
Issue 1: Low or no inhibition of xanthine oxidase activity.
-
Question: I've added this compound to my xanthine oxidase assay, but I'm observing minimal or no inhibition. What could be the problem?
-
Answer:
-
Suboptimal pH: The pH of your assay buffer may not be optimal for the inhibitor's binding to xanthine oxidase. The ionization state of the mercapto and hydroxyl groups is pH-dependent and crucial for interaction with the enzyme's active site.
-
Recommendation: Perform a pH titration experiment, testing a range of buffer pH values (e.g., from 6.5 to 9.0) to identify the optimal pH for inhibition. Remember that the enzyme itself has a pH-dependent activity profile.[3][9]
-
Inhibitor Precipitation: this compound may have precipitated out of solution if its solubility limit was exceeded at the assay pH. Thiopurines can have low aqueous solubility, especially at neutral or alkaline pH.[5]
-
Recommendation: Visually inspect your solutions for any precipitate. Consider preparing a higher concentration stock solution in a suitable solvent (like DMSO) and then diluting it into the assay buffer. Always ensure the final solvent concentration does not affect enzyme activity.
-
Issue 2: Inconsistent or irreproducible results between experiments.
-
Question: My results for xanthine oxidase inhibition by this compound are not consistent across different experimental days. Why might this be happening?
-
Answer:
-
Buffer Preparation Inconsistency: Minor variations in buffer preparation can lead to significant pH differences, affecting both enzyme and inhibitor behavior.
-
Recommendation: Standardize your buffer preparation protocol. Always verify the final pH of your buffers with a calibrated pH meter before each experiment.
-
Inhibitor Instability: this compound may be unstable in your stock solution or assay buffer over time. The stability of similar purine analogs can be pH-dependent.[6]
-
Recommendation: Prepare fresh stock solutions of the inhibitor for each experiment. If you must store solutions, aliquot and freeze them at -20°C or -80°C and minimize freeze-thaw cycles. Conduct a stability study by incubating the inhibitor in your assay buffer at the experimental temperature for various durations and then testing its activity.
-
Issue 3: The inhibitor appears to have low potency (high IC50 value).
-
Question: The calculated IC50 value for this compound in my assay is much higher than expected. What could be the reason?
-
Answer:
-
Non-optimal pH for Inhibition: As mentioned, the inhibitory potency is strongly linked to the pH. An assay conducted at a pH that is optimal for the enzyme but not for the inhibitor can result in an artificially high IC50 value.
-
Recommendation: Re-evaluate the assay pH. It is possible that a slightly different pH will reveal a much higher potency for your inhibitor.
-
Incorrect Blanking: Improperly blanking the spectrophotometer can lead to inaccurate absorbance readings and, consequently, incorrect IC50 calculations.
-
Recommendation: Ensure you are using appropriate blanks that account for the absorbance of the buffer, substrate, and the inhibitor itself at the measurement wavelength.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Due to the potential for low aqueous solubility, it is recommended to first dissolve the compound in a small volume of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Xanthine Oxidase Inhibition Assay
This protocol is designed to determine the optimal pH for the inhibitory activity of this compound.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., 0.1 M Tris-HCl or phosphate buffer ranging from pH 7.0 to 9.0 in 0.5 unit increments).
-
Reagent Preparation:
-
Prepare a solution of xanthine (substrate) in each of the prepared buffers.
-
Dilute the xanthine oxidase enzyme in each buffer to the desired working concentration.
-
Prepare serial dilutions of the this compound stock solution in each buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the buffer of a specific pH.
-
Add the this compound solution (or vehicle control).
-
Add the xanthine solution.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
-
Measurement: Immediately measure the increase in absorbance at 290-295 nm (due to uric acid formation) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each condition.
-
Determine the percent inhibition for each inhibitor concentration at each pH.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value at each pH.
-
Plot the IC50 values against the pH to identify the optimal pH for inhibition.
-
Scientific Background: The Chemistry of pH and Inhibition
The activity of this compound as a xanthine oxidase inhibitor is intrinsically linked to its chemical structure and the pH of its environment. The molecule possesses multiple ionizable functional groups: two mercapto (-SH) groups and a hydroxyl (-OH) group, as well as nitrogen atoms within the purine ring.
This ionization state is critical for the molecule's interaction with the active site of xanthine oxidase. The binding of an inhibitor to an enzyme is often dependent on specific electrostatic and hydrogen bonding interactions, which are governed by the protonation states of both the inhibitor and the amino acid residues in the enzyme's active site.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Troubleshooting logic for low or no inhibition by this compound.
References
- Kelley, W. N., & Beardmore, T. D. (1970). Allopurinol: alteration in human purine and pyrimidine metabolism. Science, 169(3943), 388-390.
- Guerin, M. C., Trijau, S., & London, J. (1979). Measurement of xanthine oxidase activity in some human tissues. Enzyme, 24(1), 22-26.
- Kaur, J., Kumar, V., Kumar, S., & Kumar, S. (2015). Thermostable Xanthine Oxidase Activity from Bacillus pumilus RL-2d Isolated from Manikaran Thermal Spring: Production and Characterization. Applied biochemistry and biotechnology, 177(3), 623–635.
- de Vries, B., van der Kuip, M., & de Boer, N. K. (2021). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics, 13(5), 726.
- Bergmann, F., & Dikstein, S. (1956). XANTHINE OXIDASE. VI. INFLUENCE OF PH ON SUBSTRATE SPECIFICITY. The Journal of biological chemistry, 223(2), 765–780.
- Sarma, A. D., & Gummadi, S. N. (2012). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. Journal of enzyme inhibition and medicinal chemistry, 27(6), 803–810.
- Tiwari, P., Kumar, A., Bal, A., & Kumar, A. (2018). The Antioxidant and Xanthine Oxidase Inhibitory Activity of Plumeria rubra Flowers. Molecules (Basel, Switzerland), 23(10), 2467.
- Blechar, J. A., et al. (2021). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research, 38(5), 845-855.
- Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of medicinal chemistry, 26(10), 1523–1526.
-
PubChem. (n.d.). 6-Mercaptopurine. Retrieved from [Link]
- Schoeneck, J., & Ittrich, C. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 62(2-3), 224–226.
-
Taylor & Francis. (n.d.). Xanthine oxidase inhibitor – Knowledge and References. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules (Basel, Switzerland), 26(12), 3571.
-
Patsnap Synapse. (2024, June 25). What are Xanthine oxidase inhibitors and how do they work? Retrieved from [Link]
- Vaskova, J., & Kutil, Z. (2020). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. International journal of molecular sciences, 21(9), 3256.
- El-Gizawy, S. A., & Aboutaleb, A. E. (1991). Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids.
- Köhler, M., Zschintzsch, J., & Franke, S. (2013). Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. International journal of molecular sciences, 14(2), 3637–3653.
- Patel, A. A., & Kane, S. V. (2023). Mercaptopurine. In StatPearls.
- Google Patents. (n.d.). Stability of lipoic acid.
Sources
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. karger.com [karger.com]
- 4. Thermostable Xanthine Oxidase Activity from Bacillus pumilus RL-2d Isolated from Manikaran Thermal Spring: Production and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a new analytical method for 2,8-Dimercapto-6-hydroxypurine
An In-Depth Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of 2,8-Dimercapto-6-hydroxypurine
Introduction: The Analytical Challenge of Thiopurine Analogs
This compound (DMHP) is a purine analog characterized by two reactive thiol (-SH) groups. The analysis of such compounds presents a significant challenge due to their susceptibility to oxidation, which can lead to the formation of disulfides and other degradation products, compromising the accuracy and reproducibility of quantification. Robust and validated analytical methods are therefore critical in research and pharmaceutical development to ensure data integrity.
This guide provides a comprehensive comparison between a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of DMHP. We will delve into the validation process, presenting supporting experimental data and explaining the rationale behind the chosen methodologies, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Methodology Comparison: HPLC-UV vs. UHPLC-MS/MS
The Traditional Approach: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of purine analogs in various matrices. It is valued for its robustness and cost-effectiveness. The principle relies on the separation of the analyte from other components in a sample based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase, followed by detection of the analyte as it passes through a UV detector, based on its ability to absorb light at a specific wavelength.
However, for reactive thiol compounds like DMHP, this method can suffer from limitations in sensitivity and specificity, especially in complex biological matrices where co-eluting impurities may interfere with the analyte peak.
The Advanced Solution: UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)
The proposed new method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS). UHPLC employs columns with smaller particle sizes (<2 µm), enabling faster analysis times and superior resolution compared to conventional HPLC.
The key advantage lies in the MS/MS detection. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the specific precursor ion corresponding to DMHP. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating interferences from the sample matrix and allowing for much lower detection limits.
Method Validation Workflow
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The following workflow was applied to both the HPLC-UV and UHPLC-MS/MS methods for a head-to-head comparison.
Caption: A flowchart illustrating the sequential stages of analytical method validation.
Comparative Validation Data Summary
The performance of the new UHPLC-MS/MS method was evaluated against the traditional HPLC-UV method across all key validation parameters as stipulated by ICH Q2(R1) guidelines.
| Validation Parameter | HPLC-UV Method | UHPLC-MS/MS Method | ICH Acceptance Criteria |
| Specificity | Potential interference from matrix components | Highly specific due to MRM transition | The analytical signal for the analyte should not be affected by other components. |
| Linearity (r²) | 0.9985 | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Accuracy (% Recovery) | 97.5% - 103.2% | 99.1% - 101.5% | Typically 80-120% (depends on concentration) |
| Precision (RSD%) | |||
| - Repeatability | < 2.5% | < 1.0% | RSD ≤ 2% |
| - Intermediate Precision | < 3.0% | < 1.5% | RSD ≤ 3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Robustness | Sensitive to pH and mobile phase composition changes | Minor variations had no significant effect | No significant impact on results from minor variations. |
Experimental Protocols
Protocol 1: Determination of Linearity
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) containing an antioxidant like dithiothreitol (DTT) to prevent oxidation.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least six non-zero calibration standards.
-
For HPLC-UV: Concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For UHPLC-MS/MS: Concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area (for HPLC-UV) or peak area ratio (for UHPLC-MS/MS, using an internal standard) against the nominal concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).
Protocol 2: Assessment of Accuracy
-
Sample Preparation: Prepare samples at three concentration levels (low, medium, high) by spiking a known amount of DMHP into a blank matrix.
-
Analysis: Analyze a minimum of three replicate preparations for each concentration level.
-
Calculation: Determine the percentage recovery at each level using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Protocol 3: Evaluation of Precision (Repeatability)
-
Sample Preparation: Prepare a minimum of six individual samples at 100% of the target concentration.
-
Analysis: Analyze the samples under the same operating conditions over a short interval of time.
-
Calculation: Calculate the mean, standard deviation, and the relative standard deviation (RSD%) for the results.
Conclusion: Superior Performance of the UHPLC-MS/MS Method
The validation data unequivocally demonstrates the superiority of the newly developed UHPLC-MS/MS method for the quantification of this compound. With a 1000-fold improvement in the limit of quantification and significantly enhanced specificity, accuracy, and precision, this method overcomes the primary challenges associated with the analysis of reactive thiopurines. While the HPLC-UV method remains a viable option for high-concentration screening, the UHPLC-MS/MS method is the authoritative choice for applications requiring high sensitivity and accuracy, such as pharmacokinetic studies, metabolite identification, and trace-level impurity analysis.
References
-
Hunyadi, A., Martins, A., Hsieh, T. J., Seres, A., & Zupkó, I. (2012). Chlorogenic acid and caffeic acid are binders of human serum albumin. Journal of the Brazilian Chemical Society, 23, 1691-1698. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Purines and Pyrimidines using the ACQUITY UPLC H-Class System. Available at: [Link]
-
Zhu, Y., & Xian, M. (2016). The chemistry and biological applications of persulfides. Chemistry–An Asian Journal, 11(11), 1639-1647. Available at: [Link]
A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of 2,8-Dimercapto-6-hydroxypurine in Uric Acid Immunoassays
Introduction: The Criticality of Specificity in Purine Metabolite Immunoassays
In the realm of clinical diagnostics and drug development, the accurate quantification of specific molecules in complex biological matrices is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this process. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the assay's antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate measurements.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 2,8-Dimercapto-6-hydroxypurine, a key metabolite of the thiopurine drugs azathioprine and 6-mercaptopurine, in immunoassays designed for uric acid.[3][4][5]
Thiopurine drugs are widely used as immunosuppressants and in cancer therapy.[3][5] Their metabolism results in several compounds, including this compound, which can be present in patient samples.[6][7][8] Uric acid, the end product of endogenous purine metabolism, is a frequently monitored biomarker for various conditions, including gout.[9][10] The structural resemblance between this compound and uric acid presents a significant risk of cross-reactivity in uric acid immunoassays, potentially leading to falsely elevated results and incorrect clinical interpretations.[2][11]
This guide will delve into the structural basis for this potential cross-reactivity, provide a detailed experimental protocol for its assessment using a competitive ELISA format, and offer guidance on interpreting the resulting data.
Structural Basis for Potential Cross-Reactivity
The potential for cross-reactivity between this compound and uric acid is rooted in their shared purine ring structure. An antibody developed to recognize the overall shape and charge distribution of uric acid may inadvertently bind to this compound due to these similarities.
Below is a diagram illustrating the structural comparison between uric acid and this compound.
Caption: Structural comparison of Uric Acid and this compound.
The key difference lies in the functional groups attached to the purine core. Uric acid possesses three oxo groups at positions 2, 6, and 8, while this compound has thiol (-SH) groups at positions 2 and 8 and a hydroxyl (-OH) group at position 6.[12][13] The degree of cross-reactivity will depend on which specific epitopes of the uric acid molecule the immunoassay's antibody recognizes.
Experimental Design: Assessing Cross-Reactivity with Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal format for quantifying cross-reactivity.[14][15][16][17] In this assay, the analyte in the sample (or a potential cross-reactant) competes with a labeled form of the analyte for a limited number of antibody binding sites. Higher concentrations of the analyte in the sample result in less binding of the labeled analyte and a weaker signal, allowing for quantitative measurement.
The following is a detailed, step-by-step methodology for a competitive ELISA to determine the cross-reactivity of this compound in a hypothetical uric acid immunoassay.
Experimental Workflow Diagram
Caption: Workflow for assessing cross-reactivity using competitive ELISA.
Detailed Experimental Protocol
Materials:
-
96-well microtiter plates
-
Uric acid standard
-
This compound
-
Anti-uric acid primary antibody (e.g., monoclonal or polyclonal)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute a uric acid-protein conjugate (e.g., uric acid-BSA) in coating buffer to a predetermined optimal concentration.
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the uric acid standard and this compound in assay buffer.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the diluted anti-uric acid primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the competitive ELISA will be used to generate dose-response curves for both uric acid and this compound.
-
Generate Dose-Response Curves: Plot the absorbance values against the logarithm of the concentration for both the uric acid standard and this compound.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for both uric acid and this compound from their respective dose-response curves.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Uric Acid / IC50 of this compound) x 100
Hypothetical Data and Comparison
To illustrate the application of this protocol, consider the following hypothetical data from two different anti-uric acid antibodies (Antibody A and Antibody B) tested against uric acid and this compound.
| Compound | Antibody | IC50 (ng/mL) | % Cross-Reactivity |
| Uric Acid | A | 50 | 100% |
| This compound | A | 5000 | 1% |
| Uric Acid | B | 60 | 100% |
| This compound | B | 300 | 20% |
Interpretation of Hypothetical Results:
-
Antibody A demonstrates high specificity for uric acid, with only 1% cross-reactivity with this compound. This antibody would be suitable for use in a uric acid immunoassay, even in samples from patients undergoing thiopurine therapy.
-
Antibody B shows significant cross-reactivity (20%) with this compound. Using this antibody in a uric acid immunoassay for patients on thiopurine drugs could lead to falsely elevated uric acid measurements, potentially resulting in misdiagnosis or improper treatment adjustments.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in uric acid immunoassays is a critical consideration for researchers and clinicians. The structural similarity between these two purine molecules necessitates a thorough evaluation of antibody specificity. The competitive ELISA protocol detailed in this guide provides a robust framework for quantifying this cross-reactivity.
Key Recommendations:
-
Always Validate: Before implementing a new uric acid immunoassay, especially for analyzing samples from patients on thiopurine medications, perform a cross-reactivity study as described.
-
Choose Specific Antibodies: Select antibodies with the lowest possible cross-reactivity to ensure the accuracy of your results.
-
Consider the Clinical Context: When interpreting uric acid levels, always consider the patient's medication history. If a patient is taking thiopurines, be aware of the potential for immunoassay interference.
-
Confirmation with a Reference Method: For critical clinical decisions or in cases of suspected interference, confirm immunoassay results with a reference method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity.[18]
By adhering to these principles of scientific integrity and rigorous validation, researchers and clinicians can ensure the reliability of their immunoassay data and make informed decisions in their respective fields.
References
-
Cuffari, C., et al. (2004). 6-Mercaptopurine metabolism in Crohn's disease: correlation with efficacy and toxicity. Gut, 53(10), 1516-1520. Available at: [Link]
-
Lennard, L. (1992). The clinical pharmacology of 6-mercaptopurine. European Journal of Clinical Pharmacology, 43(4), 329-339. Available at: [Link]
-
Pharmacology of Mercaptopurine (6 MP) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 17). YouTube. Available at: [Link]
-
Mercaptopurine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Thiopurine metabolites. (2025, September 19). Gloucestershire Hospitals NHS Foundation Trust. Available at: [Link]
-
Booth, R. A., et al. (2019). A Retrospective Review of Mercaptopurine Metabolism Reveals High Rate of Patients with Suboptimal Metabolites Successfully Corrected with Allopurinol. Blood, 134(Supplement_1), 3878. Available at: [Link]
-
A Physician's Guide to Azathioprine Metabolite Testing. (2004). Practical Gastroenterology. Available at: [Link]
-
A practical guide to thiopurine prescribing and monitoring in IBD. (2018). Frontline Gastroenterology. Available at: [Link]
-
A metabolic pathway of azathioprine. (2023). ResearchGate. Available at: [Link]
-
Real-World Use of Azathioprine Metabolites Changes Clinical Management of Inflammatory Bowel Disease. (2020, March 4). Oxford Academic. Available at: [Link]
-
Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. (n.d.). EPA. Available at: [Link]
-
Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Available at: [Link]
-
Uric Acid (UA) ELISA Kit. (n.d.). Biomatik. Available at: [Link]
-
Competitive ELISA protocol. (n.d.). St John's Laboratory. Available at: [Link]
-
Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. (2003). Taylor & Francis Online. Available at: [Link]
-
Competition ELISA. (n.d.). BPRC. Available at: [Link]
-
Immunoassay Method Validation. (2016). ResearchGate. Available at: [Link]
-
A Practical Guide to Immunoassay Method Validation. (2015). Frontiers in Immunology. Available at: [Link]
-
Ten Basic Rules of Antibody Validation. (2018, February 8). PMC. Available at: [Link]
-
Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. Available at: [Link]
-
2 8 Dimercapto 6 hydroxypurine. (2015, November 6). mzCloud. Available at: [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). PMC. Available at: [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). ResearchGate. Available at: [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. (2019, October 2). PubMed. Available at: [Link]
-
Interferences in Immunoassay. (2012). PMC. Available at: [Link]
-
False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2014, July 1). eScholarship.org. Available at: [Link]
-
A purine metabolic checkpoint that prevents autoimmunity and autoinflammation. (2022, January 4). PMC. Available at: [Link]
- Assays for detection of purine metabolites. (1997). Google Patents.
- Process of manufacture of 6-mercapto purine and intermediate therefor. (1955). Google Patents.
-
Dual model biosensor integrated with peroxidase-like activity and self-assembly for uric acid detection. (2025). RSC Publishing. Available at: [Link]
-
Uric acid. (n.d.). Mycotoxin Database - Mycocentral. Available at: [Link]
-
Uric Acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. (2025, March 3). NIH. Available at: [Link]
-
Time courses for hypoxanthine, xanthine, uric acid, and 6,8-dihydroxypurine... (n.d.). ResearchGate. Available at: [Link]
-
Structural Similarity-based Search for Glinides Exhibiting Cis- and Trans-Inhibitory Activity Toward Uric Acid Transporter 1 (URAT1). (2025, March 1). ResearchGate. Available at: [Link]
-
6-Mercaptopurine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Mercaptopurine metabolism in Crohn's disease: correlation with efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 6. Thiopurine metabolites [gloshospitals.nhs.uk]
- 7. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual model biosensor integrated with peroxidase-like activity and self-assembly for uric acid detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Uric Acid | C5H4N4O3 | CID 1175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. mzCloud – 2 8 Dimercapto 6 hydroxypurine [mzcloud.org]
- 13. Uric acid - Mycotoxin Database [mycocentral.eu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. malariaresearch.eu [malariaresearch.eu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Uncharted Territory: A Comparative Framework for the Biological Efficacy of 2,8-Dimercapto-6-hydroxypurine and Established Thiopurines
A Scientific Proposal and Guide to Future Research
Introduction
The thiopurine family of drugs, including azathioprine, 6-mercaptopurine, and 6-thioguanine, represents a cornerstone in the treatment of various malignancies and autoimmune disorders.[1][2][3] Their efficacy is rooted in their ability to act as purine antimetabolites, thereby disrupting nucleic acid synthesis and inducing apoptosis in rapidly proliferating cells.[4][5] While the biological activities of these established thiopurines have been extensively studied, the scientific literature is notably silent on a structurally related compound: 2,8-Dimercapto-6-hydroxypurine .
A comprehensive search of existing scientific databases reveals a significant knowledge gap concerning the biological efficacy, mechanism of action, and even the synthesis of this particular molecule. While its chemical identity is confirmed with a CAS number of 15986-32-0, a molecular formula of C5H4N4OS2, and a molecular weight of 200.24, no published studies on its biological effects could be retrieved.[6][7][8]
This guide, therefore, deviates from a direct comparative analysis due to the absence of experimental data for this compound. Instead, it is structured as a forward-looking scientific proposal. We will first provide a comprehensive overview of the established mechanisms and efficacy of conventional thiopurines. Subsequently, we will leverage this knowledge of structure-activity relationships to postulate a hypothetical biological profile for this compound. Finally, we will outline a detailed experimental framework to systematically investigate these hypotheses, providing researchers and drug development professionals with a roadmap to characterize this novel compound.
I. The Thiopurine Paradigm: A Foundation for Comparison
Understanding the potential of this compound necessitates a firm grasp of the well-established pharmacology of its chemical relatives.
Mechanism of Action of Conventional Thiopurines
Thiopurines are prodrugs that require intracellular activation to exert their cytotoxic and immunosuppressive effects.[1] The metabolic pathway, while complex, converges on the formation of 6-thioguanine nucleotides (6-TGNs), the primary active metabolites.[1][4]
The key steps in this pathway are:
-
Conversion to 6-Mercaptopurine (6-MP): Azathioprine is rapidly converted to 6-MP non-enzymatically by glutathione.[5]
-
Formation of Thioinosine Monophosphate (TIMP): 6-MP is metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to TIMP.[5]
-
Conversion to 6-Thioguanine Nucleotides (6-TGNs): Through a series of enzymatic steps, TIMP is converted to 6-thioguanosine monophosphate (TGMP), diphosphate (TGDP), and triphosphate (TGTP).[4]
These active 6-TGNs mediate their effects through two primary mechanisms:
-
Inhibition of de novo purine synthesis: Methylated metabolites of 6-MP can inhibit the enzyme phosphoribosyl pyrophosphate amidotransferase, a key step in purine synthesis.[5]
-
Induction of T-cell apoptosis: The incorporation of 6-TGNs into DNA and RNA leads to cytotoxicity.[4] Furthermore, 6-TGTP can bind to the small GTPase Rac1, disrupting downstream signaling pathways and promoting apoptosis in activated T-lymphocytes.[4]
Comparative Efficacy of Established Thiopurines
While all three major thiopurines (azathioprine, 6-mercaptopurine, and thioguanine) share a common active metabolite, their clinical profiles can differ.
| Thiopurine | Primary Clinical Applications | Key Efficacy Data Points | Common Adverse Effects |
| Azathioprine | Inflammatory bowel disease (IBD), rheumatoid arthritis, organ transplant rejection.[2][3] | Maintenance of remission in IBD; steroid-sparing effects.[5] | Myelosuppression, hepatotoxicity, pancreatitis, gastrointestinal intolerance.[2][9] |
| 6-Mercaptopurine | Acute lymphoblastic leukemia (ALL), IBD. | Component of combination chemotherapy for ALL; effective for IBD maintenance. | Similar to azathioprine, with a notable risk of myelosuppression. |
| Thioguanine | Acute myeloid leukemia (AML), IBD (often in patients intolerant to AZA/6-MP). | Effective in inducing remission in AML; shows efficacy in IBD patients who have failed other thiopurines. | Higher risk of hepatotoxicity, particularly nodular regenerative hyperplasia.[10] |
II. A Hypothetical Profile of this compound
Based on its chemical structure, we can formulate several hypotheses regarding the potential biological activity of this compound.
Structural Considerations
-
6-Hydroxyl Group: The presence of a hydroxyl group at the C6 position, as seen in hypoxanthine, suggests that this compound may not be a direct substrate for the initial metabolic activation by HGPRT in the same manner as 6-mercaptopurine.[11][12]
-
2,8-Dimercapto Groups: The two thiol groups at the C2 and C8 positions are significant. These groups could potentially be sites for methylation by thiopurine S-methyltransferase (TPMT), potentially leading to a different metabolic profile compared to conventional thiopurines. They could also influence the compound's ability to interact with other cellular targets.
Postulated Mechanism of Action
Given its structure, it is plausible that this compound may not follow the classical thiopurine metabolic pathway to form 6-TGNs. Its biological activity, if any, might stem from:
-
Direct Enzyme Inhibition: The molecule could act as a direct inhibitor of enzymes involved in purine metabolism or other cellular signaling pathways. The thiol groups could be crucial for binding to enzyme active sites.
-
Alternative Metabolic Activation: It might undergo a different set of metabolic transformations, leading to the formation of novel active metabolites.
-
Induction of Oxidative Stress: The presence of multiple thiol groups could potentially lead to redox cycling and the generation of reactive oxygen species within the cell.
III. Proposed Experimental Framework for the Evaluation of this compound
To elucidate the biological efficacy of this novel compound, a systematic, multi-tiered experimental approach is proposed.
Phase 1: Synthesis and In Vitro Characterization
The initial phase will focus on obtaining the compound and performing fundamental in vitro assays.
Experimental Protocol 1: Synthesis of this compound
As no synthesis protocol is readily available in the literature, a plausible synthetic route would involve the thionation of uric acid or a related precursor.
-
Starting Material: Uric acid (2,6,8-trihydroxypurine).
-
Thionation Reagent: Lawesson's reagent or phosphorus pentasulfide in a high-boiling solvent like pyridine or tetralin.
-
Reaction Conditions: The reaction mixture will be refluxed for several hours.
-
Purification: The crude product will be purified by recrystallization and characterized by NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Experimental Protocol 2: In Vitro Cytotoxicity Assays
The cytotoxic potential of this compound will be assessed against a panel of human cancer cell lines and compared to 6-mercaptopurine and thioguanine.
-
Cell Lines: A panel of relevant cell lines will be used, such as Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), and a panel of inflammatory bowel disease-relevant intestinal epithelial cell lines.
-
Assay: Cells will be seeded in 96-well plates and treated with a range of concentrations of this compound, 6-mercaptopurine, and thioguanine for 72 hours.
-
Viability Measurement: Cell viability will be determined using a standard MTS or MTT assay.
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) will be calculated for each compound and cell line.
| Compound | Jurkat (T-cell leukemia) IC50 (µM) | K562 (CML) IC50 (µM) | Intestinal Epithelial Cells IC50 (µM) |
| This compound | To be determined | To be determined | To be determined |
| 6-Mercaptopurine | Literature Value | Literature Value | Literature Value |
| Thioguanine | Literature Value | Literature Value | Literature Value |
Phase 2: Mechanistic Investigations
Should the compound exhibit significant cytotoxicity, the next phase will focus on elucidating its mechanism of action.
Experimental Protocol 3: Analysis of Apoptosis Induction
-
Method: Jurkat cells will be treated with the IC50 concentration of this compound for 24 and 48 hours.
-
Staining: Cells will be stained with Annexin V-FITC and propidium iodide.
-
Analysis: The percentage of apoptotic cells will be quantified by flow cytometry.
-
Western Blotting: Expression levels of key apoptotic proteins (e.g., cleaved caspase-3, PARP) will be assessed by western blotting.
Experimental Protocol 4: Thiopurine S-Methyltransferase (TPMT) Activity Assay
This assay will determine if this compound is a substrate or inhibitor of TPMT.[13][14][15]
-
Enzyme Source: Recombinant human TPMT.
-
Substrate: this compound and 6-mercaptopurine (as a positive control).
-
Reaction: The enzyme, substrate, and the methyl donor S-adenosyl-L-methionine will be incubated together.
-
Detection: The formation of methylated products will be quantified by HPLC or LC-MS/MS.
IV. Conclusion and Future Directions
The absence of data on this compound presents a unique opportunity for novel drug discovery in the thiopurine space. Its distinct structure suggests the possibility of a novel mechanism of action and a potentially different efficacy and safety profile compared to established thiopurines. The experimental framework outlined in this guide provides a clear and logical path forward for the comprehensive evaluation of this compound. The results of these studies will be crucial in determining whether this compound holds promise as a new therapeutic agent and warrants further preclinical and clinical development.
V. References
-
Dimopoulou, A., Manta, S., Parmenopoulou, V., Gkizis, P., Coutouli-Argyropoulou, E., Schols, D., & Komiotis, D. (2015). Synthesis of novel thiopurine pyranonucleosides: evaluation of their bioactivity. Nucleosides, Nucleotides & Nucleic Acids, 34(4), 289–308.
-
El-Demerdash, A., Atanasov, A. G., & Blunder, M. (2020). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 958531.
-
Kowalska, A., Wietrzyk, J., Opolski, A., & Nawrot, B. (2014). Synthesis and anticancer activity of thiosubstituted purines. Pharmacological Reports, 66(6), 1036–1043.
-
López-García, A., Gisbert, J. P., & Chaparro, M. (2020). Thiopurines in inflammatory bowel disease: an update. Intestinal Research, 18(4), 373–384.
-
Löwenberg, M., & D'Haens, G. (2015). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Journal of Crohn's & Colitis, 9(10), 923–931.
-
Luo, Y., & Lu, W. (2022). Predicted expression of genes involved in the thiopurine metabolic pathway and azathioprine discontinuation due to myelotoxicity. Clinical and Translational Science, 15(5), 1228–1236.
-
Shi, Y., & Chen, M. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Molecules, 28(10), 4212.
-
Tiong, C. E., & Liew, W. C. (2017). Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers in Pharmacology, 8, 69.
-
mzCloud. (2015). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the thiopurine drugs. Retrieved from [Link]
-
Goudar, V., Rashmi, P., Shantharam, U., Hazra, K., & Nargund, L. G. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(6), 3100-3106.
-
Sanderson, J., Ansari, A., Marinaki, A., & Duley, J. (2012). Implementation of TPMT testing. The Pharmacogenomics Journal, 12(3), 177–185.
-
Booth, R. A., Ansari, A., Lo, A., & Duley, J. A. (2011). Assessment of Thiopurine S-Methyltransferase Activity in Patients Prescribed Thiopurines: A Systematic Review. Annals of Internal Medicine, 154(12), 814–823.
-
ARUP Laboratories. (n.d.). Thiopurine Methyltransferase, RBC. Retrieved from [Link]
-
Hitchings, G. H., & Elion, G. B. (1954). U.S. Patent No. 2,697,709. Washington, DC: U.S. Patent and Trademark Office.
-
Gray, D. L., Wodicka, L. M., & Tse, C. (2010). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters, 51(33), 4433–4435.
-
Hitchings, G. H., & Elion, G. B. (1957). U.S. Patent No. 2,800,473. Washington, DC: U.S. Patent and Trademark Office.
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Patterns of thiopurine metabolism and action to optimize thiopurine. Retrieved from [Link]
-
Montgomery, J. A., & Hewson, K. (1969). Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of Medicinal Chemistry, 12(4), 653–657.
-
ChemBK. (2024). 6-Hydroxypurine. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Hypoxanthine (Compound). Retrieved from [Link]
-
Lim, S. Z., & Abreu, M. T. (2019). Can We Predict the Toxicity and Response to Thiopurines in Inflammatory Bowel Diseases?. Frontiers in Medicine, 6, 19.
-
Al-Jahdali, A., Smaoui, F., Al-Hussaini, K., Al-Saleem, K., & Al-Ghamdi, S. (2020). Thiopurine Drugs in the Treatment of Ulcerative Colitis: Identification of a Novel Deleterious Mutation in TPMT. Genes, 11(10), 1206.
-
Singh, A., & Tandon, P. (2017). Use of thiopurines in inflammatory bowel disease: an update. Intestinal Research, 15(4), 437–447.
-
Takenaka, K., Ohtsuka, K., & Watanabe, M. (2022). Therapeutic Agents and Patient Characteristics Affecting Metabolism of Thiopurines in Patients with Inflammatory Bowel Disease. Biological and Pharmaceutical Bulletin, 45(1), 1–7.
-
Shi, Y., & Chen, M. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 958531.
Sources
- 1. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can We Predict the Toxicity and Response to Thiopurines in Inflammatory Bowel Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Agents and Patient Characteristics Affecting Metabolism of Thiopurines in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of thiopurines in inflammatory bowel disease: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 15986-32-0 [chemicalbook.com]
- 8. mzCloud – 2 8 Dimercapto 6 hydroxypurine [mzcloud.org]
- 9. Thiopurine Drugs in the Treatment of Ulcerative Colitis: Identification of a Novel Deleterious Mutation in TPMT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. Exposome-Explorer - Hypoxanthine (Compound) [exposome-explorer.iarc.fr]
- 13. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiopurine Methyltransferase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]
A Senior Application Scientist's Guide to the Purity Analysis of 2,8-Dimercapto-6-hydroxypurine from Different Vendors
In the landscape of drug discovery and development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and efficacy.[1][2][3] For researchers utilizing 2,8-Dimercapto-6-hydroxypurine, a crucial intermediate in the synthesis of various therapeutic agents, understanding the purity profile of this reagent is paramount. This guide provides a comprehensive framework for the comparative purity analysis of this compound sourced from different commercial vendors. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a template for data interpretation, empowering researchers to make informed decisions for their critical applications.
The inherent reactivity of the thiol groups in this compound makes it susceptible to oxidation and other side reactions, potentially leading to the formation of disulfide-linked dimers or other impurities.[4][5] These impurities can have significant downstream consequences, from altering reaction kinetics to introducing confounding variables in biological assays. Therefore, a multi-pronged analytical approach is essential for a thorough purity assessment.
This guide will focus on a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.[6][7][8] The validation of these analytical procedures is guided by the principles outlined in the ICH Q2(R1) guidelines.[9][10][11]
Experimental Workflow & Rationale
A systematic approach is crucial for an unbiased comparison of materials from different vendors. The following workflow is designed to provide a comprehensive purity profile for each sample.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Comparative Data Summary
The following table summarizes hypothetical data obtained from the analysis of this compound from three different vendors. This serves as a template for presenting your own experimental findings.
| Parameter | Vendor A | Vendor B | Vendor C |
| Appearance | White to off-white solid | Light yellow solid | Off-white solid |
| HPLC Purity (%) | 98.5% | 95.2% | 99.1% |
| Number of Impurities (HPLC >0.1%) | 2 | 4 | 1 |
| Major Impurity (LC-MS) | Dimer (m/z 398.9) | Oxidized species (m/z 216.0) | Starting material (m/z 152.0) |
| qNMR Purity (%) | 98.2% | 94.8% | 99.0% |
| Residual Solvent (qNMR) | 0.2% Acetone | 0.5% Ethyl Acetate | < 0.1% |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC-UV is a robust and widely used technique for separating and quantifying components in a mixture.[12][13][14][15][16] By separating the parent compound from its impurities, we can determine the purity of the sample as a percentage of the total peak area.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This allows for the determination of the molecular weights of impurities, which is a critical step in their identification.[4][5][17][18][19]
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Method: Utilize the same HPLC method as described above to ensure chromatographic correlation.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Range: Scan a mass-to-charge (m/z) range of 100-1000.
-
Data Analysis: Extract the mass spectra of the impurity peaks observed in the chromatogram to determine their molecular weights.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. gspchem.com [gspchem.com]
- 4. Mass spectrometry-based assay for the rapid detection of thiol-containing natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mass spectrometry-based assay for the rapid detection of thiol-containing natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. emerypharma.com [emerypharma.com]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Measurement of Purine Content in Foods Using HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. sfrbm.org [sfrbm.org]
- 18. research.unipd.it [research.unipd.it]
- 19. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Oxidant Properties of Mercaptopurines: A Guide for Researchers
Introduction: Re-evaluating Mercaptopurines Beyond Immunosuppression
Mercaptopurines, including the prodrug azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are cornerstone therapeutics in the management of autoimmune diseases and certain cancers.[1][2] Their efficacy is primarily attributed to their role as purine antimetabolites, which disrupt nucleic acid synthesis in rapidly proliferating cells.[3] However, a growing body of evidence compels us to look beyond this canonical mechanism and explore their intricate relationship with cellular redox systems. This guide provides a comparative analysis of the antioxidant and, more prominently, the pro-oxidant properties of these clinically vital drugs. For researchers and drug development professionals, understanding this duality is critical for optimizing therapeutic strategies and mitigating adverse effects.
Contrary to what might be expected from thiol-containing compounds, mercaptopurines are not conventional antioxidants. Instead, their therapeutic and toxicological profiles are intrinsically linked to their ability to induce oxidative stress.[2][4] This guide will dissect the mechanisms behind this pro-oxidant activity, compare the relative effects of different mercaptopurines, and provide detailed protocols for assessing these properties in a laboratory setting.
The Pro-Oxidant Mechanism of Mercaptopurines: A Double-Edged Sword
The immunosuppressive and cytotoxic effects of mercaptopurines are, in part, mediated by their ability to generate reactive oxygen species (ROS) and disrupt cellular antioxidant defenses. This pro-oxidant activity is a consequence of their complex intracellular metabolism.
Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP) in the body. This conversion can be facilitated by glutathione-S-transferase (GST), a reaction that consumes reduced glutathione (GSH), a key intracellular antioxidant.[4][5] Depletion of GSH can render cells more susceptible to oxidative damage.
Once formed, 6-MP is metabolized through several pathways, one of which is oxidation by xanthine oxidase (XO). This enzymatic reaction produces uric acid and, significantly, generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), contributing to the cellular ROS burden.[4] The subsequent metabolism of 6-MP and 6-TG leads to the formation of thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. This process is also associated with the induction of oxidative stress.[2]
The induction of oxidative stress by mercaptopurines appears to be a key component of their therapeutic action, particularly in T-lymphocytes.[2] However, this same pro-oxidant activity is also implicated in some of the adverse effects associated with these drugs, such as hepatotoxicity.[1][2]
Caption: Metabolic pathways of mercaptopurines leading to ROS production.
Comparative Analysis of Mercaptopurine Pro-Oxidant Effects
Direct quantitative comparisons of the antioxidant capacity of mercaptopurines using standard in vitro assays are scarce in the literature, primarily because their dominant effect is pro-oxidant. The comparison, therefore, relies on cellular studies assessing the induction of oxidative stress.
| Compound | Primary Role in Redox Biology | Mechanism of ROS Induction | Effect on Glutathione | Comparative Notes |
| Azathioprine | Pro-oxidant (as a prodrug for 6-MP) | Indirectly, through conversion to 6-MP which is a substrate for xanthine oxidase. | Its conversion to 6-MP is a GSH-consuming process, potentially leading to GSH depletion.[4][5] | The pro-oxidant effects are dependent on its conversion to 6-MP. |
| 6-Mercaptopurine (6-MP) | Pro-oxidant | Direct substrate for xanthine oxidase, leading to the production of superoxide and hydrogen peroxide.[4] | Can contribute to GSH depletion through conjugation and by inducing oxidative stress. | Studies have shown that 6-MP treatment leads to a significant increase in cellular ROS levels.[2] |
| 6-Thioguanine (6-TG) | Pro-oxidant | Its metabolism to active nucleotides is associated with the induction of oxidative stress.[2] | Can also contribute to oxidative stress, indirectly affecting the glutathione pool. | Appears to be a potent inducer of oxidative stress, with some studies suggesting its effects are comparable to or greater than 6-MP in certain cell types.[2] |
Key Insights from Comparative Data:
-
Azathioprine vs. 6-Mercaptopurine: Azathioprine's pro-oxidant effects are contingent on its conversion to 6-MP. Factors influencing this conversion, such as GST activity, can therefore modulate its downstream oxidative effects.[5]
-
6-Mercaptopurine vs. 6-Thioguanine: Both 6-MP and 6-TG are effective inducers of oxidative stress.[2] The choice between these agents in a research context may depend on the specific metabolic pathways being investigated.
Experimental Protocols for Assessing Pro-Oxidant Properties
To investigate the pro-oxidant effects of mercaptopurines, cellular-based assays are more informative than simple chemical assays.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cell line of interest (e.g., Jurkat T-lymphocytes)
-
Mercaptopurine compounds (Azathioprine, 6-MP, 6-TG)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere or stabilize.
-
Treatment: Treat the cells with varying concentrations of the mercaptopurine compounds for a predetermined time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize and quantify using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the ROS levels in treated cells to the control.
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Glutathione (GSH) Depletion Assay
This assay measures the levels of reduced glutathione (GSH), a key intracellular antioxidant.
Materials:
-
Cell lysates from treated and control cells
-
GSH assay kit (commercially available, typically based on the reaction of GSH with a chromogenic substrate like 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with mercaptopurines as described above. After treatment, harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Assay Performance: Perform the GSH assay on the cell lysates following the kit's protocol. This usually involves mixing the lysate with the provided reagents and measuring the absorbance at a specific wavelength (e.g., 412 nm for DTNB-based assays).
-
Standard Curve: Generate a standard curve using known concentrations of GSH.
-
Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to protein concentration. Compare the GSH levels in treated cells to the control.
Conclusion and Future Directions
The evidence strongly indicates that mercaptopurines exert their therapeutic effects not as classical antioxidants, but as potent inducers of oxidative stress. This pro-oxidant activity, stemming from their intricate metabolism, is a critical component of their mechanism of action but also contributes to their toxicity profile. For researchers, a deeper understanding of the specific ROS generated by different mercaptopurines and their downstream signaling effects will be crucial. Future studies should focus on elucidating the precise interplay between mercaptopurine-induced oxidative stress and the activation of specific cell death pathways. This knowledge will be invaluable for the development of more targeted therapies with improved efficacy and reduced side effects.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiopurines Induce Oxidative Stress in T-Lymphocytes: A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiopurine Biotransformation and Pharmacological Effects: Contribution of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacogenetics of azathioprine in inflammatory bowel disease: A role for glutathione-S-transferase? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,8-Dimercapto-6-hydroxypurine and Standard Inhibitors on Xanthine Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Xanthine Oxidase in Purine Metabolism
Xanthine oxidoreductase (XOR) is a pivotal enzyme in the catabolism of purines.[1] It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] Both forms catalyze the final two steps of purine breakdown: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[1][2][3][4][5] While essential, excessive activity of xanthine oxidase can lead to hyperuricemia—an overproduction of uric acid. This condition is a primary factor in the pathogenesis of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[5][6] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[5][6][7][8][9]
This guide focuses on benchmarking the inhibitory potential of a novel purine analog, 2,8-Dimercapto-6-hydroxypurine, against two FDA-approved xanthine oxidase inhibitors: Allopurinol and Febuxostat.
The Benchmark Inhibitors: Mechanisms of Action
A robust comparative study requires well-characterized benchmarks. Allopurinol and Febuxostat represent two distinct classes of xanthine oxidase inhibitors, providing a comprehensive basis for evaluation.
Allopurinol: The Classic Purine Analog
Allopurinol has been a first-line therapy for gout for decades.[1][5][10] Structurally, it is an analog of hypoxanthine.[1] Allopurinol acts as a competitive inhibitor of xanthine oxidase.[11] The enzyme metabolizes allopurinol into its active metabolite, oxypurinol (also known as alloxanthine).[4][11] Oxypurinol binds tightly to the reduced molybdenum center within the active site of xanthine oxidase, leading to potent, long-lasting inhibition of the enzyme.[1][4] This blockade prevents the substrate from accessing the active site, thereby decreasing the production of uric acid.[2][3]
Febuxostat: The Potent Non-Purine Selective Inhibitor
Febuxostat is a newer, non-purine selective inhibitor of xanthine oxidase.[5][12] Unlike allopurinol, its chemical structure is not based on a purine ring.[12] Febuxostat exhibits potent, non-competitive inhibition by binding to a channel leading to the molybdenum active center of the enzyme.[12] This high-affinity interaction blocks substrate entry and effectively inhibits both the oxidized and reduced forms of the enzyme.[13][14][15] Its non-purine nature also means it is less likely to interfere with other enzymes involved in purine and pyrimidine metabolism.[15]
Experimental Design: Head-to-Head Comparison of Inhibitory Activity
To objectively assess the efficacy of this compound, a standardized in vitro xanthine oxidase inhibition assay is employed. The primary endpoint of this assay is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[16][17][18]
Rationale for Experimental Choices
The selection of a spectrophotometric assay is based on its robustness, reproducibility, and direct measurement of the enzymatic reaction. The assay monitors the formation of uric acid, which has a characteristic absorbance maximum around 290-295 nm.[19] By measuring the rate of increase in absorbance at this wavelength, we can quantify the activity of xanthine oxidase. The inclusion of Allopurinol as a positive control is critical for validating the assay's performance and ensuring that the experimental conditions are suitable for detecting inhibition.[19]
The workflow for this comparative analysis is depicted in the diagram below.
Caption: Workflow for the comparative xanthine oxidase inhibition assay.
Detailed Experimental Protocol
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Febuxostat
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
1N Hydrochloric Acid (HCl)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[19]
-
Prepare a stock solution of xanthine (substrate) in the phosphate buffer. A typical concentration is 150 µM.[20]
-
Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare stock solutions of this compound, Allopurinol, and Febuxostat in DMSO. Create a series of dilutions at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 120 µL Phosphate Buffer + 50 µL Test Compound/Vehicle + 60 µL Phosphate Buffer (instead of substrate).
-
Control (No Inhibitor): 120 µL Phosphate Buffer + 30 µL Xanthine Oxidase solution + 50 µL Vehicle (DMSO in buffer) + 60 µL Xanthine solution.
-
Test: 120 µL Phosphate Buffer + 30 µL Xanthine Oxidase solution + 50 µL Test Compound solution (at various concentrations) + 60 µL Xanthine solution.[20]
-
Positive Control: 120 µL Phosphate Buffer + 30 µL Xanthine Oxidase solution + 50 µL Allopurinol solution (at various concentrations) + 60 µL Xanthine solution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 15 minutes.[20]
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells except the blanks.
-
Immediately begin measuring the absorbance at 295 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[19] % Inhibition = [ (V_control - V_sample) / V_control ] x 100 Where:
-
V_control is the rate of reaction in the absence of an inhibitor.
-
V_sample is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition, by fitting the data to a suitable sigmoidal dose-response model.[17][18]
-
Comparative Performance Data
The following table summarizes hypothetical, yet plausible, experimental data derived from the protocol described above. These values are intended to illustrate the expected outcomes of such a comparative study.
| Compound | Class | IC50 (µM) | Inhibition Type |
| This compound | Purine Analog (Investigational) | 17.7 | Mixed |
| Allopurinol | Purine Analog (Benchmark) | 2.36 | Competitive |
| Febuxostat | Non-Purine Selective (Benchmark) | 0.018 | Non-competitive |
Note: The IC50 value for this compound is based on published data for a structurally similar compound, 2-amino-6-hydroxy-8-mercaptopurine (AHMP), against xanthine as a substrate.[21] The IC50 for Allopurinol is also from the same source for comparison.[21] The IC50 for Febuxostat is a representative value from the literature reflecting its high potency.
Discussion and Interpretation
The hypothetical data indicate that this compound is an inhibitor of xanthine oxidase. However, its potency, as indicated by the IC50 value, is lower than that of the established inhibitors, Allopurinol and Febuxostat. Febuxostat demonstrates the highest potency by a significant margin.
The mode of inhibition is also a critical factor. Allopurinol's competitive inhibition is a well-established mechanism.[11] The mixed-type inhibition observed for the related mercaptopurine compound suggests that this compound may bind to both the free enzyme and the enzyme-substrate complex, potentially at a site distinct from the active site.[21] Further kinetic studies, such as Lineweaver-Burk plots, would be necessary to confirm the precise mechanism of inhibition for this compound.
The purine metabolic pathway and the sites of action for these inhibitors are illustrated below.
Caption: Inhibition of the purine catabolism pathway by xanthine oxidase inhibitors.
Conclusion
This guide provides a framework for the systematic evaluation of this compound as a xanthine oxidase inhibitor. The direct comparison against Allopurinol and Febuxostat, using a standardized and validated assay, is essential for determining its relative potency and potential as a therapeutic agent. While the initial data on related compounds suggest inhibitory activity, further investigation is required to fully characterize its mechanism of action and establish its efficacy relative to current standards of care. This structured approach, grounded in established scientific principles, ensures the generation of reliable and comparable data critical for advancing drug discovery and development.
References
- Mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor). (2025). Vertex AI Search.
- Allopurinol: Mechanism of Action & Structure. (n.d.). Study.com.
- The Science Behind Febuxostat: Mechanism of Action and Pharmacological Profile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Allopurinol. (2023).
- What are Xanthine oxidase inhibitors and how do they work? (2024).
- Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Applic
- What is the mechanism of Febuxostat? (2024).
- What is the mechanism of action (MOA)
- What is the mechanism of Allopurinol? (2024).
- Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. (n.d.). Benchchem.
- Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. (2018). PMC - NIH.
- Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
- Xanthine oxidase inhibitor. (n.d.). Wikipedia.
- Half maximal inhibitory concentr
- Xanthine Oxidase Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Xanthine oxidase inhibitors: Uses, common brands, and safety info. (n.d.). SingleCare.
- IC50 Determin
- Xanthine Oxidoreductase Inhibitors. (2015). PubMed.
- In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023).
- Assay Procedure for Xanthine Oxidase Microbial. (n.d.). Sigma-Aldrich.
- Assay in Summary_ki. (n.d.). BindingDB.
- In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (2022). Journal of Biochemical and Molecular Toxicology.
- Xanthine Oxidase Assay (XO). (n.d.).
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
- Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. (2014). PLoS ONE.
- Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? (2012).
- This compound. (n.d.). Santa Cruz Biotechnology.
- Xanthine oxidase inhibitor – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. study.com [study.com]
- 4. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 6. List of xanthine oxidase inhibitors: Uses, common brands, and safety information [singlecare.com]
- 7. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scbt.com [scbt.com]
- 11. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. courses.edx.org [courses.edx.org]
- 18. Assay in Summary_ki [bdb99.ucsd.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. revistabionatura.com [revistabionatura.com]
- 21. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Xanthine Oxidase Inhibition: A Comparative Guide to 2,8-Dimercapto-6-hydroxypurine and Established Inhibitors
For researchers and drug development professionals investigating purine metabolism and its therapeutic modulation, the accurate and reproducible assessment of enzyme inhibitors is paramount. This guide provides a comprehensive framework for replicating published findings on xanthine oxidase inhibition, with a specific focus on 2,8-Dimercapto-6-hydroxypurine. We will delve into the mechanistic underpinnings of the assay, provide a detailed experimental protocol, and objectively compare the performance of this compound with the widely used clinical inhibitor, Allopurinol.
The Critical Role of Xanthine Oxidase in Purine Metabolism
Xanthine oxidase (XO) is a pivotal enzyme in the catabolism of purines.[1] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1] While a normal physiological process, excessive uric acid production can lead to hyperuricemia, a condition strongly associated with gout, kidney stones, and potentially cardiovascular diseases.[2][3] Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy for managing these conditions.[2][4]
The enzymatic pathway is illustrated below:
Caption: The enzymatic cascade of purine breakdown catalyzed by xanthine oxidase.
Principles of the Xanthine Oxidase Inhibition Assay
The in vitro xanthine oxidase inhibition assay is a robust and widely adopted method for screening and characterizing potential inhibitors. The principle of this spectrophotometric assay is elegantly simple: it measures the activity of xanthine oxidase by monitoring the formation of its product, uric acid. Uric acid has a characteristic absorbance maximum at approximately 295 nm, allowing for its direct quantification.[4] The inhibitory potential of a compound is determined by its ability to decrease the rate of uric acid production.
A Validated Protocol for Assessing Xanthine Oxidase Inhibition
This protocol is designed to be a self-validating system, incorporating a known inhibitor (Allopurinol) as a positive control to ensure the assay is performing as expected.
I. Reagent and Equipment Preparation
-
Xanthine Oxidase: Prepare a stock solution in potassium phosphate buffer (pH 7.5). The final concentration in the assay should be optimized but is typically in the range of 0.01-0.1 units/mL.[5]
-
Xanthine (Substrate): Prepare a stock solution in the same potassium phosphate buffer. A common final concentration in the assay is 150 µM.[5]
-
This compound: Prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the phosphate buffer.
-
Allopurinol (Positive Control): Prepare a stock solution in DMSO and create a dilution series in the phosphate buffer.
-
Potassium Phosphate Buffer (pH 7.5): The primary buffer for all aqueous solutions.
-
96-well UV-transparent microplate: For high-throughput analysis.
-
Spectrophotometer (Microplate Reader): Capable of measuring absorbance at 295 nm.
II. Experimental Workflow
The following diagram outlines the key steps of the experimental procedure:
Caption: A step-by-step workflow for the xanthine oxidase inhibition assay.
III. Step-by-Step Methodology
-
Assay Plate Preparation: To each well of a 96-well plate, add the components in the following order:
-
Potassium phosphate buffer.
-
Test compound (this compound) or positive control (Allopurinol) at various concentrations. For the vehicle control, add the same volume of buffer with DMSO.
-
Xanthine oxidase solution.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 295 nm using a microplate reader.[4] Readings can be taken at regular intervals for a kinetic assay or as a single endpoint measurement after a fixed time (e.g., 30 minutes).
Data Analysis and Interpretation
The primary outcome of this assay is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
Where:
-
Ratecontrol is the rate of the reaction with the vehicle (DMSO).
-
Rateinhibitor is the rate of the reaction with the test compound.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be determined by fitting the data to a suitable dose-response curve.
Comparative Performance: this compound vs. Allopurinol
The following table summarizes the expected performance characteristics of this compound in comparison to the well-established inhibitor, Allopurinol. It is important to note that the exact IC50 values can vary depending on specific assay conditions.
| Inhibitor | Chemical Structure | Molecular Weight ( g/mol ) | Reported IC50 Range (µM) | Mechanism of Inhibition |
| This compound | C₅H₄N₄OS₂ | 200.24[6] | Varies based on study | Competitive |
| Allopurinol | C₅H₄N₄O | 136.11 | 0.2 - 50[7] | Competitive; suicide inhibitor[8][9] |
Note: The IC50 value for this compound should be determined experimentally using the protocol described above. The reported ranges for Allopurinol highlight the variability that can arise from different experimental setups.[4]
Causality and Experimental Choices
-
Choice of Positive Control: Allopurinol is the gold standard for xanthine oxidase inhibition studies.[9] Its inclusion is crucial for validating the assay's performance and providing a reliable benchmark for comparing the potency of new chemical entities like this compound.
-
Kinetic vs. Endpoint Measurement: A kinetic assay, which measures the reaction rate over time, is generally preferred as it provides more detailed information about the enzyme's behavior and is less susceptible to timing errors than an endpoint assay.
-
DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells, as higher concentrations can inhibit enzyme activity.[5]
By following this comprehensive guide, researchers can confidently replicate and build upon published findings related to xanthine oxidase inhibitors. The structured approach, inclusion of a positive control, and detailed data analysis framework will ensure the generation of high-quality, reproducible data for advancing research in purine metabolism and associated diseases.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. BenchChem.
- SingleCare. (2025). What are the guidelines for initiating allopurinol (xanthine oxidase inhibitor) therapy?. SingleCare.
- BenchChem. (2025). Allopurinol as a Xanthine Oxidase Inhibitor: A Technical Guide. BenchChem.
- BenchChem. (2025). Comparative Efficacy of Xanthine Oxidase Inhibitors. BenchChem.
- SingleCare. (2025). Xanthine oxidase inhibitors: Uses, common brands, and safety info. SingleCare.
- ResearchGate. (2023). Inhibition of the xanthine oxidase enzyme by Allopurinol.
- ResearchGate. (n.d.). Some reported synthetic analogs of xanthine oxidase inhibitors.
- PubMed Central. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PubMed Central.
- ResearchGate. (2015). Natural Xanthine Oxidase Inhibitors for Management of Gout: A Review.
- SpringerLink. (n.d.). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. SpringerLink.
- PubMed Central. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. PubMed Central.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- National Institutes of Health. (n.d.). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids.
- ResearchGate. (2024). An Improved Test Method for Assaying the Inhibition of Bioflavonoids on Xanthine Oxidase Activity in vitro.
- PubMed Central. (n.d.). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. PubMed Central.
- mzCloud. (2015). 2 8 Dimercapto 6 hydroxypurine. mzCloud.
- Patsnap Synapse. (2024). What are Xanthine oxidase inhibitors and how do they work?.
- Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
- MDPI. (n.d.).
- Taylor & Francis Online. (n.d.). Xanthine oxidase inhibitor – Knowledge and References. Taylor & Francis Online.
Sources
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. singlecare.com [singlecare.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,8-Dimercapto-6-hydroxypurine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's laboratory lifecycle: its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,8-Dimercapto-6-hydroxypurine, a purine analog whose mercapto groups necessitate specific handling considerations.
The "Why" Behind the Protocol: Understanding the Risks
This compound is an organosulfur compound. The mercaptan (thiol) functional groups are the primary drivers of its disposal protocol.[1] These groups can be readily oxidized and may react with various metals. Furthermore, many organosulfur compounds are known for their potent and unpleasant odors, which, even at low concentrations, can cause discomfort and require mitigation.[1] Purine analogs, as a class, can also exhibit biological activity that warrants their treatment as potentially hazardous chemical waste. Therefore, the disposal procedure is designed to mitigate these chemical and potential biological risks.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a closed loop of safety and compliance from the point of generation to the final handoff to Environmental Health & Safety (EHS) personnel.
Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. The rationale is to prevent any direct contact with the skin or eyes and to avoid inhalation of any dust or aerosols.
-
Body Protection : A standard laboratory coat is required.[2]
-
Engineering Controls : All handling of this compound waste must be conducted within a certified chemical fume hood to control potential odors and airborne particulates.[1]
Step 2: Waste Identification and Classification
Proper identification is the cornerstone of a compliant waste disposal program.
-
Classification : Treat this compound as a hazardous chemical waste.[2] Due to the lack of specific toxicological data, a precautionary approach is essential.
-
Prohibition : Do not dispose of this compound down the sink or in the regular trash.[2]
Step 3: Waste Segregation
To prevent dangerous reactions, this compound waste must be segregated from other waste streams.
-
Dedicated Waste Stream : Collect waste containing this compound in a dedicated container.
-
Incompatible Materials : Keep this waste stream separate from:
Step 4: Waste Collection and Container Management
The integrity of the waste container is critical to prevent leaks and exposure.
-
Container Selection : Use a designated, leak-proof, and chemically compatible container.[2][7] The original product container, if in good condition, is an excellent choice.[2][7] Never use food-grade containers.[2]
-
Container Labeling : The label must be affixed to the container as soon as the first drop of waste is added.[8] The label must include:
-
Container Handling : Keep the waste container securely closed at all times, except when adding waste.[4] Do not leave a funnel in the container.[4] Store the container in a designated satellite accumulation area (SAA) near the point of generation.[8][9]
Step 5: Disposal of Contaminated Materials
Any materials that come into contact with this compound must be disposed of as hazardous waste.
-
Solid Waste : This includes contaminated gloves, weigh boats, and absorbent pads. Place these items in a designated solid hazardous waste container.
-
Sharps : Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
Empty Containers : The original container of this compound, once empty, should be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as hazardous waste.[6]
Step 6: Requesting Waste Pickup
Timely removal of hazardous waste from the laboratory is a key aspect of maintaining a safe environment.
-
Scheduling : Once the waste container is 90% full, or if the waste has been stored for a predetermined time limit set by your institution, submit a request for waste pickup from your institution's EHS department.[4]
-
Documentation : Complete all necessary paperwork required by your EHS department for the waste pickup.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle due to lack of specific SDS and presence of reactive mercapto groups. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | To prevent skin/eye contact and contamination. |
| Handling Location | Certified Chemical Fume Hood | To mitigate potent odors and prevent inhalation of particulates.[1] |
| Container Type | Leak-proof, chemically compatible, with a secure lid | To ensure safe containment and prevent spills.[2][7] |
| Waste Segregation | Separate from oxidizers, acids, and bases | To avoid potentially hazardous chemical reactions.[4] |
| Labeling | "Hazardous Waste" with full chemical name and hazards | For clear identification and to ensure regulatory compliance.[4][9] |
| Storage | In a designated Satellite Accumulation Area (SAA) | To keep waste secure and near the point of generation.[8][9] |
| Final Disposal | Through institutional Environmental Health & Safety (EHS) | To ensure disposal is handled by trained professionals in a compliant manner. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental responsibility.
References
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Texas at Austin. Available from: [Link]
-
Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety, Columbia University. Available from: [Link]
-
Hazardous Waste Disposal Guide. Environmental Health and Safety, Oregon State University. Available from: [Link]
-
Chemical Waste. Environmental Health & Safety, The University of Texas at Austin. Available from: [Link]
-
Lab Guide: Handling Mercaptans. Scribd. Available from: [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available from: [Link]
-
2 8 Dimercapto 6 hydroxypurine. mzCloud. Available from: [Link]
- Process for disposal of mercaptans. Google Patents.
-
NIH Waste Disposal Guide. National Institutes of Health. Available from: [Link]
-
How to Dispose of Used Acid: A Safe and Responsible Guide. Greenflow. Available from: [Link]
-
NIH Waste Disposal Guide at Bayview Campus. National Institutes of Health. Available from: [Link]
-
Managing mercaptans. Oilfield Technology. Available from: [Link]
-
How to Safely Dispose of Acid: A Step-by-Step Guide. Greenflow. Available from: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. Available from: [Link]
-
6-Hydroxypurine. ChemBK. Available from: [Link]
-
Mercaptans Removal. Equinox Engineering Ltd. Available from: [Link]
-
Removal of Butyl Mercaptan from Gas Streams by Reactive Adsorption. MDPI. Available from: [Link]
-
Guidelines for the Disposal of Regulated Medical Waste and Pathological Waste. USDA ARS. Available from: [Link]
-
How To Properly Dispose Waste Acid?. YouTube. Available from: [Link]
-
How do I dispose of 2 L of Sulfuric Acid?. Reddit. Available from: [Link]
-
How to Safely Dispose of Sulfuric Acid. Lab Alley. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. mwcog.org [mwcog.org]
- 6. nems.nih.gov [nems.nih.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
